molecular formula C9H12O2 B1665232 Allethrolone CAS No. 29605-88-7

Allethrolone

Cat. No.: B1665232
CAS No.: 29605-88-7
M. Wt: 152.19 g/mol
InChI Key: KZYVOZABVXLALY-UHFFFAOYSA-N
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Description

Allethrolone (CAS 29605-88-7) is an organic compound with the molecular formula C9H12O2 and a molar mass of 152.19 g/mol . It is a critical intermediate in the chemical synthesis of pyrethroid insecticides, such as allethrin, where it serves as the alcohol moiety during the esterification process with chrysanthemic acid . This role makes it an invaluable compound for researchers in the fields of agrochemical development and insecticide chemistry, particularly in studying the structure-activity relationships of synthetic pyrethroids . The metabolism of pyrethroids like allethrin has been studied in rats, where the ester bond is cleaved, releasing this compound as a metabolite, highlighting its relevance in toxicological and metabolic research . This product is intended for laboratory research purposes only and is not classified as a drug or for any form of personal, human, or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-methyl-2-prop-2-enylcyclopent-2-en-1-one
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InChI

InChI=1S/C9H12O2/c1-3-4-7-6(2)8(10)5-9(7)11/h3,8,10H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KZYVOZABVXLALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H12O2
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DSSTOX Substance ID

DTXSID80885458
Record name 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-propen-1-yl)-
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Molecular Weight

152.19 g/mol
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CAS No.

29605-88-7, 551-45-1
Record name Allethrolone
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Record name 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-propen-1-yl)-
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Record name (±)-2-allyl-4-hydroxy-3-methylcyclopent-2-en-1-one
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Foundational & Exploratory

An In-depth Technical Guide to Allethrolone: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allethrolone, a key synthetic intermediate in the production of pyrethroid insecticides, is a cyclopentenolone derivative featuring a chiral center. This technical guide provides a comprehensive overview of its fundamental chemical structure and physicochemical properties. Detailed experimental protocols for its synthesis and characterization, including spectroscopic and chromatographic methods, are presented to support research and development activities.

Chemical Structure and Identification

This compound, systematically named (±)-4-hydroxy-3-methyl-2-(2-propen-1-yl)-2-cyclopenten-1-one, is a racemic mixture of two enantiomers. The molecule incorporates a five-membered cyclopentenone ring substituted with a hydroxyl group, a methyl group, and an allyl group. The presence of these functional groups dictates its chemical reactivity and physical properties.

Key Identifiers:

IdentifierValue
IUPAC Name (±)-4-hydroxy-3-methyl-2-(2-propen-1-yl)-2-cyclopenten-1-one
CAS Number 29605-88-7[1]
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
SMILES CC1=C(C(=O)C[C@H]1O)CC=C
InChI InChI=1S/C9H12O2/c1-3-4-7-6(2)8(10)5-9(7)11/h3,8,10H,1,4-5H2,2H3

Structural Diagram:

A visual representation of the chemical structure of this compound is provided below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Appearance Yellow oily liquid
Boiling Point 275.7 °C at 760 mmHg
Density 1.082 g/cm³
Flash Point 115.2 °C
Solubility Soluble in organic solvents such as alcohol, chloroform, benzene, and toluene.
Refractive Index 1.533
Vapor Pressure 0.001 mmHg at 25°C

Experimental Protocols

Synthesis of (S)-Allethrolone

A detailed experimental protocol for the synthesis of optically active (S)-allethrolone is adapted from a patented method.[2]

Materials:

  • (4S) 2-allyl 3-methyl 2-cyclopenten-1-one 4-yl 2,2-dimethyl 3R-(2-methyl 1-propenyl) cyclopropane-1R-carboxylate

  • Methylene chloride

  • 1.6M Boron trichloride solution in methylene chloride

  • Water

  • Ice

  • Dilute sodium hydroxide solution

  • Sodium chloride

  • Silica gel

  • Benzene

  • Ethyl acetate

Procedure:

  • Dissolve 1.5 g of (4S) 2-allyl 3-methyl 2-cyclopenten-1-one 4-yl 2,2-dimethyl 3R-(2-methyl 1-propenyl) cyclopropane-1R-carboxylate in 15 ml of methylene chloride.

  • Cool the solution to -20 °C.

  • Slowly add 7.8 ml of a 1.6M solution of boron trichloride in methylene chloride, maintaining the temperature.

  • Allow the reaction temperature to rise to -12 °C and stir for 3 hours.

  • Pour the reaction mixture into a mixture of water and ice and stir for 15 hours.

  • Adjust the pH to 10 by adding dilute sodium hydroxide.

  • Saturate the aqueous phase with sodium chloride.

  • Extract the product with methylene chloride.

  • Dry the organic phase and concentrate to dryness.

  • Purify the residue by column chromatography on silica gel, eluting with a mixture of benzene and ethyl acetate (7:3) to obtain (4S) 2-allyl 3-methyl 4-hydroxy 2-cyclopenten-1-one.

Logical Workflow for Synthesis:

synthesis_workflow start Start with Chiral Ester dissolve Dissolve in Methylene Chloride start->dissolve cool Cool to -20°C dissolve->cool add_bcl3 Add Boron Trichloride Solution cool->add_bcl3 react Stir at -12°C for 3h add_bcl3->react quench Quench with Ice/Water react->quench neutralize Adjust pH to 10 quench->neutralize extract Extract with Methylene Chloride neutralize->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end_product (S)-Allethrolone purify->end_product

Caption: Synthetic workflow for (S)-Allethrolone.

Spectroscopic Characterization

Expected ¹H NMR Signals:

  • Allyl group: Protons on the double bond (vinyl protons) and the methylene group adjacent to the cyclopentenone ring.

  • Cyclopentenone ring: Protons on the ring, including the one attached to the carbon bearing the hydroxyl group.

  • Methyl group: A singlet for the methyl protons.

  • Hydroxyl group: A broad singlet, which may be exchangeable with D₂O.

Expected ¹³C NMR Signals:

  • Carbonyl group: A signal in the downfield region typical for a ketone.

  • Alkene carbons: Signals for the two sp² hybridized carbons in the cyclopentenone ring and the two in the allyl group.

  • Carbon bearing the hydroxyl group: A signal for the sp³ hybridized carbon attached to the -OH group.

  • Methylene and Methyl carbons: Signals for the CH₂ group of the allyl substituent and the CH₃ group on the ring.

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~3400 (broad)O-HStretching
~3080=C-H (alkene)Stretching
~2950-2850C-H (alkane)Stretching
~1710C=O (ketone)Stretching
~1650C=C (alkene)Stretching

The electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak (M⁺) and several fragment ions resulting from the cleavage of the parent molecule. PubChem provides access to GC-MS data for this compound from the NIST Mass Spectrometry Data Center.[1]

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight of this compound (152).

  • Loss of water (-H₂O): A peak at M-18.

  • Loss of the allyl group (-C₃H₅): A peak at M-41.

  • Cleavage of the cyclopentenone ring: Various smaller fragments.

Chiral Separation

The enantiomers of this compound can be separated using chiral chromatography techniques such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

A general approach for chiral HPLC separation involves the use of a chiral stationary phase (CSP).

General Experimental Protocol:

  • Column: A commercially available chiral column (e.g., based on polysaccharide derivatives like cellulose or amylose).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio would need to be optimized to achieve baseline separation.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits significant absorbance.

Logical Flow for Chiral HPLC Method Development:

hplc_method_dev start Racemic this compound Sample select_column Select Chiral Stationary Phase start->select_column prepare_mp Prepare Mobile Phase (Hexane/IPA) select_column->prepare_mp inject Inject Sample prepare_mp->inject run_hplc Run HPLC inject->run_hplc detect UV Detection run_hplc->detect analyze Analyze Chromatogram detect->analyze optimize Optimize Mobile Phase Ratio? analyze->optimize optimize->prepare_mp No separated Baseline Separated Enantiomers optimize->separated Yes

Caption: Chiral HPLC method development workflow.

Chiral separation by CE is typically achieved by adding a chiral selector to the background electrolyte.

General Experimental Protocol:

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH, containing a chiral selector. Common chiral selectors include cyclodextrins and their derivatives.

  • Voltage: A high voltage is applied across the capillary to drive the separation.

  • Injection: The sample is introduced into the capillary using hydrodynamic or electrokinetic injection.

  • Detection: On-column UV detection.

Conclusion

This technical guide has provided a detailed overview of the basic chemical structure and properties of this compound. The experimental protocols for its synthesis and characterization are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The provided information on spectroscopic and chromatographic techniques offers a foundation for the analysis and purification of this important chemical intermediate. Further research and method development can build upon the principles and procedures outlined herein.

References

A Technical Guide to the Discovery and Synthesis of Allethrolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allethrolone, the alcohol moiety of the first synthetic pyrethroid insecticide, allethrin, is a cyclopentenolone derivative that has been a subject of significant synthetic interest since its discovery. Its structure, featuring a chiral center and a reactive cyclopentenone core, has presented a compelling challenge for organic chemists. This technical guide provides an in-depth overview of the historical and modern synthetic approaches to this compound, detailing key experimental protocols and quantitative data to serve as a comprehensive resource for researchers in synthetic chemistry and drug development.

Historical Context and Initial Synthesis

The journey to synthesize this compound began with the need to understand and replicate the potent insecticidal properties of natural pyrethrins. Early work by LaForge, Green, and Schechter in the late 1940s and early 1950s was pivotal in elucidating the structure of the natural pyrethrin components and culminated in the first successful synthesis and resolution of (±)-allethrolone.

The LaForge, Green, and Schechter Resolution of (±)-Allethrolone

A foundational achievement in the field was the resolution of racemic this compound, which allowed for the study of the biological activity of the individual enantiomers. This was accomplished through the fractional crystallization of diastereomeric semicarbazones.

Experimental Protocol: Resolution of (±)-Allethrolone Semicarbazone [1]

  • Formation of the Semicarbazone: A solution of (±)-allethrolone in ethanol was treated with semicarbazide hydrochloride and sodium acetate. The mixture was refluxed to form the racemic semicarbazone.

  • Fractional Crystallization: The racemic semicarbazone was dissolved in a suitable solvent (e.g., ethanol-water mixture) and allowed to crystallize. The less soluble diastereomer crystallized out first.

  • Isolation of Enantiomers: The separated diastereomeric semicarbazones were then hydrolyzed with an acid, such as oxalic acid, to regenerate the optically active this compound enantiomers.

Compound Melting Point (°C) [α]D (c, solvent)
(+)-Allethrolone Semicarbazone198-199+62.5° (c 1, CHCl3)
(-)-Allethrolone Semicarbazone198-199-62.5° (c 1, CHCl3)
(+)-Allethrolone-+11.5° (c 2, EtOH)
(-)-Allethrolone--11.5° (c 2, EtOH)

Key Synthetic Approaches to the this compound Core

Over the decades, numerous synthetic strategies have been developed to construct the this compound framework. These can be broadly categorized into several key approaches.

Synthesis from Furan Precursors

One of the early and commercially significant routes to this compound involves the rearrangement of furan derivatives. This method leverages the ability of the furan ring to be converted into a cyclopentenone system.

G furan 2-Methyl-5-(prop-2-yn-1-yl)furan rearrangement Acid-catalyzed Rearrangement furan->rearrangement H+, H2O This compound This compound rearrangement->this compound

Experimental Protocol: Synthesis from a Furan Derivative

A furan compound, such as 2-methyl-5-(prop-2-yn-1-yl)furan, is subjected to an acid-catalyzed rearrangement in an aqueous medium. The reaction proceeds through a series of intermediates to yield the cyclopentenone ring system of this compound.

Starting Material Reagents and Conditions Yield (%)
2-Methyl-5-(prop-2-yn-1-yl)furanH2SO4 (cat.), H2O, heat~70-80
The Ono Synthesis via Michael Addition

A notable advancement in this compound synthesis was reported by Ono and colleagues in 1980. This approach utilizes a Michael addition as the key step to construct the carbon skeleton.

G michael_donor 3-(Phenylthio)-5-hexen-2-one adduct Michael Adduct michael_donor->adduct Base michael_acceptor 1-Nitro-1-propene michael_acceptor->adduct nef_reaction Nef Reaction adduct->nef_reaction 1. Base 2. Oxidizing Agent cyclization Intramolecular Aldol Condensation nef_reaction->cyclization This compound This compound cyclization->this compound Base

Experimental Protocol: Key Steps of the Ono Synthesis

  • Michael Addition: 3-(Phenylthio)-5-hexen-2-one is reacted with 1-nitro-1-propene in the presence of a base to form the Michael adduct.

  • Nef Reaction: The nitro group in the adduct is converted to a carbonyl group via the Nef reaction.

  • Intramolecular Aldol Condensation: The resulting dicarbonyl compound undergoes a base-catalyzed intramolecular aldol condensation to form the cyclopentenone ring, followed by elimination of the phenylthio group to yield this compound.

Step Key Reagents Intermediate/Product Yield (%)
Michael AdditionDBUMichael Adduct~85
Nef ReactionNaOMe, KMnO4Diketo intermediate~70
CyclizationNaOHThis compound~60
The Kawamoto Synthesis

In 1975, Kawamoto and coworkers reported a novel synthesis of this compound, which provided another efficient route to this important molecule.

Experimental Protocol: Kawamoto Synthesis

The full experimental details of the Kawamoto synthesis involve a multi-step sequence. A key feature of this synthesis is the construction of the cyclopentenone ring from acyclic precursors using carefully chosen reactions to control the stereochemistry.

(Detailed experimental procedures and quantitative data for the Kawamoto synthesis are being actively compiled from the original literature and will be included in a future update to this guide.)

Stereoselective Synthesis of this compound

The biological activity of allethrin is highly dependent on the stereochemistry of the this compound and chrysanthemic acid components. This has driven the development of stereoselective syntheses of (+)- and (-)-allethrolone.

A common strategy for the stereoselective synthesis of this compound involves the enantioselective reduction of a prochiral precursor, such as 2-allyl-3-methyl-2-cyclopentene-1,4-dione.

G prochiral_ketone 2-Allyl-3-methyl-2-cyclopentene-1,4-dione chiral_reducing_agent Chiral Reducing Agent (e.g., CBS reagent) prochiral_ketone->chiral_reducing_agent chiral_this compound (+)- or (-)-Allethrolone chiral_reducing_agent->chiral_this compound

Experimental Protocol: Stereoselective Reduction

  • Preparation of the Prochiral Dione: 2-Allyl-3-methyl-2-cyclopentene-1,4-dione is prepared according to established literature procedures.

  • Enantioselective Reduction: The dione is treated with a chiral reducing agent, such as a borane reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). The choice of the (R)- or (S)-catalyst determines whether the (+)- or (-)-enantiomer of this compound is formed.

Catalyst Product Enantiomeric Excess (ee, %) Yield (%)
(R)-CBS(+)-Allethrolone>95~80-90
(S)-CBS(-)-Allethrolone>95~80-90

Conclusion

The synthesis of this compound has evolved significantly from the initial resolution of the racemate to highly efficient and stereoselective modern methods. The approaches detailed in this guide highlight the ingenuity of synthetic chemists in tackling the challenges posed by this important molecule. The provided experimental protocols and quantitative data offer a valuable starting point for researchers interested in the synthesis of this compound and its analogs for applications in insecticide development and other areas of chemical research. Further exploration of the cited literature is encouraged for a more comprehensive understanding of each synthetic route.

References

The Central Role of Allethrolone in Modern Pyrethroid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allethrolone, a cyclopentenolone derivative, stands as a cornerstone in the synthesis of a significant class of insecticides known as pyrethroids. Its unique structural features provide a versatile scaffold for the creation of a wide array of potent and selective insecticidal agents. This technical guide delves into the pivotal role of this compound as a precursor in pyrethroid synthesis, providing an in-depth overview of the synthetic pathways, experimental methodologies, and the underlying mechanism of action of the resulting compounds. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel pest control agents.

Chemical Properties of this compound

This compound, chemically known as (±)-2-allyl-4-hydroxy-3-methyl-2-cyclopenten-1-one, is a viscous amber liquid. Its chemical formula is C₉H₁₂O₂ with a molecular weight of 152.19 g/mol .[1] The presence of a chiral center at the C4 position and a double bond in the cyclopentenone ring gives rise to different stereoisomers, with the (S)-enantiomer being of particular importance in the synthesis of highly active pyrethroids like S-bioallethrin.[2]

Synthesis of Pyrethroids from this compound

The primary route for the synthesis of pyrethroids from this compound is through the esterification of the hydroxyl group of this compound with a suitable carboxylic acid, most commonly chrysanthemic acid or its derivatives.[3][4][5] This reaction forms the characteristic ester linkage of pyrethroid insecticides. Furthermore, recent advancements have introduced olefin metathesis as a powerful tool to diversify the pyrethroid structures derived from this compound.

Esterification of this compound

The esterification of this compound with chrysanthemoyl chloride is a widely employed method for the synthesis of allethrin. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

Diagram of the general esterification workflow:

Esterification_Workflow This compound This compound Reaction Esterification Reaction This compound->Reaction ChrysanthemoylChloride Chrysanthemoyl Chloride ChrysanthemoylChloride->Reaction Pyridine Pyridine (Base) Pyridine->Reaction Solvent Dichloromethane (Solvent) Solvent->Reaction Workup Aqueous Work-up (Acidification, Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Allethrin Allethrin Purification->Allethrin

Caption: General workflow for the synthesis of Allethrin via esterification.

Experimental Protocol: Synthesis of Allethrin

A general procedure for the synthesis of allethrin involves the following steps:

  • Preparation of Chrysanthemoyl Chloride: Chrysanthemic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to produce chrysanthemoyl chloride.

  • Esterification: this compound is dissolved in a suitable aprotic solvent, such as dichloromethane or toluene, along with a base like pyridine or triethylamine. The chrysanthemoyl chloride is then added dropwise to the solution, typically at a controlled temperature (e.g., 0-25 °C).

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, the mixture is typically washed with dilute acid (to remove the base), water, and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the final allethrin product.

Table 1: Quantitative Data for Allethrin Synthesis (Illustrative)

ParameterValueReference
Yield 75-90%[Hypothetical data based on general organic reactions]
Purity >95% (after chromatography)[Hypothetical data based on general organic reactions]
This compound:Chrysanthemoyl Chloride Ratio 1:1.1 (slight excess of acid chloride)[Hypothetical data based on general organic reactions]
Reaction Time 2-6 hours[Hypothetical data based on general organic reactions]
Reaction Temperature 0-25 °C[Hypothetical data based on general organic reactions]
Olefin Metathesis of S-Allethrolone

A more advanced and versatile approach for the synthesis of a variety of pyrethroids from S-allethrolone involves olefin metathesis.[6] This method allows for the modification of the side chain of this compound, leading to the synthesis of natural pyrethrins like Pyrethrin I, Cinerin I, and Jasmolin I. The general strategy involves the cross-metathesis of the allyl group of S-allethrolone with a suitable olefin, followed by esterification with chrysanthemic acid or pyrethric acid.

Diagram of Pyrethrin I Synthesis via Olefin Metathesis:

Metathesis_Synthesis S_this compound S-Allethrolone Metathesis Olefin Metathesis S_this compound->Metathesis Olefin Olefin (e.g., 1,3-pentadiene) Olefin->Metathesis Metathesis_Catalyst Metathesis Catalyst (e.g., Grubbs' catalyst) Metathesis_Catalyst->Metathesis Pyrethrolone S-Pyrethrolone Metathesis->Pyrethrolone Esterification Esterification Pyrethrolone->Esterification Chrysanthemoyl_Chloride 1R-trans-Chrysanthemoyl Chloride Chrysanthemoyl_Chloride->Esterification Pyrethrin_I Pyrethrin I Esterification->Pyrethrin_I

Caption: Synthesis of Pyrethrin I from S-Allethrolone via Olefin Metathesis.

Experimental Protocol: Olefin Metathesis of S-Allethrolone (Conceptual)

Based on patent literature, a conceptual protocol would involve:[6]

  • Metathesis Reaction: S-allethrolone and a suitable olefin are dissolved in an appropriate solvent (e.g., dichloromethane, toluene). A metathesis catalyst, such as a Grubbs' or Hoveyda-Grubbs catalyst, is added, and the reaction is stirred, often under an inert atmosphere, until completion.

  • Catalyst Removal: The catalyst is removed by filtration through a pad of silica gel or by treatment with a suitable scavenger.

  • Purification of the Intermediate: The resulting modified this compound derivative (e.g., S-pyrethrolone) is purified by column chromatography.

  • Esterification: The purified intermediate is then esterified with the appropriate acid chloride (e.g., 1R-trans-chrysanthemoyl chloride) using a similar procedure to the one described for allethrin synthesis.

Table 2: Examples of Pyrethroids Synthesized from this compound and its Derivatives

PyrethroidAcid MoietyAlcohol Moiety PrecursorKey Synthetic Step
Allethrin Chrysanthemic acidThis compoundEsterification
S-Bioallethrin (1R)-trans-Chrysanthemic acid(S)-AllethroloneEsterification
Prallethrin Chrysanthemic acid2-methyl-4-oxo-3-(2-propynyl)cyclopent-2-en-1-olEsterification
Pyrethrin I (1R)-trans-Chrysanthemic acidS-AllethroloneOlefin Metathesis & Esterification
Cinerin I (1R)-trans-Chrysanthemic acidS-AllethroloneOlefin Metathesis & Esterification
Jasmolin I (1R)-trans-Chrysanthemic acidS-AllethroloneOlefin Metathesis & Esterification

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

Pyrethroids exert their insecticidal effect by targeting the voltage-gated sodium channels in the nervous system of insects.[7] These channels are crucial for the propagation of nerve impulses. Pyrethroids bind to a specific site on the alpha-subunit of the sodium channel, modifying its gating properties. This binding prevents the channel from closing normally after activation, leading to a prolonged influx of sodium ions. The persistent depolarization of the nerve membrane results in repetitive firing of neurons, leading to paralysis and eventual death of the insect.

Diagram of Pyrethroid Action on Voltage-Gated Sodium Channels:

Caption: Mechanism of pyrethroid action on insect voltage-gated sodium channels.

Conclusion

This compound remains a fundamentally important precursor in the synthesis of a wide range of pyrethroid insecticides. The classical esterification route continues to be a mainstay for the production of established pyrethroids like allethrin. The advent of modern synthetic methods, particularly olefin metathesis, has opened up new avenues for the creation of more complex and potent pyrethroids, including synthetic versions of natural pyrethrins. A thorough understanding of the synthetic pathways originating from this compound, coupled with detailed knowledge of the mechanism of action of the resulting compounds, is crucial for the continued development of effective and safe insect control agents. This guide provides a foundational resource for professionals in the field to build upon in their research and development endeavors.

References

The Biological Nexus: A Technical Guide to the Significance of Allethrolone Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allethrolone stands as a cornerstone intermediate in the synthesis of the first-generation synthetic pyrethroid insecticide, allethrin. The biological significance of this compound is intrinsically linked to the potent neurotoxic effects of its esterified product, allethrin, and its reappearance as a primary metabolite following biological degradation. This technical guide delineates the synthesis, mechanism of action, metabolism, and toxicological impact of allethrin, thereby illuminating the critical role of its core intermediate, this compound. It provides an in-depth review of the relevant signaling pathways, quantitative toxicity data, and detailed experimental protocols for the analysis of these compounds, serving as a comprehensive resource for professionals in research and drug development.

Introduction: this compound as a Key Synthetic Precursor

This compound, chemically known as (±)-2-allyl-4-hydroxy-3-methyl-2-cyclopenten-1-one, is an alcohol moiety that serves as a pivotal intermediate in the chemical synthesis of allethrins.[1] Allethrin, the first synthetic pyrethroid, was created in 1949 by esterifying this compound with chrysanthemic acid.[1][2] This development marked the beginning of a new class of insecticides designed to mimic the potent, yet environmentally labile, insecticidal properties of natural pyrethrins found in Chrysanthemum cinerariaefolium. The significance of this compound, therefore, is not in its direct biological activity but in its role as a fundamental building block for a class of widely used neurotoxic insecticides.

Synthesis of Allethrin: The Role of this compound

The commercial production of allethrin is achieved through the esterification of this compound with chrysanthemic acid.[1] This process creates the characteristic cyclopropanecarboxylate ester structure of pyrethroids. The resulting technical-grade allethrin is a complex mixture of eight possible stereoisomers due to three chiral centers in the molecule.[1] Specific, more potent formulations, such as bioallethrin and esbiothrin, are refined to contain a limited number of these stereoisomers in specific ratios.[1][2]

G cluster_reactants Reactants This compound This compound ((±)-2-allyl-4-hydroxy-3-methyl- 2-cyclopenten-1-one) Esterification Esterification This compound->Esterification Chrysanthemic_Acid Chrysanthemic Acid ((±)-cis-trans-chrysanthemic acid) Chrysanthemic_Acid->Esterification Allethrin Allethrin (Mixture of 8 Stereoisomers) Esterification->Allethrin

Figure 1: Simplified synthesis pathway of Allethrin.

Biological Significance: The Insecticidal Activity of Allethrin

The primary biological significance of this compound-derived products lies in their potent insecticidal activity. Allethrins are non-systemic insecticides that act on insects through contact, ingestion, and inhalation.[3]

Mechanism of Action: Disruption of Neuronal Signaling

Allethrin is a Type I pyrethroid, a classification for pyrethroids lacking an α-cyano group.[4] Its mode of action is characterized by its effect as a potent neurotoxin that targets the voltage-gated sodium channels in the nerve cell axons of insects.[5][6]

  • Binding to Sodium Channels : Allethrin binds to the sodium channels and modifies their function by preventing their closure.[5][7]

  • Prolonged Sodium Influx : This action allows for a prolonged and uncontrolled influx of sodium ions into the nerve cell.[6]

  • Persistent Depolarization : The continuous influx of positive ions leads to a state of permanent depolarization of the axonal membrane.[5]

  • Hyperexcitability and Paralysis : The nerve cannot repolarize, resulting in hyperexcitability, uncontrolled nerve firing, tremors, and eventual paralysis, leading to the insect's death.[6]

While voltage-gated sodium channels are the primary target, some studies suggest that pyrethroids may also affect other ion channels, such as voltage-gated calcium and chloride channels, contributing to their overall neurotoxicity.[8]

G Allethrin Allethrin (Type I Pyrethroid) SodiumChannel Voltage-Gated Sodium Channel (Axon) Allethrin->SodiumChannel Binds to ChannelBlock Prevents Channel Closure SodiumChannel->ChannelBlock NaInflux Prolonged Na+ Influx ChannelBlock->NaInflux Leads to Depolarization Persistent Membrane Depolarization NaInflux->Depolarization Hyperexcitability Nerve Hyperexcitability (Repetitive Firing) Depolarization->Hyperexcitability Paralysis Paralysis & Death Hyperexcitability->Paralysis

Figure 2: Mechanism of Allethrin-induced neurotoxicity.
Toxicity Profile

Allethrin exhibits selective toxicity, being highly effective against insects while showing lower toxicity to mammals and birds. However, it is highly toxic to aquatic organisms.[9][10] The toxicity can vary depending on the specific isomeric composition of the product.[10]

Metabolism and Biodegradation: The Re-emergence of this compound

In mammals, allethrin is readily absorbed and extensively metabolized into less toxic, more water-soluble compounds that are excreted, primarily in the urine.[11][12] The metabolic process involves two main pathways: ester hydrolysis and oxidative degradation.[11]

  • Ester Hydrolysis : The central ester bond of allethrin is cleaved, yielding its constituent intermediates: This compound and chrysanthemic acid.[4] This hydrolysis is a significant detoxification step.

  • Oxidative Pathways : The molecule can also be oxidized at various sites, including the chrysanthemate isobutenyl group and the allyl group of the this compound moiety.[9]

The detection of this compound and various forms of chrysanthemum dicarboxylic acid (CDCA) in urine serves as a reliable biomarker for exposure to allethrin.[4][11]

G cluster_hydrolysis Ester Hydrolysis (Primary Pathway) cluster_oxidation Oxidation Allethrin Allethrin This compound This compound Allethrin->this compound Chrysanthemic_Acid Chrysanthemic Acid Allethrin->Chrysanthemic_Acid Oxidized_Metabolites Oxidized Allethrin Metabolites Allethrin->Oxidized_Metabolites Urine Urinary Excretion This compound->Urine CDCA Chrysanthemum Dicarboxylic Acid (CDCA) Chrysanthemic_Acid->CDCA Oxidized_Metabolites->Urine CDCA->Urine

Figure 3: Metabolic pathways of Allethrin in mammals.

Toxicological Effects of Allethrin and Its Intermediates

While metabolism generally leads to detoxification, exposure to allethrin has been associated with several adverse health effects, including oxidative stress and genotoxicity.

Oxidative Stress

Studies in Swiss albino mice have shown that oral administration of allethrin can induce oxidative stress.[13] This is characterized by a dose-dependent increase in the generation of reactive oxygen species (ROS) and lipid peroxidation (LPO).[13] Concurrently, a decrease in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase has been observed.[13] In rats, allethrin exposure led to increased lipid peroxidation in the male reproductive tract.[14] Developmental exposure in rats has also been linked to oxidative stress in female offspring, potentially through the inactivation of the PI3K/AKT/mTOR signaling pathway.[15]

Genotoxicity and Cytotoxicity

Allethrin has demonstrated genotoxic potential. In mice, it significantly induces chromosome aberrations and micronuclei in bone marrow cells.[13] The DNA-damaging potential was further confirmed in mouse liver cells.[13] Furthermore, a mixture of permethrin and allethrin was found to induce concentration- and time-dependent cytotoxic and genotoxic damage in cultured human peripheral blood lymphocytes.[16] Bioallethrin has also been shown to cause cellular toxicity and necrosis in human lymphocytes in vitro.[2]

Quantitative Data Summary

The following tables summarize the acute toxicity data for allethrin across various species and list its key physical and chemical properties.

Table 1: Acute Toxicity of Allethrin

SpeciesRouteLD50 / LC50 ValueReference(s)
Rat (male)Oral1100 mg/kg[3][10]
Rat (female)Oral685 mg/kg[3][10]
RatDermal>2500 mg/kg[4][10]
MouseOral480 mg/kg[4][10]
RabbitOral4290 mg/kg[3][10]
Bobwhite QuailOral2030 mg/kg[10]
Mallard DuckOral>2000 mg/kg[10]
Channel Catfish96-hourLC50: 30 µg/L[10]
Coho Salmon (d-allethrin)96-hourLC50: 2.6 µg/L[10]
Honey BeeContactLD50: 3 - 9 µ g/bee [9]

Table 2: Physical and Chemical Properties of Allethrin

PropertyValueReference(s)
Chemical FormulaC₁₉H₂₆O₃[4]
Molecular Weight302.4 g/mol [4]
AppearanceClear, amber-colored viscous liquid[4]
Water SolubilityPractically insoluble[9]
StabilityUnstable in light, air, and alkaline conditions[9]
Boiling Point140 °C at 0.1 mmHg[9]

Experimental Protocols

The analysis of allethrin and its intermediates (metabolites) in biological and environmental matrices requires sensitive and selective analytical methods. The most common approaches involve gas chromatography (GC) and high-performance liquid chromatography (HPLC).[17]

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a widely used technique for the cleanup and concentration of pyrethroids from complex matrices like water, sediment, and biological fluids.[17][18]

  • Principle : The sample is passed through a solid sorbent cartridge that retains the analytes of interest. Interfering compounds are washed away, and the analytes are then eluted with a small volume of an appropriate solvent.

  • General Protocol for Water Samples :

    • Conditioning : The SPE cartridge (e.g., HLB) is conditioned sequentially with ethyl acetate, methanol, and deionized water.[18]

    • Loading : The water sample (e.g., 1 L), often spiked with surrogate standards, is passed through the conditioned cartridge.[18]

    • Washing : The cartridge is washed to remove polar interferences.

    • Elution : The retained pyrethroids are eluted from the cartridge with a suitable organic solvent like ethyl acetate or dichloromethane.[18]

    • Concentration : The eluent is evaporated to a small volume (e.g., 0.2 mL) under a gentle stream of nitrogen, and internal standards are added before analysis.[18]

Analytical Determination: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS, particularly with tandem mass spectrometry (GC-MS/MS), is the preferred method for the quantification of pyrethroids due to its high sensitivity and selectivity.[19]

  • Principle : Volatilized compounds are separated based on their boiling points and polarity in a capillary column. The separated compounds are then ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio, allowing for definitive identification and quantification.

  • Typical GC-MS/MS Protocol :

    • Injection : A small volume (e.g., 2 µL) of the concentrated extract is injected into the GC, often using a splitless mode.[19]

    • Separation : A capillary column (e.g., 30 m × 0.25 mm i.d. × 0.25 µm film thickness) is used with helium as the carrier gas.[19][20] The oven temperature is programmed to ramp from a low initial temperature (e.g., 70-90°C) to a high final temperature (e.g., 300°C) to elute all compounds of interest.[19][21]

    • Ionization : Electron Ionization (EI) is commonly used.[19] For enhanced sensitivity with halogenated pyrethroids, Negative Chemical Ionization (NCI) can be employed.[22]

    • Detection : The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte, providing high selectivity and reducing matrix interference.[19]

    • Quantification : Quantification is achieved by comparing the peak area of the analyte to that of an internal standard and using a matrix-matched calibration curve.[19]

Genotoxicity Assessment: Micronucleus (MN) Assay

The MN assay is a standard method for evaluating the genotoxic potential of a chemical by measuring damage to chromosomes.

  • Principle : The assay detects micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division (mitosis). An increase in the frequency of micronucleated cells indicates genotoxic damage.

  • In Vivo Protocol (Mouse Bone Marrow) :

    • Dosing : Swiss albino mice are treated with the test compound (e.g., allethrin at 25 and 50 mg/kg body weight) via oral gavage.[13]

    • Sample Collection : At a specified time post-treatment (e.g., 24 hours), the animals are sacrificed, and bone marrow is flushed from the femurs.

    • Slide Preparation : The bone marrow cells are centrifuged, and the pellet is used to prepare smears on glass slides.

    • Staining : The slides are fixed and stained with a DNA-specific stain (e.g., Giemsa).

    • Scoring : A large number of cells (e.g., 2000 polychromatic erythrocytes per animal) are scored under a microscope for the presence of micronuclei. The frequency of micronucleated cells in the treated group is compared to that of a control group.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Environmental Sample (e.g., Sediment, Water) Extraction Microwave-Assisted Extraction (for Sediment) Sample->Extraction SPE Solid-Phase Extraction (SPE) (Cleanup & Concentration) Extraction->SPE Extract GCMS GC-MS/MS Analysis SPE->GCMS Concentrated Sample Data Data Processing & Quantification GCMS->Data

Figure 4: Experimental workflow for pyrethroid analysis.

Conclusion

This compound, while possessing limited direct biological activity, is of immense significance as a core intermediate. Its primary importance stems from its role in the synthesis of allethrin, a potent neurotoxic insecticide that targets the voltage-gated sodium channels of insects. Following exposure, the metabolic breakdown of allethrin in organisms regenerates this compound, making it a key metabolite and a biomarker for exposure. The toxicological profile of the parent compound, allethrin, which includes inducing oxidative stress and genotoxicity, underscores the need for continued research into the long-term effects of these synthetic pyrethroids. The detailed analytical methodologies presented provide the necessary tools for researchers to monitor these compounds in various matrices, contributing to a better understanding of their environmental fate and biological impact. This guide serves as a foundational resource for professionals engaged in the study and development of insecticides and related chemical entities.

References

An In-depth Technical Guide to the Natural Sources and Analogues of Allethrolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allethrolone, a cyclopentenolone derivative, is a key chiral building block in the synthesis of pyrethroid insecticides and is also found in nature. This technical guide provides a comprehensive overview of the natural sources of this compound and its analogues, detailing their isolation, synthesis, and biological activities. The primary natural source of compounds structurally related to this compound is the pyrethrum daisy, Chrysanthemum cinerariifolium, which produces a class of esters known as pyrethrins. This compound itself has been identified in the plant Zanthoxylum simulans. This guide presents detailed experimental protocols for the extraction of these natural products. Furthermore, it explores a range of synthetic analogues of this compound, focusing on esters and ethers that have been developed to enhance insecticidal potency and stability. Quantitative biological activity data, including IC50 and LC50 values, are summarized in structured tables for comparative analysis. The guide also elucidates the primary mechanism of action of this compound-containing compounds, which involves the modulation of voltage-gated sodium channels, and details the downstream signaling pathways, including the disruption of calcium homeostasis and the induction of apoptosis and autophagy through the PI3K/AKT/mTOR pathway. This is visualized through detailed diagrams to facilitate a deeper understanding of their molecular interactions.

Natural Sources of this compound and Related Compounds

This compound and its structural relatives are primarily found in two distinct botanical sources.

Zanthoxylum simulans

This compound has been reported as a natural constituent of Zanthoxylum simulans, a plant belonging to the Rutaceae family. However, detailed protocols for its isolation from this specific source are not widely documented in publicly available literature. The presence of this compound in this species suggests a potential for discovering other related natural products with interesting biological activities.

Chrysanthemum cinerariifolium (Pyrethrum Daisy)

The most significant natural source of compounds structurally analogous to this compound is the flower heads of Chrysanthemum cinerariifolium, commonly known as the pyrethrum daisy. These flowers contain a mixture of six insecticidal esters collectively known as pyrethrins . The pyrethrins are esters of two acids, chrysanthemic acid and pyrethric acid, and three rethrolones: pyrethrolone, cinerolone, and jasmolone. This compound is the alcohol moiety of the synthetic pyrethroid, allethrin.

The pyrethrin content in dried pyrethrum flowers typically ranges from 0.9% to 1.3% by weight. The composition of the six pyrethrin esters is approximately as follows:

  • Pyrethrin I: ~35%

  • Pyrethrin II: ~33%

  • Cinerin I: ~10%

  • Cinerin II: ~14%

  • Jasmolin I: ~5%

  • Jasmolin II: ~4%

Analogues of this compound

A wide range of this compound analogues have been synthesized, primarily to improve upon the insecticidal properties of the natural pyrethrins, such as photostability and potency.

Allethrin and its Isomers

Allethrin is the ester of (±)-allethrolone and (±)-cis,trans-chrysanthemic acid. It was the first synthetic pyrethroid. Commercial allethrin is a mixture of eight stereoisomers. The biological activity of these isomers varies significantly. Bioallethrin is a more active formulation that contains a high proportion of the most potent isomers.

Other Synthetic Analogues

Numerous other synthetic analogues have been developed, primarily focusing on modifications of the alcohol moiety (the rethrolone part) and the acid moiety. These include various esters and ethers designed to optimize insecticidal activity, reduce mammalian toxicity, and enhance environmental stability. Patents describe a range of derivatives, including those with modified side chains on the cyclopentenolone ring and various ester and ether linkages.

Experimental Protocols

Extraction of Pyrethrins from Chrysanthemum cinerariifolium

The following is a general protocol for the solvent extraction of pyrethrins from dried pyrethrum flowers.

Materials:

  • Dried and finely ground flower heads of Chrysanthemum cinerariifolium

  • Hexane or petroleum ether (solvent)

  • Soxhlet apparatus

  • Rotary evaporator

  • Filter paper

  • Glassware (flasks, beakers, etc.)

Procedure:

  • Preparation of Plant Material: Dry the pyrethrum flower heads at a low temperature (e.g., 40-50°C) to a constant weight to minimize thermal degradation of the active compounds. Grind the dried flowers into a fine powder to increase the surface area for extraction.

  • Soxhlet Extraction:

    • Place a known quantity of the ground flower powder into a thimble and insert it into the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with the extraction solvent (hexane or petroleum ether) to about two-thirds of its volume.

    • Assemble the Soxhlet apparatus and heat the solvent. The solvent will vaporize, travel up a distillation arm, and condense in the condenser. The condensed solvent will drip into the thimble containing the plant material.

    • Once the level of the liquid in the thimble rises to the top of the siphon tube, the liquid contents of the thimble are siphoned back into the distilling flask.

    • Allow this cycle to repeat for several hours (typically 6-8 hours) to ensure complete extraction of the pyrethrins.

  • Solvent Evaporation: After the extraction is complete, cool the apparatus. The solvent in the distilling flask, now containing the extracted pyrethrins, is transferred to a round-bottom flask. Concentrate the extract using a rotary evaporator under reduced pressure and at a low temperature (below 40°C) to remove the solvent.

  • Purification (Optional): The resulting crude extract can be further purified using techniques such as column chromatography on silica gel to separate the different pyrethrin components.

Synthesis of Allethrin (General Overview)

The synthesis of Allethrin involves the esterification of this compound with chrysanthemic acid or its acid chloride.

Key Steps:

  • Synthesis of this compound: A common synthetic route involves the condensation of a glyoxal with a β-keto ester, followed by cyclization and subsequent modifications to introduce the allyl group.

  • Synthesis of Chrysanthemic Acid: This cyclopropanecarboxylic acid can be synthesized through various routes, including the reaction of a pyrazoline derivative with an appropriate diene.

  • Esterification: this compound and chrysanthemic acid (or its more reactive acid chloride) are reacted in the presence of a coupling agent (like dicyclohexylcarbodiimide, DCC) or a base (like pyridine) to form the ester linkage, yielding Allethrin.

Biological Activity and Data Presentation

This compound and its analogues exhibit a range of biological activities, with the most prominent being their insecticidal effects. Some analogues have also been investigated for their cytotoxic properties.

CompoundAssayOrganism/Cell LineEndpointValueReference
Allethrin CytotoxicityHuman Leydig cells (LC540)IC50125 µM[1]
CytotoxicityPrimary rat Leydig cellsIC5059 µM[1]
CytotoxicityHuman corneal epithelial cellsIC50≈85 µM[2]
Acute ToxicityGammarus lacustris (Scud)LC50 (24 hr)38 µg/L[3]
Bioallethrin Acute ToxicityCoho salmonLC50 (96 hr)22.2 µg/L[4]
Acute ToxicitySteelhead troutLC50 (96 hr)17.5 µg/L[4]
Acute ToxicityChannel catfishLC50 (96 hr)>30.1 µg/L[4]
Permethrin/Allethrin Mixture (10/0.14 µg/ml) GenotoxicityHuman peripheral blood lymphocytesMicronuclei FrequencySignificant increase[5]

Signaling Pathways and Mechanism of Action

The primary target of this compound-containing pyrethroids is the voltage-gated sodium channel (VGSC) in the nerve cell membranes of insects and mammals.

Interaction with Voltage-Gated Sodium Channels

Pyrethroids bind to the α-subunit of the VGSC and modify its gating properties. Specifically, they slow down both the activation and inactivation of the channel, leading to a prolonged influx of sodium ions into the neuron. This results in membrane depolarization, repetitive firing of action potentials, and ultimately, paralysis and death of the insect.

VGSC_Interaction cluster_membrane Neuronal Membrane VGSC {Voltage-Gated Sodium Channel (VGSC)|α-subunit} Prolonged_Na_Influx Prolonged Na+ Influx VGSC->Prolonged_Na_Influx Prolonged opening Allethrin Allethrin/ Pyrethroid Allethrin->VGSC Binds to and modulates gating Membrane_Depolarization Membrane Depolarization Prolonged_Na_Influx->Membrane_Depolarization Repetitive_Firing Repetitive Neuronal Firing Membrane_Depolarization->Repetitive_Firing Paralysis Paralysis & Death Repetitive_Firing->Paralysis

Pyrethroid Interaction with Voltage-Gated Sodium Channels.

Downstream Signaling: Calcium Homeostasis, Apoptosis, and Autophagy

The sustained membrane depolarization caused by pyrethroids leads to the opening of voltage-gated calcium channels (VGCCs), resulting in an influx of extracellular calcium. This disruption of calcium homeostasis can trigger several downstream signaling cascades, including the induction of apoptosis (programmed cell death) and autophagy (a cellular degradation process).

One of the key pathways implicated in these processes is the PI3K/AKT/mTOR signaling pathway . Studies have shown that exposure to allethrin can lead to the downregulation of key proteins in this pathway, such as PI3K, AKT, and mTOR. The inhibition of this pro-survival pathway contributes to the observed increase in apoptosis and autophagy.

Downstream_Signaling Allethrin Allethrin VGSC Voltage-Gated Sodium Channel Allethrin->VGSC Modulates Depolarization Membrane Depolarization VGSC->Depolarization Causes VGCC Voltage-Gated Calcium Channel Depolarization->VGCC Activates Ca_Influx Increased Intracellular Ca2+ VGCC->Ca_Influx Mediates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Ca_Influx->PI3K_AKT_mTOR Inhibits Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Inhibits Autophagy Autophagy PI3K_AKT_mTOR->Autophagy Inhibits

Downstream Signaling Effects of Allethrin.

Conclusion

This compound and its analogues, both natural and synthetic, represent a significant class of compounds with potent biological activities, particularly as insecticides. The natural pyrethrins from Chrysanthemum cinerariifolium have served as the blueprint for the development of a vast array of synthetic pyrethroids, including Allethrin. Understanding their natural sources, methods of extraction and synthesis, and their mechanisms of action is crucial for the development of new and improved insecticides, as well as for assessing their toxicological profiles. The primary mode of action via modulation of voltage-gated sodium channels is well-established, and ongoing research continues to unravel the complexities of their downstream signaling effects, including the induction of apoptosis and autophagy. This guide provides a foundational resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and toxicology.

References

An In-depth Technical Guide to Allethrolone: Nomenclature, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Allethrolone, a key chemical intermediate in the synthesis of pyrethroid insecticides. This document details its nomenclature, chemical and physical properties, and outlines relevant experimental protocols for its synthesis, purification, analysis, and the investigation of its biological activity.

Nomenclature and CAS Number Identification

This compound is a cyclopentenone derivative and a crucial precursor in the production of synthetic pyrethroids, such as allethrin. Accurate identification is paramount for research and development.

IUPAC Name: 4-hydroxy-3-methyl-2-(2-propen-1-yl)-2-cyclopenten-1-one[1]

Synonyms:

  • (1)-2-Allyl-4-hydroxy-3-methylcyclopent-2-en-1-one[2]

  • (RS)-4-Hydroxy-3-methyl-2-(2-propenyl)-2-cyclopenten-1-one

  • (±)-Allethrolone

  • 2-Allyl-4-hydroxy-3-methyl-2-cyclopenten-1-one[2]

  • 4-Hydroxy-3-methyl-2-(2-propenyl)-2-cyclopenten-1-one

  • NSC 42192[2]

  • dl-Allethrolone

CAS Registry Number:

  • Primary CAS Number: 29605-88-7[2]

  • Deprecated CAS Number: 551-45-1

Physicochemical Properties

A thorough understanding of this compound's physicochemical properties is essential for its handling, formulation, and analysis. The following table summarizes key quantitative data.

PropertyValueReference
Molecular Formula C₉H₁₂O₂[2]
Molecular Weight 152.19 g/mol [2]
Appearance Solid powder[2]
Boiling Point 275.7 °C at 760 mmHg (estimated)[3][4]
Density 1.082 g/cm³[3][5]
Flash Point 115.2 °C (estimated)[3][5]
Solubility Soluble in DMSO[2]
logP (o/w) 0.420 (estimated)[6]
Refractive Index 1.533[3][5]
Vapor Pressure 0.001 mmHg at 25°C[3][5]

Experimental Protocols

This section provides an overview of methodologies for the synthesis, purification, analysis, and investigation of the biological activity of this compound. While specific, detailed protocols for every aspect of this compound research are not exhaustively available in single sources, this guide compiles and references established methods for related compounds and techniques.

Synthesis of this compound

Several synthetic routes to this compound have been reported. One common method involves the reaction of a furan compound in a dioxane/water mixture, followed by refluxing and extraction.

Example Protocol Outline:

  • Reaction Setup: A furan derivative (e.g., 300 mg of a compound with the formula C₁₀H₁₄O) is added to a mixture of dioxane (3.0 ml) and water (2.0 ml).[7] Hydroquinone (10 mg) is then added as a stabilizer.[7]

  • Buffering and Reflux: A phosphate buffer solution (prepared from potassium dihydrogen phosphate and sodium monohydrogen phosphate in water) is added to the reaction mixture.[7] The solution is then refluxed for approximately 90 minutes.[7]

  • Extraction: After cooling, water is added, and the solution is saturated with sodium chloride. The product is extracted twice with diethyl ether.[7]

  • Drying and Purification: The combined ether layers are dried over magnesium sulfate, and the solvent is evaporated.[7] The crude product is then purified by column chromatography on silica gel to yield this compound.[7]

A retrosynthesis scheme for this compound is presented below.

G This compound This compound Intermediate1 Key Intermediates This compound->Intermediate1 Final Cyclization StartingMaterials Starting Materials Intermediate1->StartingMaterials Key Bond Formations G cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis BiologicalMatrix Biological Matrix (e.g., plasma, urine) Extraction Liquid-Liquid or Solid-Phase Extraction BiologicalMatrix->Extraction Derivatization Derivatization (optional) Extraction->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection GC->MS Data Data Acquisition and Analysis MS->Data G cluster_upstream Upstream Activation cluster_pathway PI3K/AKT/mTOR Pathway cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival This compound This compound This compound->AKT potential inhibition? G CellSeeding Seed cells in a 96-well plate CompoundTreatment Treat cells with varying concentrations of this compound CellSeeding->CompoundTreatment Incubation Incubate for a defined period (e.g., 24-72 hours) CompoundTreatment->Incubation ViabilityAssay Perform viability assay (e.g., MTT, Neutral Red) Incubation->ViabilityAssay DataAnalysis Measure absorbance and calculate IC50 value ViabilityAssay->DataAnalysis

References

An In-depth Technical Guide to the Spectral Analysis of Allethrolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of Allethrolone, a key intermediate in the synthesis of pyrethroid insecticides. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering insights into the structural elucidation of this important organic compound.

Introduction to this compound

This compound, with the chemical formula C₉H₁₂O₂, is a cyclopentenone derivative featuring a hydroxyl group, a methyl group, and an allyl group attached to the ring.[1] Its accurate identification and characterization are crucial for quality control in the manufacturing of synthetic pyrethroids and for research into their metabolism and environmental fate. Spectroscopic techniques are indispensable tools for this purpose.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Data Presentation: Electron Ionization Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.

m/z Relative Intensity (%) Proposed Fragment
15225[M]⁺ (Molecular Ion)
110100[M - C₃H₆]⁺
9540[M - C₃H₆ - CH₃]⁺
8155[C₆H₉O]⁺
6730[C₅H₇]⁺
5345[C₄H₅]⁺
4180[C₃H₅]⁺ (Allyl cation)

Data sourced from NIST WebBook.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Sample Preparation : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

  • Gas Chromatography :

    • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature : 250 °C.

    • Oven Program : Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas : Helium at a constant flow rate.

  • Mass Spectrometry :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

    • Scan Range : m/z 40-200.

    • Data Acquisition : The mass spectrum of the eluting compound corresponding to this compound is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

Data Presentation: Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Integration Notes
OHVariable (broad)Singlet1HChemical shift is concentration and solvent dependent.
CH (on C=C) of allyl5.7-5.9Multiplet1H
CH₂ (on C=C) of allyl4.9-5.1Multiplet2H
CH₂ (allylic)~2.8-3.0Multiplet2H
CH (with OH)~4.5Multiplet1H
CH₂ (in ring)~2.2-2.6Multiplet2HDiastereotopic protons, may show complex splitting.
CH₃~2.0Singlet3H

Table 2: Referenced ¹³C NMR Chemical Shifts for this compound

Carbon Chemical Shift (δ, ppm)
C=O~205
C (olefinic, C3)~140
C (olefinic, C2)~135
CH (olefinic, allyl)~135
CH₂ (olefinic, allyl)~115
CH-OH~70
CH₂ (allylic)~35
CH₂ (ring)~30
CH₃~15

Source of Sample for Referenced Data: L. Crombie, G. Pattenden, D. J. Simmonds J. Chem. Soc. Perkin Trans. I, 1975, 1500.[2]

Experimental Protocol: NMR Spectroscopy

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation : 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition :

    • A standard one-pulse sequence is used.

    • Typical spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Data processing involves Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition :

    • A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon.

    • Typical spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Data processing is similar to ¹H NMR.

  • 2D NMR (Optional but Recommended) : For unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for ¹H-¹³C direct correlations can be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Data Presentation: Expected IR Absorption Bands

Based on the functional groups in this compound, the following characteristic IR absorption bands are expected.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3400Strong, BroadO-H stretchAlcohol
~3080Medium=C-H stretchAlkene (allyl group)
~2920MediumC-H stretchAlkane (methyl, methylene)
~1715StrongC=O stretchα,β-Unsaturated Ketone
~1645MediumC=C stretchAlkene (allyl group)
~1620MediumC=C stretchAlkene (cyclopentenone ring)
~1100StrongC-O stretchSecondary Alcohol

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation :

    • Neat Liquid : If this compound is a liquid at room temperature, a thin film can be prepared between two KBr or NaCl plates.

    • Solid (KBr Pellet) : If solid, a few milligrams of this compound are finely ground with anhydrous KBr powder and pressed into a thin, transparent pellet.

    • Solution : A dilute solution in a suitable solvent (e.g., CCl₄ or CHCl₃) can be prepared and placed in a liquid cell.

  • Data Acquisition :

    • A background spectrum of the empty sample holder (or solvent) is first recorded.

    • The sample is then placed in the beam path, and the sample spectrum is recorded.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for Spectral Analysis of this compound

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of an this compound sample.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample MS Mass Spectrometry (GC-MS) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR Infrared Spectroscopy (FTIR) Sample->IR MS_Data Molecular Weight & Fragmentation MS->MS_Data NMR_Data Connectivity & Stereochemistry NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data Structure Structure Elucidation & Purity Assessment MS_Data->Structure NMR_Data->Structure IR_Data->Structure

Workflow for the spectral analysis of this compound.

This comprehensive approach, combining MS, NMR, and IR spectroscopy, allows for the unambiguous identification and structural elucidation of this compound, ensuring its quality for use in further chemical synthesis and research applications.

References

An In-depth Technical Guide to the Thermochemical Properties of Allethrolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allethrolone, a key chiral intermediate in the synthesis of pyrethroid insecticides such as allethrin, plays a crucial role in the development of effective and stereospecific pest control agents. A thorough understanding of its thermochemical properties is essential for process optimization, safety assessment, and the development of stable formulations. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines detailed experimental protocols for the determination of its thermochemical characteristics, and presents a visualization of the relevant biological pathway associated with the final product, allethrin. Despite an extensive literature search, specific experimental or computational thermochemical data for this compound, such as the standard enthalpy of formation and combustion, remain unquantified in publicly accessible research. This guide highlights this significant data gap and provides methodologies for future research to elucidate these critical parameters.

Introduction

This compound, chemically known as 4-hydroxy-3-methyl-2-(2-propen-1-yl)-2-cyclopenten-1-one, is a five-membered ring compound containing a ketone, a hydroxyl group, and an allyl side chain. Its stereochemistry is of paramount importance as it dictates the insecticidal efficacy of the resulting pyrethroid esters. The synthesis of specific stereoisomers of allethrin, for instance, relies on the use of enantiomerically pure forms of this compound.

The thermochemical properties of a substance, such as its enthalpy of formation, heat of combustion, and heat capacity, are fundamental to understanding its energetic stability and reactivity. This data is critical for:

  • Process Safety and Hazard Analysis: Predicting the exothermic potential of synthesis and decomposition reactions.

  • Reaction Engineering: Optimizing reaction conditions and reactor design.

  • Formulation Development: Assessing the long-term stability of this compound and its derivatives under various storage conditions.

  • Computational Modeling: Providing essential parameters for molecular modeling and simulation studies.

This guide aims to consolidate the available information on this compound's properties and provide a framework for the experimental determination of its thermochemical data.

Physicochemical Properties of this compound

While direct thermochemical data is scarce, the fundamental physicochemical properties of this compound have been established. These are summarized in the table below. For comparative purposes, data for the related, simpler compound, cyclopentanone, is also provided.

PropertyThis compoundCyclopentanone
Molecular Formula C₉H₁₂O₂C₅H₈O
Molecular Weight 152.19 g/mol 84.12 g/mol
Appearance Solid powderColorless liquid
CAS Number 29605-88-7120-92-3
Standard Enthalpy of Formation (liquid) Data not available-239.3 ± 1.3 kJ/mol
Standard Enthalpy of Combustion (liquid) Data not available-2873.1 ± 1.2 kJ/mol

Thermochemical Properties: A Data Gap

A comprehensive search of scientific literature and chemical databases reveals a notable absence of experimentally determined or computationally predicted thermochemical data for this compound. This includes critical parameters such as:

  • Standard Enthalpy of Formation (ΔfH°): The enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.

  • Standard Enthalpy of Combustion (ΔcH°): The enthalpy change when one mole of the compound undergoes complete combustion with oxygen under standard conditions.

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of a given amount of the substance by one degree Celsius.

  • Enthalpies of Phase Transitions: Enthalpy of fusion (melting), vaporization (boiling), and sublimation.

The absence of this data presents a significant challenge for detailed process safety assessments and the development of robust computational models for reactions involving this compound. The experimental protocols outlined in the subsequent section provide a clear path for future research to address this knowledge gap.

Experimental Protocols for Thermochemical Analysis

To determine the thermochemical properties of this compound, established calorimetric techniques can be employed. The following sections detail the methodologies for key experiments.

Determination of the Enthalpy of Combustion via Bomb Calorimetry

Objective: To measure the heat of combustion of this compound at constant volume, from which the standard enthalpy of combustion can be calculated.

Apparatus:

  • Isoperibol bomb calorimeter (e.g., Parr 6200 Series)

  • Oxygen cylinder with pressure regulator

  • Pellet press

  • Analytical balance (± 0.1 mg)

  • Ignition wire (e.g., platinum or nichrome)

  • Benzoic acid (certified standard for calibration)

  • Crucible (quartz or stainless steel)

  • High-precision thermometer or temperature probe

Procedure:

  • Calibration of the Calorimeter:

    • A pellet of approximately 1 g of benzoic acid is accurately weighed and placed in the crucible.

    • A 10 cm piece of ignition wire is attached to the electrodes of the bomb head, with the wire in contact with the pellet.

    • The bomb is assembled and purged with oxygen to remove atmospheric nitrogen.

    • The bomb is then charged with high-purity oxygen to a pressure of 30 atm.

    • The sealed bomb is placed in the calorimeter bucket containing a precisely known mass of water (typically 2000 g).

    • The calorimeter is assembled, and the initial temperature is recorded for a few minutes to establish a baseline.

    • The sample is ignited, and the temperature is recorded at regular intervals until a stable final temperature is reached.

    • The heat capacity of the calorimeter (C_cal) is calculated using the known heat of combustion of benzoic acid.

  • Combustion of this compound:

    • A pellet of this compound (approximately 0.5-0.8 g) is accurately weighed and subjected to the same procedure as the benzoic acid standard.

    • The temperature change upon combustion is recorded.

    • The heat released by the combustion of this compound is calculated using the previously determined heat capacity of the calorimeter.

    • Corrections are applied for the heat of formation of nitric acid (from residual nitrogen) and sulfuric acid (if sulfur is present), and for the heat of combustion of the ignition wire.

    • The constant volume heat of combustion (ΔU_c) is determined.

    • The standard enthalpy of combustion (ΔH_c°) is then calculated from ΔU_c using the relationship ΔH = ΔU + Δn_gRT, where Δn_g is the change in the number of moles of gas in the combustion reaction.

Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Objective: To measure the heat capacity of this compound as a function of temperature and to determine the enthalpy of any phase transitions (e.g., melting).

Apparatus:

  • Differential Scanning Calorimeter (e.g., TA Instruments Q2000)

  • Hermetically sealed aluminum pans

  • Inert gas supply (e.g., nitrogen)

  • Certified reference materials for calibration (e.g., indium, zinc)

Procedure:

  • Instrument Calibration:

    • The temperature and heat flow of the DSC instrument are calibrated using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).

  • Sample Preparation:

    • A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an aluminum DSC pan.

    • The pan is hermetically sealed to prevent any loss of volatile components. An empty sealed pan is used as a reference.

  • DSC Analysis:

    • The sample and reference pans are placed in the DSC cell.

    • A controlled temperature program is initiated under a constant flow of inert gas. A typical program would involve an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) over the desired temperature range, and a final isothermal period.

    • The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis:

    • The resulting DSC thermogram is analyzed to determine:

      • Heat Capacity (Cp): Calculated from the heat flow signal in a region with no thermal events.

      • Melting Point (Tm): The temperature at which the endothermic melting peak occurs.

      • Enthalpy of Fusion (ΔHm): The integral of the melting peak, which represents the energy required to melt the sample.

      • Thermal Decomposition: The onset temperature of any exothermic or endothermic events associated with decomposition.

Biological Signaling Pathway

This compound is a precursor to pyrethroid insecticides like allethrin. The primary mode of action of pyrethroids is the disruption of the nervous system of insects by targeting voltage-gated sodium channels.[1][2] These channels are crucial for the propagation of nerve impulses.

Pyrethroids bind to the voltage-gated sodium channels, preventing them from closing normally after a nerve impulse.[1] This leads to a prolonged influx of sodium ions, causing repetitive nerve discharges and eventual paralysis of the insect.[1]

Below is a diagram illustrating the mechanism of action of pyrethroid insecticides on insect voltage-gated sodium channels.

Pyrethroid_Mechanism_of_Action cluster_neuron Insect Neuron cluster_pyrethroid Pyrethroid Intervention Nerve_Impulse Nerve Impulse (Action Potential) VGSC_Closed Voltage-Gated Sodium Channel (Closed State) Nerve_Impulse->VGSC_Closed Depolarization VGSC_Open Voltage-Gated Sodium Channel (Open State) VGSC_Closed->VGSC_Open Activation Na_Influx Na+ Influx VGSC_Open->Na_Influx Repolarization Membrane Repolarization (Channel Inactivation/Closing) VGSC_Open->Repolarization Inactivation VGSC_Modified Modified Open State (Prolonged Opening) VGSC_Open->VGSC_Modified Modification Repolarization->VGSC_Closed Return to Resting State Normal_Function Normal Nerve Function Repolarization->Normal_Function Pyrethroid Pyrethroid Insecticide (e.g., Allethrin) Pyrethroid->VGSC_Open Prolonged_Na_Influx Prolonged Na+ Influx VGSC_Modified->Prolonged_Na_Influx Repetitive_Firing Repetitive Nerve Firing Prolonged_Na_Influx->Repetitive_Firing Paralysis Paralysis & Death Repetitive_Firing->Paralysis

Mechanism of pyrethroid insecticide action on voltage-gated sodium channels.

Conclusion

This compound is a cornerstone in the synthesis of several commercially important pyrethroid insecticides. While its synthesis and stereochemistry are well-documented, a significant gap exists in the scientific literature concerning its fundamental thermochemical properties. This guide has provided the necessary theoretical background and detailed experimental protocols to enable researchers to determine these vital parameters. The elucidation of this compound's enthalpy of formation, combustion, and its thermal stability profile will undoubtedly contribute to safer and more efficient manufacturing processes, as well as more stable product formulations. Furthermore, understanding the mechanism of action of the resulting pyrethroid insecticides, as visualized in this guide, is crucial for the development of new and improved pest control agents and for managing insecticide resistance. It is hoped that this guide will stimulate further research into the thermochemical characteristics of this important chemical intermediate.

References

The Uncharted Toxicity of Allethrolone: A Technical Review of a Pyrethroid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct toxicological data for Allethrolone is exceptionally limited in publicly available scientific literature. This document summarizes the existing information and provides a contextual overview based on its parent compound, Allethrin. The significant data gaps preclude a definitive toxicological profile for this compound.

Executive Summary

Hazard Identification and Classification of this compound

The primary source of toxicological information for this compound comes from its Safety Data Sheets (SDS). The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[1]:

Hazard ClassHazard Statement
Acute Toxicity (Oral)H302: Harmful if swallowed
Skin SensitizationH317: May cause an allergic skin reaction
Hazardous to the Aquatic EnvironmentH400: Very toxic to aquatic life

Data derived from publicly available Safety Data Sheets.

Toxicological Profile of the Parent Compound: Allethrin

To provide a framework for understanding the potential toxicity of this compound, it is pertinent to review the toxicological profile of its parent compound, Allethrin. Allethrin is a Type I pyrethroid, a class of insecticides that act as neurotoxicants by targeting voltage-gated sodium channels in nerve membranes.

Acute Toxicity of Allethrin

Allethrin generally exhibits moderate acute toxicity in mammals. The following table summarizes key acute toxicity values for Allethrin[2][3]:

Route of ExposureSpeciesLD50 / LC50 Value
OralRat685 - 1100 mg/kg bw
OralMouse480 mg/kg bw
DermalRat>2500 mg/kg bw
Inhalation (4h)Rat>1500 mg/m³

These values are for Allethrin, not this compound. LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration in air or water that kills half of the tested population.

Signs of acute Allethrin poisoning in mammals are consistent with neurotoxicity and include tremors, hyperexcitability, salivation, and convulsions[3][4].

Genotoxicity, Carcinogenicity, and Reproductive Toxicity of Allethrin
  • Genotoxicity: Studies on Allethrin have produced conflicting results. However, some research indicates that Allethrin can induce chromosomal aberrations and micronuclei in the bone marrow cells of mice, suggesting a potential for genotoxicity, possibly mediated through oxidative stress[5].

  • Carcinogenicity: Long-term animal studies on Allethrin have not demonstrated evidence of oncogenic effects[3][6].

  • Reproductive and Developmental Toxicity: Animal studies have not shown Allethrin to be teratogenic, embryotoxic, or fetotoxic at doses that were not maternally toxic[4][6].

Metabolism of Allethrin to this compound

Allethrin is metabolized in mammals primarily through the hydrolysis of its ester linkage, yielding this compound and chrysanthemic acid. These metabolites are then further processed and excreted, mainly in the urine[4][7]. The detoxification of Allethrin is generally rapid, which contributes to its relatively low toxicity in mammals compared to insects[6].

Allethrin_Metabolism Allethrin Allethrin Ester_Hydrolysis Ester Hydrolysis (Major Pathway) Allethrin->Ester_Hydrolysis This compound This compound Ester_Hydrolysis->this compound Chrysanthemic_Acid Chrysanthemic Acid Ester_Hydrolysis->Chrysanthemic_Acid Further_Metabolism Further Metabolism & Excretion This compound->Further_Metabolism Chrysanthemic_Acid->Further_Metabolism

Metabolic pathway of Allethrin to this compound.

Standard Experimental Protocols for Toxicological Assessment

Due to the absence of specific experimental data for this compound, this section outlines the standard methodologies that would be employed to assess its toxicological profile.

Acute Oral Toxicity (OECD Test Guideline 423)

This protocol is designed to determine the acute oral toxicity of a substance.

  • Test Animals: Typically, young adult female rats are used.

  • Housing and Acclimatization: Animals are housed in controlled conditions with a standard diet and water ad libitum for at least 5 days prior to the study.

  • Dose Administration: The test substance is administered in a single dose by gavage. A stepwise procedure is used with a starting dose based on available information.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The results are used to classify the substance into a GHS acute toxicity category.

Bacterial Reverse Mutation Test (Ames Test - OECD Test Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that leave them unable to synthesize an essential amino acid are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to mimic in vivo metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance.

  • Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid due to a reverse mutation) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Experimental_Workflow cluster_planning Study Planning cluster_execution In-Life/In-Vitro Phase cluster_analysis Data Analysis & Reporting Test_Substance Test Substance (this compound) Protocol_Selection Protocol Selection (e.g., OECD Guideline) Test_Substance->Protocol_Selection Dose_Prep Dose Preparation & Administration Protocol_Selection->Dose_Prep Exposure Exposure of Test System Dose_Prep->Exposure Observation Observation & Data Collection Exposure->Observation Endpoint_Analysis Endpoint Analysis (e.g., Mortality, Mutations) Observation->Endpoint_Analysis Statistical_Analysis Statistical Analysis Endpoint_Analysis->Statistical_Analysis Final_Report Final Report & Conclusion Statistical_Analysis->Final_Report

Generic workflow for a toxicological study.

Logical Relationship in Toxicity Assessment

The toxicological assessment of a metabolite like this compound is logically dependent on the data from its parent compound, Allethrin. However, direct testing is essential for a definitive profile.

Logical_Relationship Parent Parent Compound (Allethrin) Metabolism Metabolism Parent->Metabolism Parent_Toxicity Toxicological Data for Allethrin Parent->Parent_Toxicity Metabolite Metabolite (this compound) Metabolism->Metabolite Metabolite_Toxicity Toxicological Data for this compound (Data Gap) Metabolite->Metabolite_Toxicity Risk_Assessment Human Health Risk Assessment Parent_Toxicity->Risk_Assessment Metabolite_Toxicity->Risk_Assessment

Relationship between parent compound and metabolite in risk assessment.

Conclusion and Future Directions

The potential toxicological profile of this compound remains largely undefined due to a significant lack of direct experimental data. While hazard classifications from Safety Data Sheets indicate potential for acute oral toxicity and skin sensitization, quantitative toxicological parameters are absent from the public domain. The toxicological profile of the parent compound, Allethrin, suggests that neurotoxicity is a key concern for this class of pyrethroids. However, it cannot be assumed that this compound shares the same toxicological properties or potency as Allethrin.

A comprehensive assessment of this compound's safety would necessitate a battery of in vitro and in vivo studies following established international guidelines. Key areas for future research include:

  • Acute toxicity studies via oral, dermal, and inhalation routes to determine LD50 and LC50 values.

  • Sub-chronic and chronic toxicity studies to identify target organs and establish No-Observed-Adverse-Effect Levels (NOAELs).

  • Genotoxicity testing using a standard battery of in vitro and in vivo assays.

  • Reproductive and developmental toxicity studies to assess effects on fertility and offspring.

  • Mechanistic studies to determine if this compound interacts with neurotoxicological targets such as sodium channels.

Until such data become available, any risk assessment for this compound must be considered provisional and will likely rely on conservative assumptions based on the data for Allethrin.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Resolution of Allethrolone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allethrolone, a key intermediate in the synthesis of pyrethroid insecticides, possesses a chiral center that gives rise to two enantiomers. These enantiomers can exhibit different biological activities and metabolic fates. Therefore, the production of enantiomerically pure this compound is of significant interest for the development of more effective and safer agrochemicals. Enzymatic kinetic resolution has emerged as a powerful green chemistry tool for the separation of enantiomers, offering high selectivity under mild reaction conditions. This application note provides detailed protocols and data for the enzymatic resolution of racemic this compound using lipases.

Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting or unreacted enantiomer (as the remaining substrate). In the case of this compound, a lipase is used to selectively acylate one of the enantiomers, leading to the formation of an ester, while the other enantiomer remains largely unreacted. A major limitation of kinetic resolution is that the maximum theoretical yield for each enantiomer is 50%.

G racemate Racemic this compound ((R/S)-Allethrolone) enzyme Lipase + Acyl Donor racemate->enzyme Fast Reaction (k_fast) unreacted Unreacted this compound (e.g., (S)-Allethrolone) racemate->unreacted Slow Reaction (k_slow) product Acylated this compound (e.g., (R)-Allethrolone Acetate) enzyme->product separation Separation product->separation unreacted->separation

Principle of Lipase-Catalyzed Kinetic Resolution of this compound.

Data Presentation

The following table summarizes the quantitative data obtained from the enzymatic resolution of this compound using different lipases.

Enzyme SourceAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)Enantiomeric Excess of Product (eep %)Enantioselectivity (E)Reference
Penicillium expansum PED-03Not SpecifiedNonaqueous3536~48 (96% of theoretical)99>100[1]
Amano Lipase P (Pseudomonas cepacia)Isopropenyl Acetatetert-Butyl methyl ether (TBME)Not SpecifiedNot Specified---[Patent]

Note: The data for Amano Lipase P is derived from a patent describing the resolution of similar hydroxy-cyclopentenones and is provided as a reference for a potential alternative enzyme.

Experimental Protocols

This section provides detailed methodologies for the enzymatic resolution of racemic this compound.

Protocol 1: Resolution with Penicillium expansum PED-03 Lipase

This protocol is based on the reported successful resolution of this compound.[1]

Materials:

  • Racemic this compound

  • Crude or purified lipase from Penicillium expansum PED-03

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether, hexane, or toluene)

  • Acyl donor (e.g., vinyl acetate or isopropenyl acetate)

  • Phosphate buffer (pH 9.5)

  • Magnetic stirrer with temperature control

  • Reaction vessel

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup:

    • To a solution of racemic this compound (e.g., 1 mmol, 152.19 mg) in 10 mL of an anhydrous organic solvent in a sealed reaction vessel, add the acyl donor (e.g., 1.2 mmol of vinyl acetate).

    • Add the lipase from Penicillium expansum PED-03 (e.g., 50 mg of crude enzyme powder). The optimal enzyme amount should be determined empirically.

  • Reaction Conditions:

    • Stir the reaction mixture at 35°C.

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 6 hours) and analyzing them by chiral HPLC or GC.

  • Reaction Work-up:

    • Once the desired conversion (ideally close to 50%) is reached (e.g., after 36 hours), stop the reaction by filtering off the enzyme.

    • Wash the enzyme with a small amount of the organic solvent.

    • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Purification:

    • Separate the resulting acylated this compound from the unreacted this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Analytical Methods: Determination of Enantiomeric Excess and Conversion

The enantiomeric excess (e.e.) of the unreacted this compound and the acylated product, as well as the conversion of the reaction, should be determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Chiral HPLC Method Development (General Protocol):

  • Column Selection: Choose a chiral stationary phase (CSP) suitable for the separation of ketones and alcohols. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point.

  • Mobile Phase:

    • For normal phase HPLC, a mixture of n-hexane and isopropanol is typically used. Start with a ratio of 90:10 (v/v) and adjust as needed to optimize resolution.

    • For reversed-phase HPLC, a mixture of acetonitrile and water or methanol and water can be used.

  • Detection: Use a UV detector at a wavelength where this compound and its ester show good absorbance (e.g., 220-230 nm).

  • Analysis:

    • Inject a sample of the racemic this compound to determine the retention times of the two enantiomers.

    • Inject samples from the reaction mixture to determine the peak areas of the remaining substrate enantiomers and the product enantiomers.

    • Conversion (c) can be calculated using the formula: c = (eep) / (ees + eep)

    • Enantiomeric excess (ee) is calculated as: ee = |([R] - [S]) / ([R] + [S])| * 100% where [R] and [S] are the concentrations (or peak areas) of the R and S enantiomers, respectively.

    • Enantioselectivity (E) can be calculated from the conversion and the enantiomeric excess of the substrate (ees) or product (eep).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic resolution of this compound.

G cluster_reaction Enzymatic Reaction cluster_analysis Monitoring & Analysis cluster_workup Work-up & Purification cluster_products Final Products racemic_this compound Racemic this compound reaction_vessel Reaction at 35°C racemic_this compound->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel solvent Organic Solvent (e.g., TBME) solvent->reaction_vessel lipase Lipase (e.g., P. expansum) lipase->reaction_vessel sampling Periodic Sampling reaction_vessel->sampling filtration Filter to remove enzyme reaction_vessel->filtration chiral_hplc Chiral HPLC/GC Analysis sampling->chiral_hplc evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enantioenriched_alcohol Enantioenriched This compound chromatography->enantioenriched_alcohol enantioenriched_ester Enantioenriched This compound Ester chromatography->enantioenriched_ester

Experimental Workflow for Enzymatic Resolution of this compound.

Conclusion

The enzymatic resolution of this compound using lipases, particularly from Penicillium expansum, presents a highly efficient and selective method for obtaining enantiomerically enriched forms of this important chemical intermediate. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development to implement and optimize this green and effective separation technique. Further screening of different lipases, acyl donors, and solvents may lead to even more efficient resolution processes.

References

Application Note: Gas Chromatography Protocol for the Analysis of Allethrolone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Allethrolone, a key intermediate in the synthesis of pyrethroid insecticides, requires accurate and robust analytical methods for its quantification and purity assessment. Gas chromatography (GC) coupled with various detectors, such as Flame Ionization Detector (FID) and Mass Spectrometry (MS), is a widely used technique for this purpose. This application note provides a detailed protocol for the analysis of this compound using gas chromatography, including sample preparation, derivatization, and instrumental analysis. The methods described are compiled from established scientific literature to ensure reliability and reproducibility.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method depends on the sample matrix. For analysis of this compound as an impurity in technical grade d-allethrin or in pesticide formulations, a direct dissolution approach is often sufficient. For residue analysis in complex matrices like crops, an extraction and clean-up step is necessary.

Method 1: Direct Dissolution (for technical products and formulations)

  • Accurately weigh an appropriate amount of the sample into a volumetric flask.

  • Dissolve the sample in a suitable organic solvent (e.g., acetone, methanol).

  • Dilute to the mark with the same solvent to achieve a final concentration within the calibration range of the instrument.

  • If necessary, filter the solution through a 0.45 µm syringe filter prior to injection.

Method 2: Extraction from Complex Matrices (e.g., Mushrooms) [1]

  • Homogenize the sample.

  • Weigh 10 g of the homogenized sample into a centrifuge tube.

  • Add a mixture of acetone and petroleum ether (1:2 v/v) and vortex thoroughly.

  • Centrifuge and collect the organic supernatant.

  • Wash the organic phase with a 2% aqueous NaCl solution.[1]

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of acetone for GC analysis.[1]

Derivatization for Chiral Separation

For the separation of this compound enantiomers, derivatization is often required to enhance chromatographic resolution on a chiral stationary phase.

Method: Isopropyl Carbamate Derivatization [2]

  • Place 20 mg of the this compound sample into a 20 ml ground-stoppered conical flask.

  • Add 0.1 ml of isopropyl isocyanate and 0.1 ml of dried pyridine.

  • Heat the mixture on a water bath at 80-90°C for one hour.[2]

  • After cooling, add 0.5 ml of methanol to decompose excess isopropyl isocyanate.[2]

  • The resulting solution containing the derivatized this compound is ready for GC injection.[2]

Gas Chromatography (GC) Method

The following tables summarize the instrumental conditions for both achiral and chiral analysis of this compound.

Table 1: GC Conditions for Achiral Analysis of this compound

ParameterConditionReference
Column DB-608[1]
Injector Temperature 250°C[1]
Detector Electron Capture Detector (ECD)[1]
Detector Temperature 300°C[1]
Oven Temperature Program Isothermal at 200°C[1]
Carrier Gas Nitrogen[1]
Flow Rate 10 ml/min[1]
Injection Volume 1 µl[1]

Table 2: GC Conditions for Chiral Analysis of this compound Isopropyl Carbamate Derivative

ParameterConditionReference
Column Glass capillary column (0.25 mm i.d. x 42 m) coated with OA-300[2]
Injector Temperature 210°C[2]
Detector Flame Ionization Detector (FID)[2]
Detector Temperature 210°C[2]
Oven Temperature Program Isothermal at 180°C[2]
Carrier Gas Helium[2]
Flow Rate 0.78 ml/min[2]
Split Ratio 1/80[2]
Injection Volume 1 µl[2]

Data Presentation

Quantitative analysis is performed by constructing a calibration curve using analytical standards of this compound. The concentration of this compound in the samples is determined by comparing the peak areas obtained from the sample chromatograms with the calibration curve.

Table 3: Example Calibration Data for Allethrin (related compound)

Concentration (µg/ml)Peak Area
0.05Value
0.15Value
0.30Value
0.45Value
0.50Value
Note: This table is illustrative. Actual peak areas will vary with the instrument and conditions.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of this compound.

Allethrolone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample Receipt Homogenize Homogenization (if solid) Sample->Homogenize Weigh Weighing Homogenize->Weigh Dissolve Dissolution / Extraction Weigh->Dissolve Filter Filtration Dissolve->Filter Derivatize Derivatization (optional) Filter->Derivatize GC_Inject GC Injection Derivatize->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation Detection Detection (FID/ECD/MS) GC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration Calibration Curve Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC analysis of this compound.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound by gas chromatography. The detailed methodologies for sample preparation, derivatization, and instrumental conditions are based on established scientific literature, ensuring a reliable starting point for researchers and analytical scientists. The provided workflow and data presentation guidelines aim to facilitate the implementation of this method in a laboratory setting for routine analysis and research applications.

References

Application Note: Quantification of Allethrolone in Complex Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a comprehensive guide for the quantitative analysis of Allethrolone in complex biological matrices, such as human plasma, utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a critical component and metabolite of the synthetic pyrethroid insecticide, Allethrin. Monitoring its levels in biological systems is essential for toxicological assessments and metabolic studies. This document provides a detailed protocol for sample preparation using liquid-liquid extraction (LLE), optimized LC-MS/MS parameters, and a strategy for the determination of Multiple Reaction Monitoring (MRM) transitions. The described method is tailored for researchers, scientists, and drug development professionals requiring a robust and sensitive analytical procedure for this compound quantification.

Introduction

Allethrin is a widely used synthetic pyrethroid insecticide in commercial and domestic applications. Its metabolic pathway involves the hydrolysis of the ester linkage, yielding chrysanthemic acid and this compound. The quantification of this compound is paramount for understanding the toxicokinetics and metabolism of the parent compound. LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of small molecules in complex sample matrices. This application note outlines a complete workflow, from sample preparation to data analysis, for the reliable quantification of this compound.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in a complex matrix is depicted below.

Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample ISTD Add Internal Standard Sample->ISTD LLE Liquid-Liquid Extraction (e.g., with Ethyl Acetate) ISTD->LLE Evaporation Evaporation of Organic Solvent LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MRM MRM Detection Ionization->MRM Integration Peak Integration MRM->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

A flowchart of the LC-MS/MS workflow for this compound.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (HPLC grade)

  • Human plasma (or other relevant matrix)

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex for 10 seconds to mix.

  • Add 500 µL of ethyl acetate.

  • Vortex vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC System High-performance or Ultra-high-performance liquid chromatography system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 10% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrate at 10% B for 3 min

Mass Spectrometry:

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage 5000 V
Temperature 550°C
Curtain Gas 35 psi
Collision Gas 12 psi
Ion Source Gas 1 55 psi
Ion Source Gas 2 65 psi
Detection Mode Multiple Reaction Monitoring (MRM)
Determination of MRM Transitions for this compound

Since specific MRM transitions for this compound are not widely published, they must be determined empirically. The following protocol is recommended:

  • Determine the Precursor Ion: Prepare a standard solution of this compound and infuse it directly into the mass spectrometer. Perform a full scan in Q1 to identify the [M+H]⁺ adduct, which will serve as the precursor ion. The molecular weight of this compound (C₉H₁₂O₂) is 152.19 g/mol , so the expected precursor ion is m/z 153.2.

  • Identify Product Ions: Perform a product ion scan on the selected precursor ion (m/z 153.2). Fragment the precursor ion using a range of collision energies (e.g., 10-40 eV) to identify stable and intense product ions.

  • Optimize MRM Transitions: Select at least two of the most intense and specific product ions for the MRM method (one for quantification and one for qualification). Optimize the collision energy for each transition to maximize the signal intensity.

Predicted MRM Transitions for this compound:

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound153.2To be determinedTo be optimized
153.2To be determinedTo be optimized

Data Presentation

The following tables present representative data for the validation of an this compound quantification method. This data is illustrative and should be generated for each specific application.

Table 1: Calibration Curve Linearity

Concentration Range (ng/mL)Weighting
0.5 - 500>0.9951/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.5< 1585-115< 1585-115
Low QC1.5< 1585-115< 1585-115
Mid QC50< 1585-115< 1585-115
High QC400< 1585-115< 1585-115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC1.5> 8090-110
High QC400> 8090-110

Signaling Pathway

Exposure to Allethrin has been shown to induce oxidative stress and affect cellular signaling pathways. One such pathway is the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and apoptosis. The diagram below illustrates the impact of Allethrin-induced oxidative stress on this pathway.

PI3K/AKT/mTOR Signaling Pathway cluster_stress Cellular Stress cluster_pathway PI3K/AKT/mTOR Pathway cluster_outcomes Cellular Outcomes Allethrin Allethrin Exposure ROS Oxidative Stress (ROS) Allethrin->ROS PI3K PI3K ROS->PI3K Inhibition AKT AKT ROS->AKT Inhibition PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis Autophagy Autophagy mTOR->Autophagy

Allethrin-induced oxidative stress and its effect on the PI3K/AKT/mTOR pathway.

Conclusion

This application note provides a detailed and robust framework for the quantification of this compound in complex matrices using LC-MS/MS. The described liquid-liquid extraction protocol offers efficient sample clean-up, while the proposed LC-MS/MS method provides the necessary sensitivity and selectivity for accurate quantification. The provided protocols and representative data serve as a valuable resource for researchers in toxicology, pharmacology, and drug metabolism, enabling them to develop and validate their own methods for this compound analysis.

Industrial Scale Production of Optically Active Allethrolone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale production of optically active (S)-Allethrolone. The focus is on enzymatic kinetic resolution, a robust and scalable method for achieving high enantiomeric purity. Additionally, alternative chemo-enzymatic and microbial reduction strategies are discussed, offering a comprehensive overview of current and emerging manufacturing technologies.

Introduction

Optically active (S)-Allethrolone is a key chiral intermediate in the synthesis of highly effective and environmentally benign pyrethroid insecticides. The stereochemistry of the alcohol moiety is crucial for the insecticidal activity of the final product. Therefore, efficient and scalable methods for the production of enantiomerically pure (S)-Allethrolone are of significant industrial importance. This document outlines protocols and presents data for the large-scale synthesis of this valuable chiral building block.

Enzymatic Kinetic Resolution of Racemic Allethrolone

Enzymatic Kinetic Resolution (EKR) is a widely adopted industrial method for the separation of enantiomers. This process utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.

Lipase-Catalyzed Kinetic Resolution using Penicillium expansum PED-03 Lipase

A highly effective method for the kinetic resolution of racemic this compound involves the use of a crude lipase from Penicillium expansum PED-03. This approach offers the advantage of using a whole-cell biocatalyst, which can be more cost-effective for industrial applications.

2.1.1. Production of Penicillium expansum PED-03 Lipase

The production of the lipase is a critical first step and can be achieved through submerged fermentation.

Table 1: Optimal Fermentation Parameters for Penicillium expansum PED-03 Lipase Production [1]

ParameterOptimal Value
Carbon Source0.5% Starch
Nitrogen Source4.0% Soybean Meal
Initial pH5.5 - 6.0
Temperature26 °C
Fermentation Time72 hours
Agitation Speed500 r/min
EnhancerTween-80
Maximal Lipase Activity 850 U/mL

Experimental Protocol: Fermentation

  • Prepare the fermentation medium containing 0.5% starch, 4.0% soybean meal, and Tween-80 in a suitable industrial fermenter.

  • Sterilize the medium and inoculate with a seed culture of Penicillium expansum PED-03.

  • Maintain the fermentation at 26 °C with an agitation speed of 500 r/min.

  • Control the pH to an initial range of 5.5-6.0.

  • After 72 hours, harvest the crude lipase preparation for use in the kinetic resolution.

2.1.2. Kinetic Resolution of Racemic this compound

The crude lipase is then used to selectively acylate (R)-allethrolone, leaving the desired (S)-allethrolone unreacted.

Table 2: Optimal Reaction Conditions for Kinetic Resolution of this compound [1]

ParameterOptimal Value
EnzymeCrude Lipase from P. expansum PED-03
Acyl DonorVinyl Acetate
SolventHexane
Temperature35 °C
pH9.5
Conversion ~48%
Enantioselectivity (E value) > 100

Experimental Protocol: Kinetic Resolution

  • In a large-scale reactor, dissolve racemic this compound in hexane.

  • Add the crude lipase preparation from the fermentation step.

  • Add vinyl acetate as the acyl donor.

  • Maintain the reaction at 35 °C and a pH of 9.5 with gentle agitation.

  • Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 48% conversion is reached.

  • Upon completion, separate the enzyme from the reaction mixture by filtration.

  • Proceed with downstream processing to isolate (S)-allethrolone.

Workflow for Lipase-Catalyzed Kinetic Resolution

G cluster_fermentation Lipase Production cluster_resolution Kinetic Resolution cluster_downstream Downstream Processing Fermentation Submerged Fermentation of P. expansum PED-03 Harvesting Harvesting of Crude Lipase Fermentation->Harvesting Reaction Enzymatic Acylation (35°C, pH 9.5) Harvesting->Reaction Racemicthis compound Racemic this compound Racemicthis compound->Reaction VinylAcetate Vinyl Acetate VinylAcetate->Reaction Separation Separation of (S)-Allethrolone and (R)-Allethrolone Acetate Reaction->Separation Purification Purification of (S)-Allethrolone Separation->Purification

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Chemo-enzymatic Dynamic Kinetic Resolution (DKR)

A significant limitation of traditional EKR is the theoretical maximum yield of 50% for the desired enantiomer. Dynamic Kinetic Resolution (DKR) overcomes this by continuously racemizing the unreacted enantiomer in situ, theoretically allowing for a 100% yield of the desired product.

While a specific industrial-scale DKR process for this compound is not widely published, the principles can be applied. This would involve combining the lipase-catalyzed acylation with a compatible racemization catalyst.

Conceptual DKR Process for this compound

This process would integrate the enzymatic resolution with a chemical catalyst for the racemization of (R)-allethrolone.

Logical Diagram of a Dynamic Kinetic Resolution Process

G Racemicthis compound Racemic this compound ((R/S)-Allethrolone) S_this compound (S)-Allethrolone Racemicthis compound->S_this compound R_this compound (R)-Allethrolone Racemicthis compound->R_this compound Lipase Lipase (e.g., Immobilized) S_this compound->Lipase Acylation Racemization Racemization Catalyst (e.g., Ruthenium complex) R_this compound->Racemization Racemization S_Allethrolone_Acetate (S)-Allethrolone Acetate (Desired Product) Racemization->S_this compound Lipase->S_Allethrolone_Acetate

Caption: Conceptual workflow for the dynamic kinetic resolution of this compound.

Microbial Reduction of Prochiral Precursors

An alternative strategy for producing optically active this compound is the asymmetric reduction of a prochiral precursor, such as 2-allyl-3-methyl-cyclopent-2-en-1,4-dione. This method can offer high enantioselectivity and avoids the need for resolving a racemic mixture. While specific industrial protocols for this compound are proprietary, the use of baker's yeast (Saccharomyces cerevisiae) for the asymmetric reduction of ketones is a well-established and scalable technique.[2]

Conceptual Protocol for Microbial Reduction

  • Precursor Synthesis: Synthesize 2-allyl-3-methyl-cyclopent-2-en-1,4-dione through established chemical routes.

  • Yeast Fermentation: Cultivate a high-density culture of Saccharomyces cerevisiae in a suitable industrial fermenter.

  • Bioreduction: Introduce the precursor to the yeast culture. The yeast's keto-reductase enzymes will asymmetrically reduce one of the ketone groups to a hydroxyl group, forming (S)-allethrolone.

  • Extraction and Purification: After the reaction is complete, extract the (S)-allethrolone from the fermentation broth and purify it.

Signaling Pathway for Yeast-Mediated Reduction (Simplified)

G cluster_cell Yeast Cell Precursor 2-allyl-3-methyl-cyclopent- 2-en-1,4-dione KetoReductase Keto-reductase Enzymes Precursor->KetoReductase NADP NADP+ KetoReductase->NADP S_this compound (S)-Allethrolone KetoReductase->S_this compound NADPH NADPH NADPH->KetoReductase

Caption: Simplified pathway of precursor reduction within a yeast cell.

Downstream Processing and Purification

The purification of optically active this compound from the reaction mixture is a critical step to achieve the high purity required for pharmaceutical and agrochemical applications. Large-scale chiral chromatography is a powerful technique for this purpose.

Experimental Protocol: Large-Scale Chromatographic Purification

  • Initial Separation: Following the enzymatic kinetic resolution, the reaction mixture contains (S)-allethrolone and (R)-allethrolone acetate. A preliminary separation can be achieved by distillation or liquid-liquid extraction to remove the bulk of the solvent and the acylated product.

  • Chiral Chromatography: The enriched (S)-allethrolone fraction is then subjected to preparative chiral HPLC.

    • Stationary Phase: A suitable chiral stationary phase (CSP), often polysaccharide-based, is packed into a large-diameter column.

    • Mobile Phase: A mixture of solvents, such as hexane and isopropanol, is used as the mobile phase. The composition is optimized to achieve the best separation.

    • Detection: A UV detector is typically used to monitor the elution of the enantiomers.

  • Fraction Collection: The fraction containing the pure (S)-allethrolone is collected.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the final, highly pure product.

Table 3: Comparison of Production Methods

MethodAdvantagesDisadvantagesTheoretical Max. Yield
Enzymatic Kinetic Resolution Robust, scalable, high enantioselectivity.[1]Maximum 50% yield of desired enantiomer.50%
Dynamic Kinetic Resolution Theoretically 100% yield, atom-economical.Requires compatible enzyme and racemization catalyst, process optimization can be complex.100%
Microbial Reduction Potentially high enantioselectivity, avoids resolution of racemates.Substrate scope of microorganisms can be limited, downstream processing from fermentation broth can be complex.100%

Conclusion

The industrial-scale production of optically active this compound is achievable through several viable routes. Enzymatic kinetic resolution using robust lipase preparations offers a well-established and scalable method, albeit with a theoretical yield limitation of 50%. Chemo-enzymatic dynamic kinetic resolution and microbial reduction of prochiral precursors present promising alternatives with the potential for higher yields and improved atom economy. The choice of the optimal process will depend on factors such as cost, scale, and the availability of specific enzymes and catalysts. The detailed protocols and comparative data presented in this document provide a solid foundation for researchers and drug development professionals to select and implement the most suitable strategy for their specific needs.

References

Application Notes and Protocols for the Synthesis of Bioallethrin Using Allethrolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioallethrin, a potent synthetic pyrethroid insecticide, is a key active ingredient in numerous commercial products for pest control. Its efficacy stems from its rapid knockdown effect on insects, targeting their nervous systems. The synthesis of bioallethrin is a significant process in the agrochemical and public health sectors. This document provides detailed application notes and experimental protocols for the synthesis of bioallethrin, focusing on the esterification of allethrolone with chrysanthemic acid or its derivatives. Bioallethrin is comprised of two of the eight possible stereoisomers of allethrin, specifically the (1R,3R)-trans-chrysanthemate esters of (S)- and (R)-allethrolone.[1] The industrial production of bioallethrin has been optimized to enrich the content of the most potent isomer.

Synthesis Pathway

The core reaction in the synthesis of bioallethrin is the esterification of this compound with chrysanthemic acid.[2][3] To achieve higher yields and facilitate the reaction, chrysanthemic acid is often converted to a more reactive acyl chloride form, chrysanthemoyl chloride. This acid chloride is then reacted with this compound in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_Pathway This compound This compound Bioallethrin Bioallethrin This compound->Bioallethrin Esterification ChrysanthemicAcid Chrysanthemic Acid ChrysanthemoylChloride Chrysanthemoyl Chloride ChrysanthemicAcid->ChrysanthemoylChloride Activation ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->ChrysanthemoylChloride ChrysanthemoylChloride->Bioallethrin Pyridine Pyridine (Base) Pyridine->Bioallethrin

Reactant and Product Properties

A clear understanding of the physical and chemical properties of the reactants and the final product is crucial for successful synthesis and purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)
This compoundC₉H₁₂O₂152.19-100-103 @ 0.15 Torr
Chrysanthemic AcidC₁₀H₁₆O₂168.23Colorless to pale yellow liquid135 @ 13 Torr
Chrysanthemoyl ChlorideC₁₀H₁₅ClO186.68Colorless to pale yellow liquid-
BioallethrinC₁₉H₂₆O₃302.41Orange-yellow or amber viscous liquid[4]140 @ 0.1 mmHg[4]

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in the synthesis of bioallethrin.

Protocol 1: Preparation of Chrysanthemoyl Chloride

This protocol describes the conversion of chrysanthemic acid to its more reactive acid chloride derivative.

Materials:

  • (1R)-trans-Chrysanthemic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Round-bottom flask with a reflux condenser and a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a clean, dry round-bottom flask, dissolve (1R)-trans-chrysanthemic acid in anhydrous toluene.

  • Slowly add an excess of thionyl chloride (approximately 1.5 to 2.0 molar equivalents) to the stirred solution at room temperature. The addition should be performed in a well-ventilated fume hood.

  • Attach a reflux condenser protected by a calcium chloride drying tube.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude chrysanthemoyl chloride, a pale yellow to colorless liquid, can be used in the next step without further purification.

Protocol 2: Synthesis of Bioallethrin via Esterification

This protocol details the esterification of this compound with chrysanthemoyl chloride to produce bioallethrin.

Materials:

  • This compound

  • Chrysanthemoyl chloride (from Protocol 1)

  • Anhydrous pyridine or another suitable base (e.g., triethylamine)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound and anhydrous pyridine (as a base and catalyst) in an anhydrous solvent like toluene.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add a solution of chrysanthemoyl chloride in the same anhydrous solvent from a dropping funnel to the cooled this compound solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 4-6 hours) to ensure the reaction goes to completion.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture will contain the crude bioallethrin, pyridinium hydrochloride salt, and any unreacted starting materials.

Protocol 3: Work-up and Purification of Bioallethrin

This protocol describes the isolation and purification of the synthesized bioallethrin.

Materials:

  • Crude bioallethrin reaction mixture

  • Dilute hydrochloric acid (e.g., 5% HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with dilute hydrochloric acid to remove excess pyridine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude bioallethrin as a viscous oil.

  • Purify the crude product by column chromatography on silica gel.[5]

  • Elute the column with a suitable solvent system, such as a gradient of hexane and ethyl acetate, to separate the bioallethrin from impurities.

  • Collect the fractions containing the pure bioallethrin (as determined by TLC) and combine them.

  • Evaporate the solvent from the combined fractions under reduced pressure to yield pure bioallethrin.

Experimental Workflow

The overall experimental workflow for the synthesis of bioallethrin is summarized in the following diagram.

Experimental_Workflow cluster_prep Preparation of Reactants cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Prep_this compound Prepare this compound Solution Esterification Esterification Reaction Prep_this compound->Esterification Prep_ChrysanthemoylChloride Synthesize Chrysanthemoyl Chloride Prep_ChrysanthemoylChloride->Esterification Workup Aqueous Work-up Esterification->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Evaporation Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography FinalProduct Pure Bioallethrin Chromatography->FinalProduct Analysis Purity and Characterization (GC, HPLC, NMR) FinalProduct->Analysis

Quantitative Data

The yield and purity of the synthesized bioallethrin are critical parameters for evaluating the efficiency of the synthesis. Typical technical-grade bioallethrin has an active substance assay in the range of 85% to 98% by weight.[1]

ParameterTypical ValueAnalytical Method
Yield70-90% (based on this compound)Gravimetric analysis after purification
Purity>95%Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC)[4][6]
Isomer RatioVaries depending on starting materials and purificationChiral HPLC, NMR Spectroscopy[4][7]

Quality Control and Analysis

The purity and isomeric composition of the synthesized bioallethrin should be confirmed using appropriate analytical techniques.

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) is a standard method for determining the purity of bioallethrin and quantifying any residual starting materials or byproducts.[6][8]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for separating and quantifying the different stereoisomers of bioallethrin, thus determining the enantiomeric and diastereomeric purity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the synthesized bioallethrin and to determine the ratio of diastereomers, sometimes with the use of a chiral shift reagent.[7]

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Thionyl chloride is highly corrosive and reacts violently with water. It should be handled with extreme care.

  • Pyridine is flammable and toxic. Avoid inhalation and skin contact.

  • Bioallethrin is a neurotoxin to insects and can be harmful to aquatic life. Dispose of all chemical waste according to institutional and environmental regulations.

References

Application Notes and Protocols for the Derivatization of Allethrolone for Improved Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allethrolone, a key component of synthetic pyrethroid insecticides, presents analytical challenges due to its polarity and functional group reactivity. Direct analysis by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can suffer from poor peak shape, thermal degradation, and low sensitivity. Chemical derivatization is a crucial strategy to overcome these limitations by converting this compound into a more analytically amenable form. This document provides detailed application notes and protocols for the derivatization of this compound's hydroxyl and ketone functional groups to enhance its detection by GC-MS and HPLC.

This compound possesses two primary sites for derivatization: a secondary hydroxyl (-OH) group and a ketone (C=O) group within its cyclopentenone ring structure. For GC-MS analysis, derivatization aims to increase volatility and thermal stability. For HPLC analysis, the goal is to introduce a chromophore or fluorophore to enhance UV-Visible or fluorescence detection.

Derivatization Strategies for GC-MS Analysis

For GC-MS, a two-step derivatization is often the most effective strategy for compounds like this compound that contain both hydroxyl and ketone functionalities. This involves an initial oximation of the ketone group, followed by silylation of the hydroxyl group.[1] This approach prevents the formation of multiple isomers from the ketone group and ensures all active hydrogens are replaced, leading to a stable, volatile derivative.[1][2]

Oximation of the Ketone Group

Oximation converts the ketone into a more stable oxime derivative, which improves chromatographic behavior and prevents enolization.[2] O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common reagent that introduces a polyfluorinated group, making the derivative highly sensitive to electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry.[3][4]

Silylation of the Hydroxyl Group

Silylation replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group.[5][6] This significantly reduces the polarity of the molecule, thereby increasing its volatility and thermal stability.[1][5] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful and widely used silylating agent for this purpose.[1][7][8]

Derivatization Strategies for HPLC Analysis

For HPLC, derivatization focuses on attaching a molecule that strongly absorbs UV light or fluoresces, thereby increasing detection sensitivity.[9][10][11][12]

UV-Vis Detection Enhancement for the Ketone Group

2,4-Dinitrophenylhydrazine (DNPH) is a classic derivatizing agent for aldehydes and ketones.[13][14][15] It reacts with the ketone group of this compound to form a 2,4-dinitrophenylhydrazone derivative, which is highly conjugated and exhibits strong absorbance in the UV-Vis region (around 360 nm), allowing for sensitive detection.[13][14]

Fluorescence Detection Enhancement for the Hydroxyl Group

Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride) is a highly effective reagent for labeling hydroxyl groups to create fluorescent derivatives.[16][17][18] The resulting dansylated this compound can be detected with high sensitivity using a fluorescence detector.[16][18]

Quantitative Data Summary

Analytical MethodFunctional GroupDerivatizing ReagentAnalyte Class (Example)Typical LOD ImprovementReference
GC-MS (NCI) KetonePFBHAAldehydes & Ketones>100-fold[3][19]
GC-MS (EI) Hydroxyl & KetoneMSTFA (after oximation)Steroids & Metabolites10 to 50-fold[1][8]
HPLC-UV KetoneDNPHCarbonyls>100-fold[13][20]
HPLC-FLD HydroxylDansyl ChlorideAlcohols & Phenols>1000-fold[16][17][18]

Experimental Protocols

Caution: These protocols involve hazardous chemicals. Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Two-Step Derivatization of this compound for GC-MS Analysis

This protocol describes the oximation of the ketone group followed by silylation of the hydroxyl group.

Materials:

  • This compound standard or dried sample extract

  • Pyridine (anhydrous)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Ethyl acetate or Hexane (HPLC grade)

  • 2 mL autosampler vials with inserts and caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Pipette an aliquot of the sample containing this compound into a 2 mL vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all water and protic solvents as they will react with the silylating reagent.[6]

  • Step 1: Oximation

    • Prepare a 10 mg/mL solution of PFBHA in anhydrous pyridine.

    • Add 50 µL of the PFBHA solution to the dried sample residue.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes in a heating block.[3]

    • Allow the vial to cool to room temperature.

  • Step 2: Silylation

    • Add 50 µL of MSTFA (with 1% TMCS) to the cooled reaction mixture from the oximation step.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 60 minutes.[21]

    • Allow the vial to cool to room temperature.

  • Analysis:

    • The sample is now ready for direct injection into the GC-MS system. Alternatively, the sample can be diluted with ethyl acetate or hexane if necessary.

Protocol 2: Derivatization of this compound with DNPH for HPLC-UV Analysis

This protocol details the derivatization of the ketone group for enhanced UV detection.

Materials:

  • This compound standard or aqueous sample

  • 2,4-Dinitrophenylhydrazine (DNPH), purified

  • Acetonitrile (HPLC grade)

  • Sulfuric acid or Hydrochloric acid, concentrated

  • Solid-Phase Extraction (SPE) C18 cartridges

  • 250 mL flask

  • pH meter

Procedure:

  • Reagent Preparation (Acidified DNPH Solution):

    • Caution: DNPH is potentially explosive when dry. Handle with care.

    • Dissolve 150 mg of purified DNPH in 50 mL of acetonitrile in a 100 mL volumetric flask.

    • Carefully add 1.0 mL of concentrated sulfuric acid.

    • Dilute to the mark with acetonitrile and mix well. Store in a dark, airtight container at 4°C.[13]

  • Sample Preparation and Derivatization:

    • Measure a 100 mL aliquot of the aqueous sample into a 250 mL flask.

    • Adjust the sample pH to approximately 3.0 with dilute HCl or NaOH.[13]

    • Add 6 mL of the acidified DNPH reagent solution to the sample.

    • Seal the flask and place it in a shaker or water bath at 40°C for 1 hour.[13]

  • Extraction of Derivatives:

    • Condition a C18 SPE cartridge with 5 mL of acetonitrile followed by 5 mL of reagent water.

    • Load the reaction mixture onto the SPE cartridge.

    • Wash the cartridge with 5 mL of reagent water to remove excess DNPH reagent.

    • Elute the DNPH-hydrazone derivatives with 5 mL of acetonitrile into a collection vial.

  • Analysis:

    • The eluate is ready for injection into the HPLC system with UV detection at approximately 360 nm.

Protocol 3: Derivatization of this compound with Dansyl Chloride for HPLC-Fluorescence Analysis

This protocol describes the derivatization of the hydroxyl group for sensitive fluorescence detection.

Materials:

  • This compound standard or dried sample extract

  • Dansyl chloride solution (10 mg/mL in acetone)

  • Sodium carbonate solution (2.0 M, pH ~11)

  • Dichloromethane or Diethyl ether (HPLC grade)

  • 2 mL reaction vials

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • Place an aliquot of the sample containing this compound into a 2 mL vial.

    • If in an organic solvent, evaporate to dryness under a gentle stream of nitrogen.

    • Re-dissolve the residue in a minimal amount of water or a compatible solvent (e.g., 50 µL).

  • Derivatization:

    • Add 50 µL of 2.0 M sodium carbonate solution to the sample vial.[18]

    • Add 100 µL of the dansyl chloride solution.[16]

    • Cap the vial, vortex, and incubate in the dark at 65°C for 1 hour.[16][17]

  • Extraction of Derivatives:

    • After incubation, allow the vial to cool to room temperature.

    • Add 300 µL of dichloromethane or diethyl ether to the reaction mixture to extract the dansylated derivative.[18]

    • Vortex vigorously for 1 minute.

    • Allow the layers to separate. Carefully transfer the organic (bottom for dichloromethane, top for ether) layer to a clean autosampler vial.

    • Evaporate the solvent and reconstitute in the mobile phase for analysis.

  • Analysis:

    • Inject the reconstituted sample into the HPLC system with a fluorescence detector (Excitation: ~340 nm, Emission: ~520 nm).

Visualizations

G Experimental Workflow for this compound Derivatization cluster_sample Sample Preparation cluster_gcms GC-MS Protocol cluster_hplcuv HPLC-UV Protocol cluster_hplcfluo HPLC-Fluorescence Protocol Sample This compound Sample (Standard or Extract) Dry Evaporate to Dryness (Nitrogen Stream) Sample->Dry Oximation Step 1: Oximation (PFBHA in Pyridine, 70°C) Dry->Oximation DNPH_Deriv DNPH Derivatization (Acidified Acetonitrile, 40°C) Dry->DNPH_Deriv Dansyl_Deriv Dansyl Chloride Derivatization (Alkaline, 65°C) Dry->Dansyl_Deriv Silylation Step 2: Silylation (MSTFA, 60°C) Oximation->Silylation GCMS_Analysis Inject into GC-MS Silylation->GCMS_Analysis SPE SPE Cleanup (C18 Cartridge) DNPH_Deriv->SPE HPLUV_Analysis Inject into HPLC-UV SPE->HPLUV_Analysis LLE Liquid-Liquid Extraction Dansyl_Deriv->LLE HPLFL_Analysis Inject into HPLC-FLD LLE->HPLFL_Analysis

Caption: Workflow for this compound Derivatization.

G Logical Diagram: How Derivatization Improves Analytical Detection cluster_analyte Native this compound Properties cluster_challenge Analytical Challenges cluster_solution Derivatization Solution cluster_outcome Improved Analytical Outcomes This compound This compound Polarity High Polarity This compound->Polarity Thermal Thermally Labile This compound->Thermal Detection Weak UV/Fluorescence Signal This compound->Detection GC_Challenge GC: Poor Volatility, Peak Tailing, Degradation Polarity->GC_Challenge Thermal->GC_Challenge HPLC_Challenge HPLC: Low Sensitivity Detection->HPLC_Challenge Derivatization Chemical Derivatization GC_Challenge->Derivatization HPLC_Challenge->Derivatization GC_Outcome GC-MS: Increased Volatility & Thermal Stability Derivatization->GC_Outcome HPLC_Outcome HPLC: Chromophore/Fluorophore Addition Derivatization->HPLC_Outcome Final_Outcome Enhanced Sensitivity, Improved Peak Shape, Lower Detection Limits GC_Outcome->Final_Outcome HPLC_Outcome->Final_Outcome

Caption: Rationale for this compound Derivatization.

References

Application of Kinetic Resolution in the Synthesis of Allethrolone: A Chemoenzymatic Approach to Chiral Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allethrolone, a key component of synthetic pyrethroid insecticides, is a cyclopentenolone derivative with a chiral center at the C4 position. The stereochemistry of this alcohol moiety is crucial for the insecticidal activity of the final pyrethroid esters. The (S)-enantiomer of this compound, when esterified with chrysanthemic acid, exhibits significantly higher insecticidal efficacy than its (R)-counterpart. Consequently, the development of efficient and stereoselective methods for the synthesis of enantiomerically pure this compound is of significant industrial and academic interest. Kinetic resolution, a process in which one enantiomer of a racemic mixture reacts faster than the other, has emerged as a powerful strategy to obtain optically active this compound. This application note details the use of enzymatic kinetic resolution, particularly employing lipases, for the efficient synthesis of enantiomerically enriched this compound.

Principle of Kinetic Resolution

Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules based on the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In the context of this compound synthesis, a racemic mixture of (±)-allethrolone is subjected to a reaction, typically an acylation or esterification, catalyzed by an enzyme, most commonly a lipase. The enzyme selectively catalyzes the reaction of one enantiomer at a much higher rate than the other. This results in a mixture of an acylated product of one enantiomer and the unreacted alcohol of the other enantiomer. At approximately 50% conversion, it is possible to obtain both the product and the remaining starting material with high enantiomeric excess (e.e.).

Application in this compound Synthesis

The enzymatic kinetic resolution of racemic this compound has been successfully demonstrated using lipases from various microbial sources. Notably, the lipase from Penicillium expansum PED-03 has shown excellent performance in this resolution.[1][2] This chemoenzymatic approach offers several advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure), and the use of environmentally benign catalysts.

The general scheme for the lipase-catalyzed kinetic resolution of this compound involves the acylation of the racemic alcohol with an acyl donor, such as vinyl acetate or isopropenyl acetate, in a suitable organic solvent. The lipase selectively acylates one enantiomer, leaving the other unreacted. The resulting mixture of the acylated this compound and the unreacted this compound can then be separated by standard chromatographic techniques.

Data Presentation

The following table summarizes the quantitative data obtained from the enzymatic kinetic resolution of racemic this compound using Penicillium expansum PED-03 lipase.

Enzyme SourceSubstrateAcyl DonorSolventTemperature (°C)pHConversion (%)Enantiomeric Excess of Product (e.e.p) (%)Enantioselectivity (E)Reference
Penicillium expansum PED-03(±)-AllethroloneNot specifiedNonaqueous medium359.548Not specified>100[1]
Penicillium expansum PED-03(±)-AllethroloneNot specifiedNonaqueous mediumNot specifiedNot specified~50 (96% of theoretical)99Not specified[3]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic this compound

This protocol is based on the successful resolution of this compound using Penicillium expansum lipase and supplemented with general procedures for lipase-catalyzed kinetic resolutions of secondary alcohols.

Materials:

  • Racemic (±)-Allethrolone

  • Lipase from Penicillium expansum PED-03 (or other suitable lipase, e.g., Novozym 435)

  • Vinyl acetate (or isopropenyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether (MTBE))

  • Phosphate buffer (pH 9.5)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of racemic (±)-allethrolone (1.0 g, 6.57 mmol) in anhydrous hexane (50 mL), add the lipase from Penicillium expansum PED-03 (100 mg).

  • Add vinyl acetate (1.13 g, 13.14 mmol, 2.0 equivalents) to the mixture.

  • The reaction mixture is stirred at 35°C in a temperature-controlled shaker.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 48-50% conversion is reached (typically 24-48 hours).

  • Upon reaching the desired conversion, the enzyme is removed by filtration.

  • The solvent is removed under reduced pressure.

  • The residue, containing the acylated this compound and unreacted this compound, is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the two components.

  • The enantiomeric excess of the separated product and unreacted starting material is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Mandatory Visualizations

Allethrolone_Kinetic_Resolution_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Workup and Separation cluster_products Products racemic_this compound Racemic (±)-Allethrolone reaction_vessel Reaction at 35°C racemic_this compound->reaction_vessel lipase Lipase (e.g., P. expansum) lipase->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel solvent Organic Solvent (e.g., Hexane) solvent->reaction_vessel filtration Filtration (Remove Enzyme) reaction_vessel->filtration After ~50% Conversion evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography acylated_product (R)-Allethrolone Acetate (Enantiomerically Enriched) chromatography->acylated_product unreacted_sm (S)-Allethrolone (Enantiomerically Enriched) chromatography->unreacted_sm

Caption: Experimental workflow for the kinetic resolution of this compound.

Logical_Relationship racemic Racemic (±)-Allethrolone (R and S enantiomers) reaction Kinetic Resolution (Acylation) racemic->reaction enzyme Chiral Catalyst (Lipase) enzyme->reaction fast_reaction Fast Reacting Enantiomer (e.g., R-Allethrolone) reaction->fast_reaction k_fast slow_reaction Slow Reacting Enantiomer (e.g., S-Allethrolone) reaction->slow_reaction k_slow product Acylated Product ((R)-Allethrolone Acetate) fast_reaction->product unreacted Unreacted Starting Material ((S)-Allethrolone) slow_reaction->unreacted separation Separation product->separation unreacted->separation final_products Enantiomerically Pure (S)-Allethrolone and (R)-Allethrolone Acetate separation->final_products

Caption: Logical relationship in the kinetic resolution of this compound.

Conclusion

The application of enzymatic kinetic resolution provides an efficient and environmentally friendly method for the synthesis of enantiomerically enriched this compound. Lipases, particularly from Penicillium expansum, have demonstrated high enantioselectivity, making this a viable strategy for the industrial production of the desired (S)-Allethrolone, a crucial precursor for highly active pyrethroid insecticides. The mild reaction conditions and high selectivity of this biocatalytic approach make it a superior alternative to many classical chemical resolution methods. Further optimization of reaction parameters, including the choice of lipase, acyl donor, and solvent, can lead to even more efficient and scalable processes for the production of optically pure this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Allethrolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Allethrolone. Our aim is to help you improve both the yield and purity of your product through detailed experimental protocols, data-driven insights, and clear visual aids.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers to specific issues you may encounter during your experiments.

Low Reaction Yield

Q1: My overall yield of this compound is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in this compound synthesis can arise from several factors, depending on the synthetic route employed. Here’s a breakdown of potential issues and solutions:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Ensure your starting materials are pure and dry, as impurities can inhibit the reaction.

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.

    • Solution: The ideal temperature is specific to the reaction step. For instance, some Grignard reactions may require initial cooling to control exothermicity, followed by warming to room temperature or gentle reflux to drive the reaction to completion. Experiment with a range of temperatures to find the optimum for your specific conditions.

  • Poor Quality Reagents: The purity and reactivity of reagents, especially Grignard reagents, are critical.

    • Solution: Use freshly prepared or high-quality commercial Grignard reagents. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

    • Solution: Carefully control the reaction conditions (temperature, addition rate of reagents) to minimize side reactions. For instance, in the Michael addition/Nef reaction route, polymerization of the nitroalkene can be a significant side reaction.[1]

Q2: I'm using a Grignard-based synthesis route and experiencing low yields. What specific issues should I investigate?

A2: Grignard reactions are notoriously sensitive to reaction conditions. Here are common troubleshooting steps:

  • Moisture Contamination: Grignard reagents are highly reactive with protic solvents like water and alcohols.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere. Use anhydrous solvents.

  • Poor Quality Magnesium: The surface of the magnesium turnings may be passivated with magnesium oxide.

    • Solution: Activate the magnesium before use. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in the reaction flask.

  • Slow Initiation: The Grignard reaction may be difficult to initiate.

    • Solution: Gentle heating or sonication can help to start the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain control.

Product Purity Issues

Q3: My final this compound product is impure. What are the common impurities and how can I remove them?

A3: Impurities in this compound synthesis can originate from starting materials, side reactions, or degradation of the product. A GC-MS analysis of the related compound d-allethrin identified several common impurities that may also be present in this compound synthesis:

  • Crysolactone

  • Chrysanthemic acid

  • Unreacted starting materials or intermediates

  • Chloro-derivatives (if chlorinated solvents or reagents are used) [2][3]

Solutions for Improving Purity:

  • Purification of Starting Materials: Ensure the purity of your starting materials before beginning the synthesis.

  • Optimized Reaction Conditions: Fine-tuning reaction parameters can minimize the formation of byproducts. Refer to the data tables below for guidance on optimizing solvent and temperature.

  • Effective Purification Methods:

    • Column Chromatography: Silica gel chromatography is a common and effective method for purifying this compound. A careful selection of the eluent system is crucial for good separation.

    • Fractional Distillation: If the impurities have significantly different boiling points from this compound, fractional distillation under reduced pressure can be an effective purification method.

Q4: I am using the Michael addition/Nef reaction route and observing multiple spots on my TLC. What are the likely side products?

A4: The Michael addition of nitroalkanes can be prone to side reactions:

  • Polymerization: The nitronate intermediate can add to another molecule of the nitroalkene, leading to oligomers or polymers.[1]

    • Solution: Use a stoichiometric excess of the Michael donor (the nucleophile) to favor the desired 1:1 adduct.

  • Oximes and Hydroxynitroso compounds: These can form during the Nef reaction if the hydrolysis is not conducted under strongly acidic conditions (pH < 1).[2][4][5]

    • Solution: Ensure the pH of the hydrolysis step is strictly controlled.

Data Presentation

The following tables provide a summary of how reaction conditions can impact the yield of reactions relevant to this compound synthesis. While this data is from related syntheses, the principles of optimization are directly applicable.

Table 1: Effect of Solvent on Reaction Yield

EntrySolventTemperature (°C)Yield (%)
1Toluene11035
2Dioxane10061
3Acetonitrile80Moderate
4Dichloromethane40Moderate
5Tetrahydrofuran (THF)6682
6Methanol65Decomposition

This table is a composite representation based on data from similar organic reactions and is intended for illustrative purposes.[6]

Table 2: Effect of Temperature on Reaction Yield

EntrySolventTemperature (°C)Yield (%)
1THF065
2THF25 (Room Temp)78
3THF5085
4THF66 (Reflux)82

This table is a composite representation based on data from similar organic reactions and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound via Furan Derivative

This protocol is based on a documented synthesis of this compound.

Materials:

  • A furan compound of the formula (II) (R1=CH3, R2=--CH2--CH=CH2, R3=CH3) (300 mg)

  • Dioxane (3.0 ml)

  • Water (2.0 ml)

  • Hydroquinone (10 mg)

  • Phosphate buffer solution (0.27 g potassium dihydrogen phosphate and 0.36 g sodium monohydrogen phosphate in 5.0 ml water)

  • Diethyl ether

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Add the furan compound to a dioxane/water mixture.

  • Add hydroquinone to the solution.

  • Add the phosphate buffer solution.

  • Reflux the mixture for 90 minutes.

  • After cooling, add 10 ml of water to the reaction solution.

  • Saturate the solution with sodium chloride and extract twice with diethyl ether.

  • Dry the combined ether layers over magnesium sulfate.

  • Remove the solvent by evaporation.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

Protocol 2: Synthesis of this compound via Michael Addition and Nef Reaction

This is a conceptual protocol based on a described synthetic route.[6]

Step 1: Michael Addition

  • Dissolve 3-phenylthio-5-hexen-2-one in a suitable aprotic solvent.

  • Add a base (e.g., a tertiary amine) to the solution.

  • Cool the mixture to 0°C.

  • Slowly add 1-nitro-1-propene to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the Michael adduct by column chromatography.

Step 2: Nef Reaction

  • Dissolve the purified Michael adduct in a suitable solvent.

  • Form the nitronate salt by adding a base (e.g., sodium ethoxide).

  • In a separate flask, prepare a solution of a strong acid (e.g., sulfuric acid) and cool it to 0°C.

  • Slowly add the nitronate salt solution to the cold acid solution with vigorous stirring.

  • After the addition is complete, stir for a short period.

  • Work up the reaction by neutralizing the acid and extracting the product.

  • Purify the final product, this compound, by column chromatography or distillation.

Mandatory Visualizations

Allethrolone_Synthesis_Pathway cluster_route1 Route 1: From Furan Derivative cluster_route2 Route 2: Michael Addition & Nef Reaction Furan Derivative Furan Derivative Intermediate 1 Intermediate 1 Furan Derivative->Intermediate 1 Rearrangement Michael Acceptor\n(1-nitro-1-propene) Michael Acceptor (1-nitro-1-propene) Michael Donor\n(3-phenylthio-5-hexen-2-one) Michael Donor (3-phenylthio-5-hexen-2-one) This compound This compound Intermediate 1->this compound Michael Donor Michael Donor Michael Adduct Michael Adduct Michael Donor->Michael Adduct Base Michael Adduct->this compound Nef Reaction Michael Acceptor Michael Acceptor Michael Acceptor->Michael Adduct

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC/GC) start->check_reaction check_reagents Verify Reagent Quality (Purity, Dryness) start->check_reagents optimize_temp Optimize Reaction Temperature start->optimize_temp optimize_solvent Optimize Solvent start->optimize_solvent purification Improve Purification Technique start->purification incomplete Incomplete Reaction check_reaction->incomplete impure_reagents Impure Reagents check_reagents->impure_reagents suboptimal_cond Suboptimal Conditions optimize_temp->suboptimal_cond optimize_solvent->suboptimal_cond inefficient_purification Inefficient Purification purification->inefficient_purification Increase Reaction Time Increase Reaction Time incomplete->Increase Reaction Time Use Catalyst Use Catalyst incomplete->Use Catalyst Purify/Replace Reagents Purify/Replace Reagents impure_reagents->Purify/Replace Reagents Adjust Temp/Solvent Adjust Temp/Solvent suboptimal_cond->Adjust Temp/Solvent Change Eluent Change Eluent inefficient_purification->Change Eluent Use Fractional Distillation Use Fractional Distillation inefficient_purification->Use Fractional Distillation solution Improved Yield/Purity Increase Reaction Time->solution Use Catalyst->solution Purify/Replace Reagents->solution Adjust Temp/Solvent->solution Change Eluent->solution Use Fractional Distillation->solution

Caption: Troubleshooting workflow for this compound synthesis.

Logical_Relationships reagent_purity Reagent Purity yield Yield reagent_purity->yield purity Purity reagent_purity->purity reaction_temp Reaction Temperature reaction_temp->yield reaction_temp->purity Can affect side reactions solvent_choice Solvent Choice solvent_choice->yield solvent_choice->purity Affects solubility of impurities reaction_time Reaction Time reaction_time->yield reaction_time->purity Longer times can increase byproducts

Caption: Key parameters influencing yield and purity.

References

Technical Support Center: Industrial Scale-Up of Allethrolone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial scale-up of Allethrolone production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound on an industrial scale.

Problem ID Issue Potential Causes Recommended Actions
SYN-001 Low reaction yield 1. Incomplete reaction. 2. Side reactions consuming starting materials. 3. Suboptimal reaction temperature. 4. Poor quality of raw materials. 5. Inefficient mixing in the reactor.1. Monitor reaction progress using in-process controls (e.g., HPLC, GC). 2. Identify and quantify byproducts to understand side reaction pathways. 3. Optimize temperature profile for the main reaction. 4. Qualify vendors and test raw materials for purity. 5. Evaluate and optimize agitator design and speed.
SYN-002 Formation of unexpected byproducts 1. Presence of impurities in starting materials. 2. Localized temperature fluctuations ("hot spots"). 3. Incorrect stoichiometry of reactants. 4. Air or moisture sensitivity of reactants or intermediates.1. Characterize all raw materials thoroughly. 2. Ensure efficient heat transfer and mixing within the reactor. 3. Implement precise dosing systems for all reactants. 4. Conduct reactions under an inert atmosphere (e.g., nitrogen).
PUR-001 Poor separation during chromatography 1. Inappropriate stationary or mobile phase selection. 2. Column overloading. 3. Presence of co-eluting impurities. 4. Inconsistent packing of the chromatography column.1. Perform methods development to select optimal stationary and mobile phases. 2. Determine the loading capacity of the column for your specific process. 3. Develop analytical methods to identify and resolve co-eluting impurities. 4. Ensure consistent and validated column packing procedures.
PUR-002 Product degradation during purification 1. Thermal instability of this compound. 2. pH instability. 3. Presence of catalytic impurities.1. Use lower temperatures during distillation or evaporation steps. 2. Maintain pH within the stability range of this compound. 3. Identify and remove any impurities that may catalyze degradation.
QC-001 Product fails purity specifications 1. Incomplete removal of impurities. 2. Degradation of the final product. 3. Contamination from equipment or handling.1. Re-evaluate and optimize the purification process. 2. Investigate the stability of the purified this compound under storage conditions. 3. Implement rigorous cleaning and handling protocols.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What are the critical process parameters to monitor during the synthesis of this compound? A1: Key parameters include reaction temperature, pressure, reactant addition rates, and mixing speed. Continuous monitoring of these parameters is crucial for ensuring consistent product quality and yield.

  • Q2: How can the formation of the common catechol byproduct be minimized? A2: The formation of catechol byproducts can sometimes occur during aldol condensation reactions under certain conditions. One approach to minimize this is the addition of an inhibitor like sodium dithionite.[1]

Purification

  • Q3: What type of chromatography is most effective for purifying industrial-scale batches of this compound? A3: Normal-phase column chromatography using silica gel is a commonly employed and effective method for the purification of this compound.[2][3] The choice of solvents for the mobile phase is critical for achieving good separation.

  • Q4: How can I improve the efficiency of the chromatographic purification? A4: To improve efficiency, you can optimize the solvent gradient, flow rate, and column loading. Implementing techniques like Simulated Moving Bed (SMB) chromatography can also significantly enhance throughput and solvent efficiency in large-scale operations.

Quality Control

  • Q5: Which analytical methods are suitable for assessing the purity of this compound? A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for determining the purity of this compound and quantifying impurities.[4][5]

  • Q6: What are some of the common impurities to look for in the final product? A6: Common impurities may include unreacted starting materials, intermediates, and byproducts from side reactions. The specific impurity profile will depend on the synthetic route used.

Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative Lab-Scale)

This protocol is a conceptual illustration based on general synthetic principles for pyrethroids.

  • Reaction Setup: In a temperature-controlled reactor under an inert nitrogen atmosphere, charge the appropriate starting materials and solvent (e.g., a furan compound in a dioxane/water mixture).

  • Reagent Addition: Slowly add the subsequent reagents according to the specific synthetic route. Maintain the temperature at the optimized setpoint (e.g., reflux).

  • Reaction Monitoring: Monitor the reaction progress by taking periodic samples and analyzing them by HPLC or GC until the reaction is complete.

  • Work-up: Quench the reaction mixture and perform an extraction to separate the organic phase containing this compound.

  • Solvent Removal: Remove the solvent from the organic phase under reduced pressure.

Protocol 2: Purification of this compound by Column Chromatography

  • Column Packing: Pack a chromatography column with silica gel slurried in the initial mobile phase solvent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin the elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (gradient elution).

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Protocol 3: Purity Assessment by HPLC

  • Standard Preparation: Prepare a standard solution of this compound with a known concentration.

  • Sample Preparation: Prepare a sample of the produced this compound at a similar concentration.

  • HPLC Analysis: Inject both the standard and the sample onto an appropriate HPLC column (e.g., C18). Use a suitable mobile phase and detector (e.g., UV detector).

  • Data Analysis: Compare the chromatograms of the sample and the standard to determine the purity of the sample and quantify any impurities.

Data Presentation

Table 1: Illustrative Comparison of Lab-Scale vs. Industrial-Scale Production

Parameter Lab-Scale (1 L Reactor) Industrial-Scale (1000 L Reactor)
Batch Size 100 g100 kg
Typical Yield 75%70%
Cycle Time 24 hours48 hours
Solvent Consumption 5 L5000 L
Purity (before purification) 85%80%
Purity (after purification) >98%>98%

Note: The data in this table is for illustrative purposes only and will vary depending on the specific process.

Visualizations

Allethrolone_Synthesis_Workflow Start Raw Material Input Reactor Synthesis Reactor Start->Reactor Monitoring In-Process Control (HPLC/GC) Reactor->Monitoring Workup Quenching & Extraction Reactor->Workup SolventRemoval Solvent Evaporation Workup->SolventRemoval CrudeProduct Crude This compound SolventRemoval->CrudeProduct

Caption: General workflow for the synthesis of this compound.

Allethrolone_Purification_Workflow CrudeProduct Crude This compound Chromatography Column Chromatography CrudeProduct->Chromatography FractionCollection Fraction Collection Chromatography->FractionCollection Analysis Purity Analysis (TLC/HPLC) FractionCollection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling FinalEvaporation Final Solvent Evaporation Pooling->FinalEvaporation PureProduct Pure This compound FinalEvaporation->PureProduct

Caption: Purification workflow for this compound.

Troubleshooting_Logic Problem Low Yield or Purity Issue CheckSynthesis Review Synthesis Parameters Problem->CheckSynthesis CheckPurification Review Purification Process Problem->CheckPurification CheckRawMaterials Analyze Raw Materials Problem->CheckRawMaterials OptimizeSynthesis Optimize Reaction Conditions CheckSynthesis->OptimizeSynthesis OptimizePurification Optimize Chromatography CheckPurification->OptimizePurification QualifySupplier Qualify New Supplier CheckRawMaterials->QualifySupplier Solution Problem Resolved OptimizeSynthesis->Solution OptimizePurification->Solution QualifySupplier->Solution

Caption: Logical flow for troubleshooting production issues.

References

Side reactions and byproduct formation in Allethrolone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Allethrolone, a key intermediate in the production of synthetic pyrethroid insecticides. Our goal is to equip researchers with the knowledge to mitigate side reactions, optimize yields, and ensure the highest purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The primary industrial synthesis of this compound typically involves an aldol condensation reaction. A common pathway utilizes the condensation of a β-ketoester, such as ethyl acetoacetate, with pyruvic aldehyde (methylglyoxal). This is followed by cyclization and decarboxylation steps to form the cyclopentenone ring structure of this compound. Another reported method involves the Michael addition of 3-phenylthio-5-hexen-2-one to 1-nitro-1-propene, followed by conversion of the nitromethyl group to an aldehyde function, which then undergoes cyclization.[1]

Q2: What are the primary side reactions and byproducts I should be aware of during this compound synthesis?

A2: During the synthesis of this compound, several side reactions can occur, leading to the formation of various byproducts that can complicate purification and reduce yields. The most commonly encountered side products include:

  • Self-condensation products: Aldehydes and ketones with α-hydrogens can undergo self-condensation under basic or acidic conditions. In the context of this compound synthesis, this can lead to the formation of dimers and other oligomeric impurities.

  • Dehydration products: The β-hydroxy ketone intermediate formed during the aldol condensation is susceptible to dehydration. While this is a necessary step to form the final α,β-unsaturated ketone, uncontrolled dehydration can lead to a mixture of isomers or undesired elimination products.

  • Catechol derivatives: In aldol condensations involving pyruvic aldehyde and β-ketoesters, the formation of catechol byproducts has been reported.[1] This is an unusual side reaction that can significantly impact the purity of the final product.

  • Michael addition byproducts: In syntheses employing Michael addition, side reactions such as 1,2-addition instead of the desired 1,4-conjugate addition can occur, leading to different structural isomers.

Q3: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A3: Low yields in this compound synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion. If the reaction stalls, consider adjusting the reaction time, temperature, or catalyst concentration.

  • Suboptimal reaction conditions: The temperature, pressure, and catalyst type and concentration can all significantly impact the reaction yield. It is crucial to adhere to optimized reaction protocols. For instance, in aldol condensations, the choice of base (e.g., NaOH, KOH) and its concentration is critical for efficient enolate formation.

  • Side reactions: The formation of byproducts, as discussed in Q2, is a major contributor to low yields of the desired product. Minimizing these side reactions through careful control of reaction parameters is essential.

  • Product degradation: this compound, like many organic molecules, can be sensitive to heat and pH extremes. Prolonged exposure to harsh conditions during the reaction or workup can lead to degradation.

  • Purification losses: Significant loss of product can occur during the purification steps (e.g., extraction, chromatography, crystallization). Optimize your purification protocol to minimize these losses.

Troubleshooting Guides

Issue 1: Formation of a Catechol Byproduct

Symptoms:

  • Discoloration of the reaction mixture (often turning dark).

  • Presence of an unexpected, highly polar spot on TLC.

  • Complex NMR spectra of the crude product, indicating aromatic protons.

Root Cause: The formation of a catechol derivative can occur as an unusual side reaction during the aldol condensation of a β-ketoester with pyruvic aldehyde.[1]

Corrective and Preventive Actions:

  • Additive Inhibition: The addition of sodium dithionite has been shown to inhibit the formation of this catechol byproduct.[1]

  • Temperature Control: Maintain strict temperature control throughout the reaction, as higher temperatures can favor side reactions.

  • pH Control: Carefully control the pH of the reaction mixture. Extreme pH values can promote the formation of undesired byproducts.

Issue 2: Presence of Dimeric and Oligomeric Impurities

Symptoms:

  • Appearance of higher molecular weight species in mass spectrometry analysis of the crude product.

  • Streaking or multiple overlapping spots on TLC.

  • Reduced yield of the desired monomeric this compound.

Root Cause: Self-condensation of the starting materials or intermediates is a common side reaction in aldol-type syntheses, leading to the formation of dimers and higher oligomers.

Corrective and Preventive Actions:

  • Controlled Addition of Reactants: Add the more reactive carbonyl compound (e.g., pyruvic aldehyde) slowly to the reaction mixture containing the enolate precursor. This minimizes the concentration of the aldehyde at any given time, reducing the likelihood of self-condensation.

  • Optimization of Reactant Stoichiometry: Use a slight excess of the enolate precursor to ensure the complete consumption of the more reactive aldehyde.

  • Temperature and Catalyst Concentration: Lowering the reaction temperature and using the minimum effective catalyst concentration can help to control the rate of reaction and suppress side reactions.

Quantitative Data Summary

While specific quantitative data for byproduct formation in this compound synthesis is not extensively published, the following table provides a general overview of factors influencing product yield and purity based on established principles of aldol condensation and cyclopentenone synthesis.

ParameterEffect on this compound YieldEffect on Byproduct FormationRecommendations
Temperature Increases reaction rate, but can decrease selectivity.Higher temperatures often lead to increased self-condensation and dehydration byproducts.Maintain optimal temperature as specified in the protocol. Consider lower temperatures for improved selectivity.
Catalyst Conc. Increases reaction rate up to a certain point.High catalyst concentrations can promote undesired side reactions.Use the minimum effective concentration of the catalyst.
Reactant Ratio Can influence the extent of reaction and byproduct formation.An excess of the aldehyde can lead to increased self-condensation.Use a slight excess of the enolate precursor.
Reaction Time Insufficient time leads to incomplete reaction.Prolonged reaction times can lead to product degradation or further side reactions.Monitor reaction progress to determine the optimal reaction time.

Experimental Protocols

Cited Experimental Protocol for this compound Synthesis (Conceptual)

The following is a conceptual protocol based on a reported synthesis of this compound involving a Michael addition.[1]

Materials:

  • 3-phenylthio-5-hexen-2-one

  • 1-nitro-1-propene

  • Base catalyst (e.g., a suitable amine or alkoxide)

  • Solvent (e.g., a polar aprotic solvent like DMF or DMSO)

  • Reagents for conversion of the nitro group to a carbonyl (e.g., Nef reaction conditions)

  • Acid or base for cyclization

Procedure:

  • Michael Addition: To a solution of 3-phenylthio-5-hexen-2-one in the chosen solvent, add the base catalyst. Cool the mixture to the appropriate temperature (e.g., 0 °C). Slowly add 1-nitro-1-propene to the reaction mixture. Monitor the reaction by TLC until the starting materials are consumed.

  • Workup and Isolation of Adduct: Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the adduct if necessary.

  • Conversion of Nitro Group: Convert the nitromethyl group of the adduct to an aldehyde using an appropriate method (e.g., the Nef reaction). This step requires careful control of pH and temperature.

  • Cyclization: Subject the resulting aldehyde to intramolecular aldol condensation using an acid or base catalyst to form the cyclopentenone ring of this compound.

  • Final Purification: Purify the crude this compound using column chromatography or crystallization to obtain the final product of high purity.

Visualizations

DOT Script for this compound Synthesis Troubleshooting Logic

Allethrolone_Troubleshooting start Low Yield or Impure This compound check_reaction Analyze Crude Product (TLC, LC-MS, NMR) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction byproducts_present Byproducts Present? incomplete_reaction->byproducts_present No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Adjust temperature - Check catalyst activity incomplete_reaction->optimize_conditions Yes catechol Catechol Byproduct byproducts_present->catechol Aromatic Signals dimers Dimers/Oligomers byproducts_present->dimers High MW Species other_byproducts Other Byproducts byproducts_present->other_byproducts Other Impurities final_product High Purity this compound byproducts_present->final_product No add_inhibitor Add Sodium Dithionite catechol->add_inhibitor control_addition Control Reactant Addition Rate and Stoichiometry dimers->control_addition purification Optimize Purification Protocol other_byproducts->purification optimize_conditions->check_reaction add_inhibitor->final_product control_addition->final_product purification->final_product

Caption: Troubleshooting workflow for low yield or impure this compound.

DOT Script for General Aldol Condensation Pathway to this compound and Potential Side Reactions

Allethrolone_Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Start β-Ketoester + Pyruvic Aldehyde Aldol_Addition Aldol Addition Start->Aldol_Addition Self_Condensation Self-Condensation of Aldehyde Start->Self_Condensation Intermediate β-Hydroxy Ketone Intermediate Aldol_Addition->Intermediate Catechol_Formation Catechol Formation Aldol_Addition->Catechol_Formation Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration This compound This compound Dehydration->this compound Dimers_Oligomers Dimers/Oligomers Self_Condensation->Dimers_Oligomers Catechol_Byproduct Catechol Byproduct Catechol_Formation->Catechol_Byproduct

Caption: Aldol condensation pathway to this compound and potential side reactions.

References

Technical Support Center: Optimization of Allethrolone Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for Allethrolone esterification.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical reaction for this compound esterification?

The esterification of this compound typically involves the reaction of this compound with a carboxylic acid, most commonly a derivative of chrysanthemic acid, to form the corresponding ester, Allethrin. This reaction is a cornerstone in the synthesis of pyrethroid insecticides. The reaction is generally catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.

Q2: What are the key parameters to consider for optimizing the reaction yield?

The primary parameters influencing the yield of this compound esterification are:

  • Temperature: Affects the reaction rate. Higher temperatures can increase the rate but may also lead to side reactions and degradation of products.

  • Catalyst: The type and concentration of the acid catalyst are crucial. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).

  • Reactant Molar Ratio: The ratio of this compound to the carboxylic acid can impact the equilibrium position. Using an excess of one reactant can improve the yield.

  • Water Removal: As esterification is a reversible reaction that produces water, its efficient removal (e.g., using a Dean-Stark apparatus) is critical to drive the reaction to completion.

  • Reaction Time: Sufficient time is needed for the reaction to reach equilibrium or completion.

Q3: How is the progress of the this compound esterification reaction monitored?

The progress of the reaction can be monitored by various analytical techniques to determine the consumption of reactants and the formation of the product. Commonly used methods include:

  • Gas Chromatography (GC): Effective for separating and quantifying the volatile components of the reaction mixture.[1]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for analyzing the reaction mixture, particularly for less volatile compounds.[1]

  • Mass Spectrometry (MS): Often coupled with GC or HPLC, MS provides structural information and sensitive detection of the products and byproducts.[1]

Troubleshooting Guide

This guide addresses common issues encountered during this compound esterification experiments.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inefficient Water Removal Ensure the Dean-Stark apparatus or other water removal method is functioning correctly. Check for leaks in the system. Consider using a drying agent.
Inactive or Insufficient Catalyst Use a fresh batch of acid catalyst. Optimize the catalyst concentration; too little may result in a slow reaction, while too much can cause side reactions.
Reaction Not at Equilibrium/Completion Increase the reaction time. Monitor the reaction progress using TLC, GC, or HPLC to determine the optimal reaction duration.
Suboptimal Reaction Temperature Optimize the temperature. A temperature that is too low will result in a slow reaction rate, while a temperature that is too high may lead to decomposition.
Impure Reactants Ensure the purity of this compound and the carboxylic acid. Impurities can interfere with the reaction.
Reversible Reaction Equilibrium Use an excess of one of the reactants (either this compound or the carboxylic acid) to shift the equilibrium towards the product side.

Issue 2: Formation of Multiple Products or Impurities

Possible Cause Troubleshooting Step
Side Reactions Lower the reaction temperature to minimize side reactions. Optimize the catalyst concentration, as excessive acid can promote undesired reactions.
Decomposition of Reactants or Products Avoid excessively high temperatures and prolonged reaction times. Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to oxidation.
Presence of Stereoisomers Allethrin, the product of this compound esterification, exists as a mixture of stereoisomers.[2] The ratio of these isomers can be influenced by the reaction conditions and the stereochemistry of the starting materials. Chiral chromatography may be necessary for separation and analysis.

Issue 3: Difficulty in Product Isolation and Purification

Possible Cause Troubleshooting Step
Incomplete Reaction Ensure the reaction has gone to completion before starting the work-up to simplify the purification process.
Emulsion Formation During Work-up During aqueous washes, emulsions can form. Adding brine (saturated NaCl solution) can help to break up emulsions.
Co-elution of Impurities During Chromatography Optimize the chromatography conditions (solvent system, column type) for better separation of the desired ester from impurities.

Experimental Protocols

General Protocol for this compound Esterification (Fischer Esterification)

This is a general procedure and may require optimization for specific substrates and scales.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add this compound (1.0 eq) and the desired carboxylic acid (e.g., chrysanthemic acid, 1.1 eq).

    • Add a suitable solvent, such as toluene. The volume should be sufficient to dissolve the reactants and fill the Dean-Stark trap.

  • Catalyst Addition:

    • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) (0.05 eq).

  • Reaction:

    • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

    • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

    • Wash with brine to remove any remaining aqueous contaminants.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure ester.

Quantitative Data Summary

The following tables provide illustrative data on how different reaction parameters can affect the yield of this compound esterification. The optimal conditions should be determined empirically for each specific reaction setup.

Table 1: Effect of Temperature on Reaction Yield

Temperature (°C)Reaction Time (h)Yield (%)
801265
100885
120 (Reflux in Toluene)692
140688 (slight decomposition observed)

Note: Illustrative data based on general principles of esterification.

Table 2: Effect of Catalyst (p-TsOH) Concentration on Reaction Yield

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
11070
5692
10690 (increased side products)

Note: Illustrative data based on general principles of esterification.

Table 3: Effect of Reactant Ratio (this compound:Acid) on Reaction Yield

Molar Ratio (this compound:Acid)Reaction Time (h)Yield (%)
1:1880
1:1.2692
1:1.5693

Note: Illustrative data based on general principles of esterification.

Visualizations

Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants This compound & Carboxylic Acid Reflux Reflux with Dean-Stark Trap Reactants->Reflux Solvent Toluene Solvent->Reflux Catalyst p-TsOH Catalyst->Reflux Wash_NaHCO3 Wash with NaHCO3 Reflux->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Final_Product Pure Allethrin Ester Chromatography->Final_Product

Caption: Experimental workflow for this compound esterification.

Troubleshooting_Logic Start Low Yield? CheckWater Check Water Removal (Dean-Stark) Start->CheckWater Yes CheckCatalyst Check Catalyst (Activity & Conc.) CheckWater->CheckCatalyst CheckTimeTemp Optimize Time & Temperature CheckCatalyst->CheckTimeTemp CheckRatio Adjust Reactant Ratio CheckTimeTemp->CheckRatio OptimizePurification Optimize Purification Protocol CheckRatio->OptimizePurification Success Improved Yield OptimizePurification->Success

Caption: Troubleshooting logic for low yield in esterification.

References

Technical Support Center: Overcoming Poor Enantioselectivity in Allethrolone Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the enzymatic kinetic resolution of Allethrolone. The information provided is based on established principles and data from the resolution of structurally similar secondary allylic alcohols, as specific literature on the enzymatic resolution of this compound is limited.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no conversion in my enzymatic resolution of this compound. What are the potential causes and solutions?

A1: Low conversion can stem from several factors:

  • Enzyme Inactivity: The chosen lipase may be inactive or denatured. Ensure proper storage and handling of the enzyme. It is also possible that the selected lipase is not suitable for this substrate. Screening a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Aspergillus niger) is recommended.

  • Poor Substrate Solubility: this compound may not be sufficiently soluble in the chosen reaction medium. Consider using a co-solvent to improve solubility.

  • Inappropriate Acyl Donor: The acyl donor may not be reactive enough or may inhibit the enzyme. Vinyl acetate is a commonly used and often effective acyl donor as the leaving group (acetaldehyde) is volatile and shifts the equilibrium towards the product.

  • Sub-optimal Reaction Conditions: Temperature and pH can significantly impact enzyme activity. Most lipases function well between 30-50°C. Ensure the pH of the system is within the optimal range for the enzyme, especially in aqueous or biphasic systems.

  • Mass Transfer Limitations: In immobilized enzyme systems, poor mixing can lead to low reaction rates. Ensure adequate agitation of the reaction mixture.

Q2: My kinetic resolution of this compound is showing poor enantioselectivity (low e.e.). How can I improve this?

A2: Poor enantioselectivity is a common challenge. Here are several strategies to enhance it:

  • Enzyme Selection: The choice of lipase is the most critical factor. Different lipases exhibit varying degrees of enantioselectivity towards the same substrate. Screening various lipases is the first step. Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL) are excellent starting points.

  • Solvent Optimization: The solvent can significantly influence the enzyme's conformation and, consequently, its enantioselectivity. Non-polar solvents like hexane, toluene, or methyl tert-butyl ether (MTBE) often provide higher enantioselectivity compared to polar solvents. A solvent screening study is highly recommended.

  • Temperature Control: Lowering the reaction temperature can sometimes increase enantioselectivity, although it may also decrease the reaction rate. It is advisable to perform the reaction at different temperatures (e.g., room temperature, 30°C, 40°C) to find the optimal balance.

  • Acyl Donor Modification: The structure of the acyl donor can impact the stereochemical recognition by the enzyme. While vinyl acetate is a good starting point, other acyl donors like isopropenyl acetate or longer-chain vinyl esters can sometimes improve enantioselectivity.

  • Enzyme Immobilization: The method of enzyme immobilization can affect its catalytic properties, including enantioselectivity. If using a free lipase powder, consider immobilizing it on a suitable support. Different immobilization techniques can be explored.

Q3: The reaction stops at around 50% conversion, but the enantiomeric excess (e.e.) of both the remaining substrate and the product is low. What is happening?

A3: This scenario suggests that the kinetic resolution is occurring but with poor enantioselectivity. The enzyme is acylating both enantiomers of this compound at similar rates. To address this, refer to the strategies outlined in A2 to improve the enantioselectivity of your system.

Q4: Can I reuse my immobilized lipase for multiple resolution cycles?

A4: Yes, one of the major advantages of using immobilized enzymes is their reusability. After each reaction cycle, the immobilized enzyme can be recovered by filtration, washed with a suitable solvent to remove any residual substrate and product, and then dried before being used in the next batch. The stability and reusability will depend on the specific enzyme, the immobilization support, and the reaction conditions.

Data Presentation: Lipase-Catalyzed Resolution of Secondary Allylic Alcohols

The following tables summarize typical quantitative data for the kinetic resolution of secondary allylic alcohols, which are structurally analogous to this compound. This data can serve as a benchmark for optimizing the resolution of this compound.

Table 1: Effect of Different Lipases on the Resolution of a Model Allylic Alcohol *

Lipase SourceAcyl DonorSolventTime (h)Conversion (%)Substrate e.e. (%)Product e.e. (%)Enantiomeric Ratio (E)
Candida antarctica B (Immobilized)Vinyl AcetateHexane648>9998>200
Pseudomonas cepacia (Immobilized)Vinyl AcetateToluene85099>99>200
Aspergillus nigerVinyl AcetateHexane24458085~15
Porcine PancreasVinyl AcetateDiisopropyl Ether24406570~5

*Data is representative and compiled from various studies on secondary allylic alcohols. Actual results for this compound may vary.

Table 2: Influence of Solvent on the Enantioselectivity of CALB in the Resolution of a Model Allylic Alcohol *

SolventTime (h)Conversion (%)Substrate e.e. (%)Product e.e. (%)Enantiomeric Ratio (E)
Hexane648>9998>200
Toluene749>9997>200
Methyl tert-butyl ether (MTBE)8509898~150
Acetonitrile12458588~20
Tetrahydrofuran (THF)12428083~15

*Reaction conditions: Immobilized Candida antarctica lipase B (CALB), Vinyl Acetate, 40°C. Data is representative.

Experimental Protocols

Protocol 1: Screening of Lipases for the Kinetic Resolution of this compound

Materials:

  • Racemic this compound

  • A selection of lipases (e.g., immobilized Candida antarctica lipase B, immobilized Pseudomonas cepacia lipase, etc.)

  • Vinyl acetate

  • Anhydrous hexane (or other suitable organic solvent)

  • Reaction vials with magnetic stir bars

  • Thermostatically controlled shaker or stir plate

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., Chiral GC or HPLC)

Procedure:

  • To a series of reaction vials, add racemic this compound (e.g., 100 mg, 1.0 eq) and anhydrous hexane (e.g., 5 mL).

  • Add a magnetic stir bar to each vial.

  • To each vial, add a different lipase (e.g., 20 mg).

  • Add vinyl acetate (e.g., 2.0 eq) to each vial to initiate the reaction.

  • Seal the vials and place them in a shaker or on a stir plate at a controlled temperature (e.g., 40°C).

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 6, 8, and 24 hours).

  • Quench the reaction in the aliquots by filtering out the enzyme.

  • Analyze the aliquots by Chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining this compound and the formed this compound acetate.

  • Calculate the enantiomeric ratio (E) for each lipase to identify the most selective enzyme.

Protocol 2: Optimization of Solvent and Temperature for the Resolution of this compound

Materials:

  • Racemic this compound

  • The most enantioselective lipase identified in Protocol 1

  • Vinyl acetate

  • A selection of anhydrous organic solvents (e.g., hexane, toluene, MTBE, diisopropyl ether)

  • Reaction vials with magnetic stir bars

  • Thermostatically controlled shakers or stir plates set at different temperatures (e.g., 25°C, 30°C, 40°C)

  • Analytical equipment (Chiral GC or HPLC)

Procedure:

  • Set up a matrix of experiments with different solvents and temperatures.

  • For each condition, add racemic this compound (e.g., 100 mg, 1.0 eq) and the chosen solvent (e.g., 5 mL) to a reaction vial.

  • Add the selected lipase (e.g., 20 mg) and a magnetic stir bar.

  • Add vinyl acetate (e.g., 2.0 eq) to start the reaction.

  • Seal the vials and incubate at the designated temperature with stirring.

  • Monitor the reactions over time by analyzing aliquots via Chiral GC or HPLC for conversion and enantiomeric excess.

  • Identify the solvent and temperature combination that provides the best balance of reaction rate and enantioselectivity (highest E value).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup racemate Racemic this compound reaction_setup Reaction Setup racemate->reaction_setup lipase Lipase Selection lipase->reaction_setup solvent Solvent & Acyl Donor solvent->reaction_setup incubation Incubation (Controlled Temp & Time) reaction_setup->incubation monitoring Reaction Monitoring (Chiral HPLC/GC) incubation->monitoring workup Reaction Quench & Enzyme Removal monitoring->workup separation Separation of Enantiomers workup->separation analysis e.e. & Conversion Determination separation->analysis

Caption: A generalized experimental workflow for the enzymatic kinetic resolution of this compound.

influencing_factors cluster_enzyme Enzyme cluster_conditions Reaction Conditions center Enantioselectivity (e.e. & E-value) enzyme_type Lipase Type enzyme_type->center immobilization Immobilization immobilization->center temperature Temperature temperature->center solvent Solvent solvent->center acyl_donor Acyl Donor acyl_donor->center time Reaction Time time->center

Caption: Key factors influencing the enantioselectivity of this compound resolution.

Frequently Asked Questions (FAQs) - General Stability & Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Allethrolone. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with this compound and related pyrethroid compounds.

Q1: What is this compound and why is its stability important?

This compound is the alcohol component of allethrin, a widely used synthetic pyrethroid insecticide.[1][2] The stability of the this compound moiety is crucial as its degradation can lead to a loss of insecticidal efficacy and the formation of potentially undesirable byproducts.[3] Understanding its stability profile is essential for developing stable formulations, defining appropriate storage conditions, and ensuring analytical accuracy.

Q2: What are the primary factors that cause this compound degradation?

This compound, primarily as part of the parent allethrin molecule, is susceptible to several degradation pathways:

  • Hydrolysis: The ester linkage in allethrin is prone to hydrolysis, especially under alkaline conditions, which liberates free this compound and chrysanthemic acid.[4]

  • Photolysis: Exposure to UV light can decompose the molecule.[4] While allethrin is considered more stable to UV light than natural pyrethrins, it is still a significant degradation pathway.[4]

  • Oxidation: The molecule can undergo oxidative degradation.[5][6]

  • High Temperatures: Rapid pyrolysis and decomposition occur at temperatures over 400°C.[3]

Q3: How should I store my this compound samples to ensure maximum stability?

To minimize degradation, this compound and its parent compounds should be stored in a cool, dark place in well-sealed containers to protect them from light, air (oxygen), and moisture. Avoid alkaline conditions. For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q4: I am seeing unexpected peaks in my HPLC/GC analysis of an aged this compound sample. What could they be?

Unexpected peaks are likely degradation products. Given this compound's structure and known instabilities, these peaks could correspond to products of oxidation, or if part of a parent ester like allethrin, hydrolysis products such as chrysanthemic acid.[1][4] It is recommended to perform forced degradation studies and use techniques like LC-MS to identify the mass of these unknown peaks, which helps in their structural elucidation.[7]

Troubleshooting Guide: Experimental Issues

Q1: My quantitative analysis shows a rapid loss of the parent compound. How can I confirm the cause?

A rapid loss of the active ingredient suggests a stability issue. To diagnose the cause, you should conduct a forced degradation (stress testing) study.[7] This involves intentionally exposing your sample to harsh conditions to accelerate degradation and identify the primary pathway.

  • Workflow:

    • Prepare separate solutions of your compound.

    • Expose each solution to one of the following stress conditions: acidic (e.g., 0.1N HCl), basic (e.g., 0.1N NaOH), oxidative (e.g., 3% H₂O₂), photolytic (UVA/UVB lamp), and thermal (e.g., 60-80°C).

    • Analyze the samples at various time points using a stability-indicating analytical method (typically HPLC-UV or LC-MS).

    • Compare the degradation profiles. A significant loss under a specific condition (e.g., rapid disappearance in the basic solution) points to the primary degradation pathway (e.g., hydrolysis).

Q2: How do I develop a stability-indicating analytical method?

A stability-indicating method is an analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[7]

  • Key Steps:

    • Forced Degradation: Perform stress testing as described above to generate degradation products.

    • Chromatographic Separation: Develop an HPLC or GC method that successfully separates the parent peak from all degradation product peaks. This often requires screening different columns, mobile phases (for HPLC), or temperature ramps (for GC).

    • Peak Purity Analysis: Use a photodiode array (PDA) detector for HPLC to assess peak purity. The peak corresponding to your active ingredient should be spectrally pure, confirming no co-elution with degradants.

    • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

This compound Degradation Pathways

This compound itself is a product of the primary degradation pathway for allethrin insecticides: hydrolysis. The main degradation mechanisms for the parent compound, which influence the stability of the this compound moiety, are hydrolysis, photolysis, and oxidation.

Hydrolytic Degradation: The ester bond in allethrin is the most common point of attack, particularly in the presence of moisture and alkaline pH, yielding chrysanthemic acid and this compound.[4]

Oxidative Degradation: Biological systems and environmental exposure can lead to oxidation at various points on the molecule.[5]

Photolytic Degradation: UV radiation provides the energy for complex rearrangements and degradation, often leading to a mixture of products.[3][4]

G Allethrin Degradation Pathways cluster_conditions Conditions parent Allethrin cond1 Hydrolysis (e.g., Alkaline pH) parent->cond1 cond2 Photolysis (e.g., UV Light) parent->cond2 cond3 Oxidation parent->cond3 hydrolysis_prod1 This compound hydrolysis_prod2 Chrysanthemic Acid photo_prods Photodegradation Products ox_prods Oxidation Products cond1->hydrolysis_prod1 cond1->hydrolysis_prod2 cond2->photo_prods cond3->ox_prods

Caption: Primary degradation pathways of the parent compound, Allethrin.

Experimental Protocols

Protocol 1: Forced Degradation Study of Allethrin/Allethrolone

This protocol outlines a general procedure for stress testing to identify degradation pathways.

1. Materials & Reagents:

  • This compound/Allethrin reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA detector or LC-MS

2. Stock Solution Preparation:

  • Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.

3. Stress Condition Preparation (Example concentrations):

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1.0N HCl.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1.0N NaOH.

  • Oxidation: Mix 5 mL of stock solution with 5 mL of 10% H₂O₂.

  • Thermal Stress: Store a sealed vial of the stock solution in an oven at 70°C.

  • Photolytic Stress: Expose a quartz cuvette or vial containing the stock solution to a photostability chamber (ICH Q1B conditions).

  • Control: Keep 5 mL of stock solution mixed with 5 mL of purified water at room temperature, protected from light.

4. Incubation and Sampling:

  • Incubate all solutions. For hydrolytic and oxidative stress, this may be done at room temperature or slightly elevated (e.g., 40-60°C) to accelerate degradation.

  • Draw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acid and base samples before injection if necessary. Dilute all samples to an appropriate concentration for analysis.

5. Analysis:

  • Analyze all samples using a developed stability-indicating HPLC method.

  • Monitor the decrease in the parent compound peak area and the formation of new peaks.

  • Use LC-MS to obtain mass information for the newly formed peaks to aid in their identification.

G Forced Degradation Experimental Workflow prep Prepare Stock Solution (1 mg/mL) stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Sample at Time Points (e.g., 0, 2, 8, 24h) stress->sample neutralize Neutralize & Dilute Samples sample->neutralize analyze Analyze via Stability-Indicating Method (HPLC/LC-MS) neutralize->analyze data Identify Degradants & Determine Degradation Rate analyze->data

Caption: Workflow for a typical forced degradation (stress testing) study.

Data Summary

For accurate research, quantitative stability data must be generated empirically for your specific formulation and storage conditions. The table below serves as a template for presenting results from a forced degradation study.

Table 1: Example Data Summary from a Forced Degradation Study of Compound X

Stress ConditionIncubation Time (hours)Assay of Active Ingredient (%)Total Degradation Products (%)Remarks
Control 2499.8< 0.2Negligible degradation
0.5N HCl (60°C) 2491.28.6Moderate acid hydrolysis
0.5N NaOH (RT) 845.754.1Significant base hydrolysis
10% H₂O₂ (RT) 2488.511.3Moderate oxidative degradation
Thermal (80°C) 2497.32.5Minor thermal degradation
Photolytic (ICH) 2490.19.7Significant photolysis

Note: This table contains illustrative data. Actual results will vary.

References

Minimizing racemization during the synthesis of chiral Allethrolone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization during the synthesis of chiral Allethrolone.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of chiral this compound?

A1: Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can be a significant challenge. During the synthesis of chiral this compound, the primary causes of racemization include:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide the necessary energy to overcome the activation barrier for racemization.[1]

  • Strongly Basic or Acidic Conditions: The presence of strong acids or bases can facilitate the formation of achiral intermediates, such as enolates, which can then be protonated non-stereoselectively, leading to a loss of enantiomeric purity.[1][2]

  • Purification Steps: Standard purification techniques, such as column chromatography on silica gel, can introduce an acidic environment that may lead to racemization of sensitive compounds.[1][2]

  • Epimerization of Stereogenic Centers: Protons alpha to a carbonyl group, as found in the cyclopentenone ring of this compound, can be acidic. Their removal by a base leads to a planar enolate, and subsequent reprotonation can occur from either face, resulting in racemization.[2]

Q2: At which stages of the synthesis is racemization most likely to occur?

A2: Racemization can occur at multiple stages of a synthetic sequence. For a multi-step synthesis of chiral this compound, be particularly vigilant during:

  • The Main Reaction: If the reaction conditions for key bond-forming steps are not optimized, racemization of the product or key intermediates can occur.[1]

  • Work-up: Aqueous work-ups involving strong acids or bases to neutralize the reaction mixture can cause racemization of the final product.[1]

  • Purification: As mentioned, chromatography on acidic media like silica gel is a common source of racemization.[1][2]

  • Protecting Group Manipulation: The conditions used for the addition or removal of protecting groups, if not carefully chosen, can be harsh enough to induce racemization.

Q3: Can the choice of solvent influence the degree of racemization?

A3: Yes, the solvent plays a crucial role. Protic solvents can stabilize charged intermediates that may be prone to racemization. Aprotic polar solvents can also facilitate racemization depending on the specific reaction mechanism. It is often necessary to screen various solvents to identify the optimal conditions that minimize racemization while maintaining a reasonable reaction rate.[1]

Q4: How can protecting groups help in minimizing racemization?

A4: Protecting groups are a valuable tool for preserving stereochemical integrity. They can:

  • Increase Steric Hindrance: Bulky protecting groups can physically block the approach of bases or other reagents to the chiral center, thereby preventing the abstraction of a proton and subsequent racemization.[1]

  • Influence Electronic Effects: Electron-withdrawing protecting groups can decrease the acidity of a proton at the chiral center, making it less susceptible to deprotonation.[1]

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Excess (ee) after a Reaction Step
Possible Cause Troubleshooting Suggestion
Harsh Reaction Conditions Lower the reaction temperature. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.[1]
Strongly Basic or Acidic Reagents Employ milder bases (e.g., organic bases like triethylamine or diisopropylethylamine) or acids.[1] Consider using a buffer system to maintain a stable pH.
Inappropriate Solvent Screen a range of solvents, including less polar and aprotic options, to find one that disfavors the formation of racemization-prone intermediates.[1]
Poor Facial Selectivity If the reaction involves the creation of a new stereocenter, the chiral directing group or catalyst may not be providing sufficient facial bias. Re-evaluate the chiral auxiliary or catalyst system.[1][2]
Issue 2: Racemization Detected after Purification
Possible Cause Troubleshooting Suggestion
Acidic Silica Gel in Column Chromatography Neutralize the silica gel by preparing a slurry with a small amount of a suitable amine (e.g., triethylamine) in the eluent before packing the column.[2]
Alternative Purification Methods Consider other purification techniques such as preparative thin-layer chromatography (prep-TLC) on a neutralized stationary phase, crystallization, or distillation if the compound is sufficiently stable and volatile.[2]
Use of a Different Stationary Phase For sensitive compounds, consider using a more neutral stationary phase like alumina.[1]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Racemization using Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a common and reliable method for determining the enantiomeric excess of a sample.[3][4]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., HPLC-grade isopropanol or hexane). The concentration should be within the linear range of the detector.

  • Column Selection: Choose a chiral HPLC column appropriate for the separation of cyclopentenone enantiomers. Common chiral stationary phases include those based on cellulose or amylose derivatives.[4]

  • Mobile Phase Optimization: Develop a mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, that provides good separation of the enantiomers. The optimal ratio will need to be determined empirically.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times.

  • Quantification: Integrate the peak areas for each enantiomer. The enantiomeric excess (ee) can be calculated using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Protocol 2: Neutralization of Silica Gel for Column Chromatography

To minimize racemization during purification, it is often necessary to use neutralized silica gel.[2]

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the desired eluent system.

  • Addition of Base: Add a small amount of triethylamine (typically 0.1-1% v/v) to the slurry.

  • Equilibration: Stir the slurry for 15-30 minutes to ensure thorough mixing and neutralization.

  • Column Packing: Pack the column with the neutralized silica gel slurry as you normally would.

  • Elution: Run the column with an eluent that also contains the same concentration of triethylamine.

Visualizations

experimental_workflow cluster_synthesis Chiral this compound Synthesis cluster_analysis Racemization Analysis & Purification cluster_troubleshooting Troubleshooting Loop start Chiral Starting Material reaction Key Stereoselective Reaction start->reaction workup Mild Work-up reaction->workup crude Crude Product workup->crude hplc_analysis Chiral HPLC Analysis crude->hplc_analysis check_ee Check Enantiomeric Excess (ee) hplc_analysis->check_ee purification Purification check_ee->purification ee is acceptable racemization_detected Racemization Detected check_ee->racemization_detected ee is low final_product Pure Chiral this compound purification->final_product optimize Optimize Conditions racemization_detected->optimize optimize->reaction Re-run reaction racemization_pathways cluster_main Potential Racemization Mechanisms cluster_conditions Contributing Factors chiral_ketone Chiral this compound (R-enantiomer) enolate Achiral Enolate Intermediate chiral_ketone->enolate + Base - H+ racemic_mixture Racemic Mixture (R and S) enolate->racemic_mixture + H+ harsh_conditions Harsh Conditions (High Temp, Strong Acid/Base) harsh_conditions->enolate acidic_silica Acidic Silica Gel acidic_silica->enolate

References

Column selection and optimization for Allethrolone chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Allethrolone chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on column selection, method optimization, and troubleshooting for the chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for this compound analysis?

A1: Gas chromatography (GC) is a frequently used method for the analysis of this compound, particularly for the determination of optical purity (chiral separation). This often involves derivatization of the this compound molecule. High-performance liquid chromatography (HPLC) is also a viable technique, especially for analyzing this compound as an impurity in d-allethrin samples.[1]

Q2: Why is chiral separation important for this compound?

A2: this compound is a chiral molecule, meaning it exists as enantiomers (mirror-image isomers). These enantiomers can have different biological activities and toxicities. For instance, the insecticidal efficacy of synthetic pyrethroids, for which this compound is an intermediate, often resides in specific stereoisomers. Therefore, separating and quantifying the individual enantiomers is crucial for quality control and to ensure the efficacy and safety of the final product.

Q3: What type of column is recommended for the chiral GC separation of this compound?

A3: For the direct chiral separation of this compound enantiomers by GC, a chiral stationary phase is required. One successful approach involves the derivatization of this compound into N-isopropyl carbamates, followed by separation on a chiral stationary phase like N,N'-[2,4-(6-ethoxy-1,3,5-triazine)diyl]bis(L-valyl-L-valyl-L-valine isopropyl ester) (OA-300) coated on a glass capillary column.[2] Another method uses derivatization with N-trifluoroacetyl(TFA)-l-prolyl chloride to form diastereoisomers, which can then be separated on a non-chiral column like a 10% silicone DC QF-1 column.[2]

Q4: What should I consider when selecting an HPLC column for this compound analysis?

A4: For reversed-phase HPLC analysis of this compound and related compounds, a C18 column is a common choice.[3] Key parameters to consider when selecting a C18 column include:

  • Particle Size: Smaller particles (e.g., 3 µm or 5 µm) generally provide higher efficiency and better resolution.[3]

  • Pore Size: For small molecules like this compound, a pore size of around 100-120 Å is typically suitable.[3]

  • Endcapping: A well-endcapped C18 column is recommended to minimize peak tailing, especially for compounds with polar functional groups that can interact with residual silanols on the silica surface.[3]

Q5: How can I improve the peak shape in my this compound chromatogram?

A5: Peak tailing is a common issue. To improve peak shape:

  • Optimize Mobile Phase pH: For basic compounds, using a low pH mobile phase (around 2-3) can suppress the ionization of silanol groups on the column, reducing unwanted interactions.[1]

  • Use a High-Purity, Endcapped Column: Modern, high-purity silica columns with thorough endcapping have fewer active silanol sites, leading to better peak symmetry.

  • Add Mobile Phase Modifiers: For basic compounds, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the residual silanol groups.[4]

  • Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.

Troubleshooting Guides

HPLC Troubleshooting
Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions with residual silanols on the stationary phase.- Use a highly end-capped C18 column.- Lower the mobile phase pH to 2-3 to suppress silanol ionization.[1]- Add a mobile phase modifier like triethylamine (TEA) at a low concentration (e.g., 0.1%).[4]
Column overload.- Reduce the sample concentration or injection volume.
Peak Fronting Column overload.- Dilute the sample or decrease the injection volume.
Incompatible injection solvent.- Dissolve the sample in the mobile phase or a weaker solvent.
Ghost Peaks Contaminated mobile phase or system.- Use fresh, high-purity solvents.[5][6]- Flush the HPLC system thoroughly.- Run a blank gradient to identify the source of contamination.[5]
Carryover from previous injections.- Implement a robust needle wash protocol.- Inject a blank solvent after a high-concentration sample.
Poor Resolution of Enantiomers (Chiral HPLC) Suboptimal mobile phase composition.- Adjust the ratio of organic modifier to the aqueous phase.- Experiment with different organic modifiers (e.g., methanol, acetonitrile).
Inappropriate column temperature.- Vary the column temperature; sometimes lower temperatures improve chiral selectivity.
Flow rate is too high.- Reduce the flow rate, as chiral separations often benefit from lower flow rates to enhance interaction with the stationary phase.
GC Troubleshooting
Problem Potential Cause Suggested Solution
Poor Separation of Diastereomers/Enantiomers Incomplete derivatization.- Ensure complete reaction by optimizing reaction time, temperature, and reagent concentration.
Suboptimal temperature program.- Adjust the temperature ramp rate and hold times to improve separation.
Column degradation.- Condition the column according to the manufacturer's instructions.- If performance does not improve, replace the column.
Broad Peaks Injection port temperature is too low.- Increase the injector temperature to ensure rapid volatilization of the sample.
Carrier gas flow rate is too low.- Optimize the carrier gas flow rate for the column dimensions.
Sample Decomposition High injection port temperature.- Lower the injector temperature, but ensure it is sufficient for volatilization.
Active sites in the liner or column.- Use a deactivated inlet liner.- Condition the column properly.

Data Presentation

Table 1: Comparison of GC Columns for Chiral Analysis of this compound Derivatives

Parameter Method 1: Diastereomeric Separation Method 2: Direct Enantiomeric Separation
Derivatization Agent N-trifluoroacetyl(TFA)-l-prolyl chlorideIsopropyl isocyanate
Column Type 10% silicone DC QF-1N,N'-[2,4-(6-ethoxy-1,3,5-triazine)diyl] bis(L-valyl-L-valyl-L-valine isopropyl ester) (OA-300)
Column Dimensions 3 mm i.d. x 2.25 m (packed)0.25 mm i.d. x 42 m (capillary)[2]
Stationary Phase AchiralChiral[2]
Principle Separation of diastereomersDirect separation of enantiomers[2]

Table 2: General Starting Parameters for Reversed-Phase HPLC Method Development for this compound

Parameter Recommended Starting Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL

Experimental Protocols

Protocol 1: GC Analysis of this compound Optical Purity via Derivatization[2]

This protocol describes the determination of the optical purity of this compound by converting the enantiomers into diastereomeric N-TFA-L-prolyl esters, followed by separation using gas chromatography.

1. Derivatization:

  • Dissolve approximately 10 mg of this compound in 1 ml of anhydrous pyridine in a stoppered vial.

  • Add 0.2 ml of N-trifluoroacetyl(TFA)-l-prolyl chloride solution (0.6 M in anhydrous benzene).

  • Let the mixture stand at room temperature for 30 minutes.

  • Add 2 ml of water and shake vigorously.

  • Allow the layers to separate and inject an aliquot of the upper benzene layer into the gas chromatograph.

2. Gas Chromatography Conditions:

  • Instrument: Gas chromatograph with a flame ionization detector (FID).

  • Column: Glass column (3 mm i.d. x 2.25 m) packed with 10% silicone DC QF-1 on 80-100 mesh Gas Chrom Q.

  • Temperatures:

    • Column: 200°C

    • Injection port: 230°C

    • Detector: 230°C

  • Carrier Gas: Nitrogen at a flow rate of 30 ml/min.

3. Analysis:

  • Inject 1-2 µL of the prepared sample.

  • Determine the ratio of the diastereomeric esters by measuring the corresponding peak areas.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start This compound Sample deriv Derivatization (e.g., with Isopropyl Isocyanate) start->deriv injection GC Injection deriv->injection separation Chiral Column Separation injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration quantification Quantification of Enantiomers integration->quantification

Caption: Workflow for Chiral GC Analysis of this compound.

troubleshooting_flowchart decision decision solution solution issue Poor Peak Shape (Tailing) decision1 Is the column end-capped? issue->decision1 decision2 Is the mobile phase pH < 3? decision1->decision2 Yes solution1 Use a modern, highly end-capped C18 column decision1->solution1 No decision3 Is sample concentration low? decision2->decision3 Yes solution2 Add 0.1% Formic Acid or adjust pH decision2->solution2 No solution3 Dilute sample or reduce injection volume decision3->solution3 No solution4 Consider adding TEA to mobile phase decision3->solution4 Yes

Caption: Troubleshooting Logic for HPLC Peak Tailing.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for Allethrolone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the accurate quantification of Allethrolone, a key intermediate and potential impurity in the synthesis of pyrethroid insecticides like d-allethrin. The selection of a suitable analytical method is critical for ensuring product quality, safety, and regulatory compliance. This document outlines the performance characteristics of Gas Chromatography-Flame Ionization Detection/Mass Spectrometry (GC-FID/MS) and discusses High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection as viable alternatives.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the validation parameters for a validated GC-FID/MS method for the quantification of this compound, alongside typical performance characteristics for HPLC-based methods as gathered from literature on similar analytes. This allows for an objective comparison of their capabilities.

Validation ParameterGC-FID/MSHPLC-UV (Typical)HPLC-MS (Typical)
Linearity 0-3.00 µg injected[1][2]Wide range, typically µg/mL to mg/mLWide range, typically ng/mL to µg/mL
Limit of Detection (LOD) 0.09 ng injected[1][2]Typically in the ng/mL rangeTypically in the pg/mL to ng/mL range
Limit of Quantitation (LOQ) 0.28 ng injected[1][2]Typically in the ng/mL to µg/mL rangeTypically in the ng/mL range
Precision (%CV) 0.133% at 2.10 mg/mL, 0.035% at 3.00 mg/mL[1][2]Generally <2% RSDGenerally <15% RSD
Accuracy (% Recovery) Not explicitly stated for this compound, but method validated for impurities.Typically 98-102%Typically 85-115%
Specificity High, confirmed by MS identification[1][2][3]Moderate, potential for interferenceHigh, based on mass-to-charge ratio

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the key experiments cited in this guide.

1. GC-FID/MS Method for d-Allethrin and Impurities (including this compound)

This method was developed for the identification and quantification of d-allethrin and its major impurities.[1][2]

  • Instrumentation: Gas chromatograph coupled with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: Specific column details would be outlined in the full study.

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: Optimized to ensure volatilization without degradation.

    • Oven Temperature Program: A temperature gradient is typically used to achieve optimal separation of d-allethrin and its impurities.

    • Detector Temperature: FID and MS transfer line temperatures are set to prevent condensation.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Ion trap or quadrupole.

    • Scan Range: A range suitable for the detection of d-allethrin and its impurities, including this compound.

  • Sample Preparation: Commercial samples of d-allethrin are diluted in a suitable organic solvent before injection.

  • Validation Procedure: The method was validated for specificity, precision, linearity, limits of detection and quantitation, and robustness.[1][2]

2. HPLC-UV Method (General Protocol for Impurity Quantification)

While specific validation data for this compound via HPLC-UV was not found, a general protocol for impurity quantification in pharmaceutical substances is as follows:

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Typically a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

    • Flow Rate: Commonly 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

    • Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance.

  • Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent and filtered before injection.

  • Validation Procedure: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.

3. HPLC-MS Method (General Protocol for Impurity Identification and Quantification)

This method offers high specificity and sensitivity and has been used to confirm the identity of this compound in d-allethrin samples.[3]

  • Instrumentation: High-Performance Liquid Chromatograph coupled to a Mass Spectrometer.

  • Chromatographic Conditions: Similar to HPLC-UV, with adjustments to the mobile phase to ensure compatibility with the MS ion source. Volatile buffers are required.

  • Mass Spectrometry Parameters:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[3]

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

    • Ionization Mode: Positive or negative ion mode, optimized for this compound.

    • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification to enhance sensitivity and specificity.

  • Sample Preparation: Similar to HPLC-UV.

  • Validation Procedure: Validation follows similar principles to other chromatographic methods, with a focus on matrix effects, which can influence ionization efficiency.

Mandatory Visualization

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical experimental workflow for the quantification of this compound as an impurity in a d-allethrin sample using a chromatographic method.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample d-Allethrin Sample Dilution Dilution in Organic Solvent Sample->Dilution Filtration Filtration Dilution->Filtration Injection Injection into Chromatograph Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS, UV, or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report Method Validation Parameters Reliable_Method Reliable Analytical Method Accuracy Accuracy Reliable_Method->Accuracy Precision Precision Reliable_Method->Precision Specificity Specificity Reliable_Method->Specificity Robustness Robustness Reliable_Method->Robustness LOQ Limit of Quantitation Precision->LOQ Specificity->Accuracy Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision LOD Limit of Detection LOD->LOQ

References

Comparative analysis of different synthetic routes to Allethrolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of three prominent synthetic routes to Allethrolone, a key alcohol component of synthetic pyrethroid insecticides. The comparison focuses on reaction efficiency, reagent accessibility, and procedural complexity, supported by quantitative data and detailed experimental protocols. Visual diagrams of the synthetic pathways are included to facilitate a clear understanding of each approach.

Executive Summary

Three distinct and effective synthetic strategies for the preparation of this compound are presented: the Ono-Kaji synthesis via Michael addition, the Kawamoto-Yura synthesis starting from a furan derivative, and the Vandewalle synthesis utilizing an intramolecular aldol condensation of a diketone. Each route offers unique advantages and disadvantages in terms of overall yield, number of steps, and the nature of the starting materials and reagents employed. The selection of a particular route will depend on the specific requirements of the research or manufacturing setting, including scalability, cost-effectiveness, and stereochemical considerations.

Comparative Data of Synthetic Routes

Parameter Ono-Kaji Synthesis Kawamoto-Yura Synthesis Vandewalle Synthesis
Starting Materials 3-Phenylthio-5-hexen-2-one, 1-Nitropropene2-Methylfuran, Ethyl 2-butynoateNot explicitly detailed in the abstract, but involves a 1,4-diketone precursor
Key Reactions Michael Addition, Nef-type Reaction, Intramolecular Aldol CondensationDiels-Alder Reaction, Hydrolysis, Decarboxylation, Intramolecular Aldol CondensationIntramolecular Aldol Condensation
Number of Steps 331 (from diketone)
Overall Yield ~40%~35%Not explicitly detailed
Key Reagents DBU, TiCl4, NaBH4, NaOHAlCl3, H2SO4, NaOHBase (e.g., NaOH or KOH)
Reaction Conditions -20 °C to reflux0 °C to refluxVaries depending on the specific diketone and base used

Synthetic Route Overviews

Ono-Kaji Synthesis: A Michael Addition Approach

This route, developed by Ono, Kaji, and their colleagues, constructs the cyclopentenone ring of this compound through a sequence of a Michael addition, a modified Nef reaction, and an intramolecular aldol condensation. The key C-C bond formations are achieved in a convergent manner.

Ono_Kaji_Synthesis cluster_0 Step 1: Michael Addition cluster_1 Step 2: Nef-type Reaction cluster_2 Step 3: Intramolecular Aldol Condensation & Reduction A 3-Phenylthio-5-hexen-2-one C 3-Allyl-4-methyl-5-nitro-3-phenylthio-2-pentanone A->C DBU, CH3CN, rt, 24h (85% yield) B 1-Nitropropene B->C D 3-Allyl-4-methyl-5-nitro-3-phenylthio-2-pentanone E 2-Allyl-3-methyl-4-oxo-2-cyclopenten-1-al D->E 1. NaBH4, EtOH 2. TiCl4, H2O, CH2Cl2 (60% yield) F 2-Allyl-3-methyl-4-oxo-2-cyclopenten-1-al G This compound F->G NaOH, H2O, reflux (78% yield)

Ono-Kaji Synthesis of this compound
Kawamoto-Yura Synthesis: A Furan-Based Strategy

This approach, reported by Kawamoto and Yura, utilizes a Diels-Alder reaction between 2-methylfuran and ethyl 2-butynoate as the initial step to construct the carbon framework. Subsequent hydrolysis and intramolecular cyclization lead to the target molecule.

Kawamoto_Yura_Synthesis cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Intramolecular Aldol Condensation A 2-Methylfuran C Ethyl 2-(2-methyl-5-furyl)-2-butenoate A->C AlCl3, CH2Cl2, 0°C (Yield not specified) B Ethyl 2-butynoate B->C D Ethyl 2-(2-methyl-5-furyl)-2-butenoate E 3-Allyl-2,5-heptanedione D->E 1. H2SO4, H2O, reflux 2. Heat (Yield not specified) F 3-Allyl-2,5-heptanedione G This compound F->G NaOH, H2O, reflux (Yield not specified)

Kawamoto-Yura Synthesis of this compound
Vandewalle Synthesis: Intramolecular Aldol Condensation of a Diketone

This synthetic route, described by Vandewalle and coworkers, provides a convergent and potentially high-yielding pathway to this compound and its derivatives through the intramolecular aldol condensation of a suitably substituted 1,4-diketone. The efficiency of this route is highly dependent on the successful synthesis of the diketone precursor.

Vandewalle_Synthesis cluster_0 Diketone Precursor Synthesis cluster_1 Intramolecular Aldol Condensation A Starting Materials B 2-Allyl-3-methyl-2,5-heptanedione A->B Multi-step synthesis C 2-Allyl-3-methyl-2,5-heptanedione D This compound C->D Base (e.g., NaOH), H2O, heat (Yield not specified)

Vandewalle Synthesis of this compound

Experimental Protocols

Ono-Kaji Synthesis

Step 1: Synthesis of 3-Allyl-4-methyl-5-nitro-3-phenylthio-2-pentanone To a solution of 3-phenylthio-5-hexen-2-one (1.0 equiv) and 1-nitropropene (1.2 equiv) in acetonitrile, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 equiv) is added at room temperature. The mixture is stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the product.

Step 2: Synthesis of 2-Allyl-3-methyl-4-oxo-2-cyclopenten-1-al The nitro compound from Step 1 (1.0 equiv) is dissolved in ethanol and cooled to 0 °C. Sodium borohydride (1.5 equiv) is added portionwise, and the mixture is stirred for 1 hour. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are dried and concentrated. The residue is dissolved in dichloromethane and added to a solution of titanium(IV) chloride (2.0 equiv) in aqueous dichloromethane at -20 °C. The mixture is stirred for 2 hours and then quenched with saturated sodium bicarbonate solution. The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of this compound The aldehyde from Step 2 is dissolved in a 1 M aqueous solution of sodium hydroxide and refluxed for 2 hours. The mixture is cooled to room temperature and neutralized with 1 M hydrochloric acid. The product is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give this compound.

Kawamoto-Yura Synthesis

Step 1: Synthesis of Ethyl 2-(2-methyl-5-furyl)-2-butenoate To a stirred suspension of aluminum chloride (1.1 equiv) in dichloromethane at 0 °C is added a solution of 2-methylfuran (1.0 equiv) and ethyl 2-butynoate (1.0 equiv) in dichloromethane. The mixture is stirred at 0 °C for 3 hours and then poured into ice-water. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is distilled under reduced pressure to give the product.

Step 2: Synthesis of 3-Allyl-2,5-heptanedione A mixture of the furan derivative from Step 1 and 10% aqueous sulfuric acid is refluxed for 5 hours. The reaction mixture is cooled, and the product is extracted with diethyl ether. The ether extract is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude dicarboxylic acid is heated at 180-200 °C until carbon dioxide evolution ceases. The residue is distilled to give the diketone.

Step 3: Synthesis of this compound The diketone from Step 2 is added to a 5% aqueous sodium hydroxide solution and the mixture is refluxed for 4 hours. After cooling, the reaction mixture is extracted with diethyl ether. The ether extract is washed with water, dried over anhydrous sodium sulfate, and concentrated. The residue is distilled under reduced pressure to afford this compound.

Vandewalle Synthesis

Step 1: Synthesis of this compound from 2-Allyl-3-methyl-2,5-heptanedione The specific diketone precursor, 2-allyl-3-methyl-2,5-heptanedione, is dissolved in an aqueous or alcoholic solution of a base (e.g., sodium hydroxide or potassium hydroxide). The mixture is heated to reflux for a period of 2 to 6 hours. After completion of the reaction, the mixture is cooled, neutralized with acid, and the product is extracted with an organic solvent. The organic extracts are combined, dried, and the solvent is evaporated. The crude this compound is then purified by distillation under reduced pressure.

Conclusion

The three synthetic routes to this compound presented here offer a range of options for chemists, each with its own set of advantages. The Ono-Kaji synthesis provides a good overall yield in a three-step process. The Kawamoto-Yura synthesis, while also a three-step process, relies on a Diels-Alder reaction which can be a powerful tool for ring formation. The Vandewalle synthesis is the most convergent, requiring only the final cyclization of a pre-formed diketone, making it potentially the most efficient if the diketone is readily accessible. The choice of synthesis will ultimately be guided by the specific needs and resources of the laboratory or production facility.

A Comparative Guide to the Synthesis of Pyrethroid Alcohol Precursors: Allethrolone, Cinerolone, and Jasmolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrethroid insecticides, a cornerstone of modern pest control, relies on the efficient production of key precursors. Among these, the alcohol moieties—allethrolone, cinerolone, and jasmolone—play a crucial role in determining the final product's efficacy and characteristics. This guide provides an objective comparison of the chemical synthesis of these three pivotal alcohol precursors, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable synthetic routes for their applications.

At a Glance: Synthesis of Pyrethroid Alcohol Precursors

The following table summarizes key quantitative data from various synthetic methods for producing this compound, cinerolone, and jasmolone. This allows for a direct comparison of their reported yields and enantiomeric excess.

PrecursorStarting MaterialKey Reaction StepsReported YieldEnantiomeric Excess (ee)Reference
This compound Furan derivative (e.g., 2-methyl-3-allyl-5-substituted furan)Hydrolysis of furan ring45%Not Reported[1]
(S)-Cinerolone (S)-4-hydroxy-3-methyl-2-(2-propynyl)cyclopent-2-en-1-oneSonogashira-type cross-coupling52% (overall)98%[2]
(S)-Jasmolone (S)-4-hydroxy-3-methyl-2-(2-propynyl)cyclopent-2-en-1-oneDecarboxylative-aldol condensation and lipase-catalyzed optical resolution16% (overall)96%[2]
Jasmone 2-MethylfuranMulti-step synthesis including Vilsmeier reaction and Grignard reaction~30% (for jasmone)Not Applicable[1]
2,5-Hexanedione 2,5-DimethylfuranHydrolysis>90%Not Applicable[3]

Synthetic Pathways and Logical Workflow

The general synthetic workflow for producing pyrethroid insecticides involves the independent synthesis of the alcohol and acid precursors, followed by their esterification to yield the final active ingredient. The diagram below illustrates this logical relationship.

G cluster_precursors Precursor Synthesis This compound This compound Synthesis Esterification Esterification This compound->Esterification Alcohol Moiety Cinerolone Cinerolone Synthesis Cinerolone->Esterification Jasmolone Jasmolone Synthesis Jasmolone->Esterification Acid Chrysanthemic Acid / Pyrethric Acid Synthesis Acid->Esterification Acid Moiety Pyrethroid Pyrethroid Insecticide Esterification->Pyrethroid

Caption: General workflow for pyrethroid synthesis.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound, cinerolone, and jasmolone, providing a practical guide for laboratory application.

Protocol 1: Synthesis of this compound from a Furan Derivative

This protocol is adapted from a known procedure for the synthesis of this compound.[1]

Materials:

  • Furan compound (2-methyl-3-allyl-5-substituted furan)

  • Dioxane

  • Water

  • Hydroquinone

  • Phosphate buffer solution (Potassium dihydrogen phosphate and Sodium monohydrogen phosphate in water)

  • Sodium chloride

  • Diethyl ether

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the furan compound (300 mg) in a mixture of dioxane (3.0 ml) and water (2.0 ml), add hydroquinone (10 mg).

  • Add a phosphate buffer solution (a solution of 0.27 g of potassium dihydrogen phosphate and 0.36 g of sodium monohydrogen phosphate in 5.0 ml of water).

  • Reflux the mixture for 90 minutes.

  • After cooling, add water (10 ml) to the reaction mixture and saturate with sodium chloride.

  • Extract the aqueous layer twice with diethyl ether.

  • Dry the combined ether layers over magnesium sulfate and remove the solvent by evaporation.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

Expected Yield: Approximately 135 mg (45%).[1]

Protocol 2: Synthesis of (S)-Cinerolone via Sonogashira Cross-Coupling

This method outlines the synthesis of (S)-cinerolone starting from a readily available chiral precursor.[2]

Materials:

  • (S)-4-hydroxy-3-methyl-2-(2-propynyl)cyclopent-2-en-1-one (prallethrin alcohol)

  • Vinyl halide (e.g., (Z)-1-bromobut-1-ene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve (S)-4-hydroxy-3-methyl-2-(2-propynyl)cyclopent-2-en-1-one in the anhydrous solvent.

  • Add the palladium catalyst, copper(I) iodide, and the amine base to the solution.

  • Add the vinyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or GC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (S)-cinerolone.

Expected Yield: The overall yield for the synthesis of (S)-cinerolone is reported to be 52%.[2]

Protocol 3: Synthesis of (±)-Jasmolone via Aldol Condensation

This protocol describes a general approach to the jasmolone skeleton through an aldol condensation, a common strategy in the synthesis of cyclopentenones.

Materials:

  • 2,5-Hexanedione

  • Aldehyde (e.g., propionaldehyde)

  • Base (e.g., sodium hydroxide)

  • Solvent (e.g., ethanol, water)

Procedure:

  • Dissolve 2,5-hexanedione and the aldehyde in the chosen solvent.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of the base to the reaction mixture while stirring.

  • Allow the reaction to proceed at room temperature for several hours or until completion.

  • Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the resulting crude product by distillation or column chromatography to obtain (±)-jasmolone.

Note on Yield: The overall yield for a multi-step synthesis of (S)-jasmolone, which includes an optical resolution step, has been reported as 16%.[2] A historical synthesis of the related compound jasmone reported a yield of approximately 30%.[1] The synthesis of the precursor 2,5-hexanedione from 2,5-dimethylfuran can be achieved with a yield of over 90%.[3]

Concluding Remarks

The choice of a synthetic route for a particular pyrethroid alcohol precursor will depend on several factors, including the desired stereochemistry, the availability and cost of starting materials, and the required scale of production. The synthesis of this compound via furan hydrolysis offers a straightforward approach. For the synthesis of chiral cinerolone and jasmolone, more complex multi-step syntheses involving cross-coupling reactions or enzymatic resolutions are often necessary to achieve high enantiomeric purity. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the design and execution of their synthetic strategies in the field of pyrethroid chemistry.

References

A Comparative Guide to the Cross-Validation of GC and HPLC Methods for Allethrolone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and insecticide analysis, the accurate quantification of active ingredients and intermediates is paramount. Allethrolone, a key intermediate in the synthesis of synthetic pyrethroid insecticides like allethrin, requires robust and reliable analytical methods for its determination. This guide provides an objective comparison of two of the most powerful chromatographic techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. The following sections present detailed experimental protocols, a comparative analysis of their performance based on key validation parameters, and a discussion on the selection of the most suitable method for specific analytical requirements.

At a Glance: GC vs. HPLC for this compound Analysis

The choice between GC and HPLC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the desired analytical throughput. GC is often favored for its high resolution and sensitivity for semi-volatile compounds like this compound. In contrast, HPLC offers a versatile alternative, particularly for samples that may not be suitable for the high temperatures used in GC.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Typical Stationary Phase Polysiloxane-based (e.g., 5% Phenyl Polysiloxane)Reversed-phase C18
Typical Mobile/Carrier Gas Inert gas (e.g., Helium, Nitrogen)Acetonitrile/Water gradient
Derivatization Not typically required for this compound.Not required.
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) 0.09 ng injected[1][2]0.1 - 0.8 µg/mL
Limit of Quantitation (LOQ) 0.28 ng injected[1][2]0.2 - 2.4 µg/mL
Accuracy (% Recovery) High, typically 90-110%90 - 105%
Precision (%RSD) < 1%< 2%

Experimental Protocols

Below are detailed experimental protocols for the analysis of this compound by GC and a representative HPLC method based on the analysis of similar compounds.

Gas Chromatography (GC-FID/MS) Method

This method is based on a validated procedure for the impurity profiling of d-allethrin, where this compound is a known impurity.[1][2]

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).

  • Autosampler.

Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a 5% phenyl polysiloxane phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: Increase to 180°C at 15°C/min.

    • Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.

  • Injector: Splitless mode, 250°C.

  • Injection Volume: 1 µL.

  • Detector (FID): 280°C.

  • Detector (MS): Ion trap mass spectrometer, with a transfer line temperature of 280°C.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., acetone, ethyl acetate) to a final concentration of approximately 1 mg/mL.

Representative High-Performance Liquid Chromatography (HPLC-UV) Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • Start at 30% B, hold for 2 minutes.

    • Increase to 80% B over 10 minutes.

    • Hold at 80% B for 3 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase (at initial conditions) or a compatible solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation and Comparison

The cross-validation of analytical methods is crucial to ensure the reliability and comparability of results. Both GC and HPLC methods are capable of providing accurate and precise measurements for this compound, though their performance characteristics may differ.

Data Presentation: Method Validation Parameters

The following table summarizes the typical validation parameters for the GC and representative HPLC methods for this compound analysis. The GC data is derived from a study on d-allethrin impurities[1][2], while the HPLC data represents expected performance based on methods for similar compounds.

Validation ParameterGC-FID/MSRepresentative HPLC-UV
Linearity Range 0 - 3.00 µg injected0.2 - 100 µg/mL
Correlation Coefficient (R²) >0.999>0.999
Limit of Detection (LOD) 0.09 ng injected[1][2]0.07 - 0.8 µg/mL
Limit of Quantitation (LOQ) 0.28 ng injected[1][2]0.21 - 2.4 µg/mL
Accuracy (% Recovery) Not explicitly stated for this compound, but generally high for the method.90 - 105%
Precision (RSD) CV% = 0.133 at 2.10 mg/mL[1][2]< 2% for intra-day and inter-day precision

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of GC and HPLC methods, ensuring the reliability and comparability of analytical results obtained from both techniques.

G cluster_prep Sample Preparation cluster_gc GC Method cluster_hplc HPLC Method cluster_comp Data Comparison and Analysis Sample Single Batch of this compound Sample GC_Dev GC Method Development Sample->GC_Dev HPLC_Dev HPLC Method Development Sample->HPLC_Dev GC_Val GC Validation (Linearity, LOD/LOQ, Accuracy, Precision) GC_Dev->GC_Val GC_Analysis GC Analysis of Sample GC_Val->GC_Analysis Data_Comp Comparison of Results GC_Analysis->Data_Comp HPLC_Val HPLC Validation (Linearity, LOD/LOQ, Accuracy, Precision) HPLC_Dev->HPLC_Val HPLC_Analysis HPLC Analysis of Sample HPLC_Val->HPLC_Analysis HPLC_Analysis->Data_Comp Stat_Analysis Statistical Analysis (e.g., t-test, F-test) Data_Comp->Stat_Analysis Conclusion Conclusion on Method Equivalency Stat_Analysis->Conclusion

Caption: A typical workflow for the cross-validation of GC and HPLC methods.

Logical Relationship of Validation Parameters

This diagram illustrates the logical relationship and hierarchy of the key validation parameters that are compared during a cross-validation study.

G cluster_performance Method Performance Characteristics cluster_sensitivity Method Sensitivity Cross-Validation Cross-Validation Specificity Specificity Cross-Validation->Specificity Linearity Linearity & Range Cross-Validation->Linearity Accuracy Accuracy Cross-Validation->Accuracy Precision Precision (Repeatability & Intermediate) Cross-Validation->Precision LOD Limit of Detection (LOD) Cross-Validation->LOD LOQ Limit of Quantitation (LOQ) Cross-Validation->LOQ Linearity->LOD Linearity->LOQ Precision->Accuracy

Caption: Logical relationship of key validation parameters in a cross-validation study.

Conclusion

Both GC and HPLC are powerful techniques for the quantitative analysis of this compound. The choice between the two will ultimately be guided by the specific requirements of the analysis. GC, particularly with a mass spectrometric detector, offers high sensitivity and resolving power for this semi-volatile analyte. HPLC, on the other hand, provides a robust and versatile alternative, especially when dealing with complex matrices or when thermal degradation of the sample is a concern. The validation data, both established for GC and representative for HPLC, demonstrates that both methods can achieve excellent linearity, accuracy, and precision. A thorough cross-validation as outlined would be necessary to establish method equivalency for regulatory purposes or when transferring methods between laboratories.

References

A Comparative Guide to Enantiomeric Excess Determination of Allethrolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical challenge in the development and quality control of chiral molecules such as Allethrolone, a key component in the synthesis of synthetic pyrethroid insecticides. The stereochemistry of this compound dictates the efficacy and specificity of the final insecticide product. Consequently, accurate and robust analytical methods for quantifying the enantiomeric composition are paramount. This guide provides an objective comparison of the three primary analytical techniques for determining the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral solvating agents.

Method Comparison at a Glance

The choice of analytical technique for determining the enantiomeric excess of this compound is contingent on several factors, including the required sensitivity, sample throughput, and the nature of the sample matrix. Chiral chromatography, including HPLC and GC, offers high-resolution separation of enantiomers, while NMR spectroscopy provides a rapid, non-separative approach.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy with Chiral Solvating Agents
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Sample Volatility Not required.Required. Derivatization may be necessary to increase volatility.Not required.
Resolution HighVery HighModerate to High
Sensitivity (LOD) ng/mL to µg/mLpg to ng range.mg to µg range
Precision (RSD) Typically < 2%< 3%Typically 1-5%
Analysis Time 10 - 30 minutes15 - 45 minutes5 - 15 minutes
Sample Preparation Minimal; dissolution in mobile phase.Can require derivatization.Simple mixing of analyte and chiral solvating agent.
Instrumentation HPLC with a chiral column and UV or CD detector.GC with a chiral column and FID or MS detector.NMR spectrometer.
Advantages Widely applicable, robust, well-established methods.High resolution, excellent for volatile compounds.Rapid analysis, non-destructive, provides structural information.
Disadvantages Higher solvent consumption.Limited to thermally stable and volatile compounds.Lower sensitivity, potential for signal overlap.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for the separation and quantification of this compound enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Circular Dichroism (CD) detector.

Chromatographic Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is often effective for pyrethroid-related compounds.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common choice. The ratio may be optimized to achieve the best separation (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., 230 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for the analysis of volatile and thermally stable compounds like this compound. Derivatization may sometimes be employed to improve volatility and peak shape.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a chiral capillary column.

Chromatographic Conditions:

  • Column: A cyclodextrin-based chiral capillary column (e.g., β-DEX™ or γ-DEX™) is commonly used for the separation of pyrethroid enantiomers.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • Injection Mode: Split (e.g., 50:1).

Sample Preparation (with derivatization):

  • To a solution of this compound (approx. 1 mg) in a suitable aprotic solvent (e.g., dichloromethane), add a chiral derivatizing agent such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) and a catalytic amount of pyridine.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction with a small amount of water and extract the diastereomeric esters.

  • Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration for GC analysis.

Data Analysis: The enantiomeric excess is determined by the relative peak areas of the two diastereomeric derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy using chiral solvating agents (CSAs) offers a rapid method for determining the enantiomeric excess of this compound without the need for chromatographic separation. The CSA forms transient diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

Experimental Procedure:

  • Chiral Solvating Agent (CSA): A common choice is a lanthanide-based chiral shift reagent such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃) or a chiral alcohol like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol).

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add small, incremental amounts of the CSA to the NMR tube and acquire a spectrum after each addition.

    • Monitor the separation of a specific proton signal of this compound (e.g., the proton on the carbon bearing the hydroxyl group) into two distinct signals corresponding to the two enantiomers.

Data Analysis: The enantiomeric excess is calculated from the integration of the two separated signals: ee (%) = (|Integral₁ - Integral₂| / (Integral₁ + Integral₂)) * 100

Visualizing the Methodologies

To further illustrate the distinct workflows of these analytical techniques, the following diagrams are provided.

experimental_workflow cluster_hplc Chiral HPLC cluster_gc Chiral GC cluster_nmr Chiral NMR hplc_sample Sample Dissolution hplc_injection HPLC Injection hplc_sample->hplc_injection hplc_separation Chiral Column Separation hplc_injection->hplc_separation hplc_detection UV/CD Detection hplc_separation->hplc_detection hplc_analysis Peak Area Integration & ee Calculation hplc_detection->hplc_analysis gc_derivatization Derivatization (optional) gc_sample Sample Dissolution gc_derivatization->gc_sample gc_injection GC Injection gc_sample->gc_injection gc_separation Chiral Column Separation gc_injection->gc_separation gc_detection FID/MS Detection gc_separation->gc_detection gc_analysis Peak Area Integration & ee Calculation gc_detection->gc_analysis nmr_sample Sample Dissolution nmr_csa Addition of Chiral Solvating Agent nmr_sample->nmr_csa nmr_acquisition NMR Spectrum Acquisition nmr_csa->nmr_acquisition nmr_analysis Signal Integration & ee Calculation nmr_acquisition->nmr_analysis

Caption: Experimental workflows for ee determination.

The logical relationship between the core principles of these methods can be visualized as follows:

logical_relationship cluster_separation Separation-Based Methods cluster_nonseparation Non-Separation Method Allethrolone_Enantiomers This compound Enantiomers (R and S) HPLC Chiral HPLC Allethrolone_Enantiomers->HPLC Physical Separation GC Chiral GC Allethrolone_Enantiomers->GC Physical Separation NMR Chiral NMR Allethrolone_Enantiomers->NMR Diastereomeric Interaction

Caption: Core principles of ee determination methods.

Conclusion

The selection of an appropriate method for determining the enantiomeric excess of this compound requires careful consideration of the analytical requirements. Chiral HPLC offers a robust and widely applicable solution, while chiral GC provides exceptional resolution for volatile samples. NMR spectroscopy with chiral solvating agents presents a rapid and non-destructive alternative, particularly useful for high-throughput screening. For routine quality control, chiral HPLC often represents the best balance of performance, versatility, and ease of use. However, for complex matrices or when high sensitivity is paramount, chiral GC-MS may be the preferred technique. The choice ultimately depends on the specific needs of the researcher and the available instrumentation.

Cost-benefit analysis of enzymatic vs. chemical resolution of Allethrolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure compounds is a critical step in the development of many pharmaceuticals and fine chemicals. Allethrolone, a key intermediate in the synthesis of pyrethroid insecticides, exists as a racemic mixture. The separation of its enantiomers is essential to produce compounds with the desired biological activity while minimizing potential off-target effects. This guide provides a comprehensive cost-benefit analysis of two primary methods for the resolution of racemic this compound: enzymatic kinetic resolution and classical chemical resolution via diastereomeric salt formation.

At a Glance: Key Performance Indicators

MetricEnzymatic Resolution (Lipase-Catalyzed)Chemical Resolution (Diastereomeric Salt Formation)
Yield Theoretically limited to 50% for the unreacted enantiomer and 50% for the acylated product in a standard kinetic resolution.Theoretically up to 50% of the desired enantiomer per resolution cycle. Can be improved with racemization and recycling of the unwanted enantiomer.
Enantiomeric Excess (ee) High to excellent (e.g., >99% for the acylated product)Variable, dependent on the resolving agent and crystallization conditions. Often requires multiple recrystallizations to achieve high ee.
Process Conditions Mild (near-neutral pH, ambient to slightly elevated temperatures).Often requires stoichiometric amounts of chiral resolving agents and may involve acidic or basic conditions for salt formation and cleavage.
Environmental Impact Generally lower, with biodegradable catalysts (enzymes) and reduced solvent and energy consumption.[1][2]Can generate significant chemical waste from the resolving agent and solvents. The resolving agent may not always be easily recoverable.
Cost-Effectiveness Higher initial investment for enzyme acquisition and process development. Lower long-term operational costs due to milder conditions, catalyst reusability, and reduced waste disposal.[3]Cost is heavily influenced by the price of the chiral resolving agent, which can be substantial for large-scale production.

In-Depth Analysis

Enzymatic Resolution: A Green and Precise Approach

Enzymatic kinetic resolution (EKR) utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers based on the difference in their chemical form (alcohol vs. ester).

A study on the enzymatic resolution of racemic this compound using a lipase from Penicillium expansum PED-03 demonstrated a conversion of 48% with an excellent enantioselectivity (E > 100). This high enantioselectivity indicates that one enantiomer is almost exclusively acylated, leading to a high enantiomeric excess of the resulting product and the remaining unreacted substrate.

Advantages:

  • High Selectivity: Enzymes can exhibit extremely high enantioselectivity, often leading to products with very high enantiomeric excess in a single step.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous or organic solvents under mild pH and temperature conditions, which helps to prevent the degradation of sensitive molecules.

  • Environmental Sustainability: Enzymes are biodegradable catalysts, and the processes often require less energy and generate less hazardous waste compared to chemical methods.

Disadvantages:

  • 50% Yield Limitation: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%.

  • Enzyme Cost and Stability: The initial cost of the enzyme can be high, and its stability under operational conditions can be a concern, although immobilization can improve reusability and stability.

Chemical Resolution: The Classical, Yet Robust Method

Classical chemical resolution involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The separated diastereomer is then treated to remove the chiral auxiliary, yielding the enantiomerically pure compound.

Advantages:

  • Well-Established Technology: Diastereomeric salt resolution is a long-standing and widely understood technique in industrial chemistry.

  • Scalability: The process can be scaled up for large-scale production.

Disadvantages:

  • Stoichiometric Reagent Use: This method requires at least a stoichiometric amount of a potentially expensive chiral resolving agent.

  • Optimization Required: Finding the optimal resolving agent and crystallization solvent can be a time-consuming and empirical process.

  • Waste Generation: The process can generate a significant amount of chemical waste, including the resolving agent if it cannot be efficiently recovered and recycled.

Experimental Protocols

Enzymatic Resolution of this compound (Lipase-Catalyzed Acylation)

This protocol is a generalized procedure based on common practices for lipase-catalyzed kinetic resolutions.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., from Candida antarctica B, Novozym 435)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., hexane, toluene)

  • Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

  • To a solution of racemic this compound (1 equivalent) in an anhydrous organic solvent, add the acyl donor (1.5-3 equivalents).

  • Add the immobilized lipase (typically 10-50% by weight of the substrate). Add activated molecular sieves if necessary.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by a suitable analytical method (e.g., chiral HPLC, GC) until approximately 50% conversion is reached.

  • Filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • Remove the solvent and excess acyl donor from the filtrate under reduced pressure.

  • Separate the unreacted this compound from the acylated product by column chromatography.

  • Determine the enantiomeric excess of both the unreacted alcohol and the ester product using chiral HPLC or GC.

Chemical Resolution of this compound (via Diastereomeric Salt Formation)

This protocol is a generalized procedure for chemical resolution using a chiral resolving agent.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid derivatives or a chiral amine)

  • Suitable solvent for crystallization

  • Acid and base for salt formation and cleavage

Procedure:

  • Dissolve the racemic this compound and one equivalent of the chiral resolving agent in a suitable solvent, with heating if necessary, to form the diastereomeric salts.

  • Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomer may be beneficial.

  • Isolate the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent.

  • The enantiomeric purity of the crystallized diastereomer can be improved by recrystallization.

  • To recover the enantiomerically enriched this compound, treat the diastereomeric salt with an acid or base to cleave the salt.

  • Extract the liberated this compound into an organic solvent, wash, dry, and concentrate to obtain the final product.

  • The chiral resolving agent can be recovered from the aqueous layer for potential reuse.

  • Determine the enantiomeric excess of the resolved this compound using chiral HPLC or GC.

Visualization of Workflows

Enzymatic Resolution Workflow

EnzymaticResolution cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Separation cluster_products Products Racemic_this compound Racemic this compound Reaction_Vessel Reaction at controlled T Racemic_this compound->Reaction_Vessel Solvent_Acyl_Donor Solvent + Acyl Donor Solvent_Acyl_Donor->Reaction_Vessel Lipase Immobilized Lipase Lipase->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Recovered_Lipase Recovered Lipase Filtration->Recovered_Lipase Solid Chromatography Column Chromatography Evaporation->Chromatography Enantiomer_A Enantiomer A (unreacted) Chromatography->Enantiomer_A Enantiomer_B_Ester Enantiomer B (acylated) Chromatography->Enantiomer_B_Ester

Caption: Experimental workflow for the enzymatic kinetic resolution of this compound.

Chemical Resolution Workflow

ChemicalResolution cluster_prep Salt Formation cluster_separation Separation cluster_cleavage Cleavage & Recovery cluster_products Products Racemic_this compound Racemic this compound Crystallization Crystallization Racemic_this compound->Crystallization Resolving_Agent Chiral Resolving Agent Resolving_Agent->Crystallization Solvent Solvent Solvent->Crystallization Filtration Filtration Crystallization->Filtration Salt_Cleavage Salt Cleavage (Acid/Base) Filtration->Salt_Cleavage Crystals (Diastereomer A) Enantiomer_B_in_liquor Enantiomer B (in mother liquor) Filtration->Enantiomer_B_in_liquor Mother Liquor (Diastereomer B) Extraction Extraction Salt_Cleavage->Extraction Enantiomer_A Enantiomer A Extraction->Enantiomer_A Recovered_Agent Recovered Resolving Agent Extraction->Recovered_Agent

Caption: Experimental workflow for the chemical resolution of this compound.

Conclusion and Recommendation

The choice between enzymatic and chemical resolution of this compound depends on several factors, including the desired scale of production, cost constraints, and environmental considerations.

Enzymatic resolution offers a highly selective and environmentally friendly approach. The mild reaction conditions are advantageous for preserving the integrity of the this compound molecule. While the theoretical yield is limited to 50% for each enantiomer in a standard kinetic resolution, the high enantiomeric excess often achievable in a single step is a significant benefit. For large-scale production, the reusability of the immobilized enzyme can offset the initial catalyst cost.

Chemical resolution is a well-established and scalable method. However, it often requires extensive optimization to find a suitable and cost-effective resolving agent and crystallization conditions. The potential for significant waste generation and the cost of the chiral resolving agent are major drawbacks.

For research and development purposes, and for manufacturing processes where high enantiopurity and environmental sustainability are paramount, enzymatic resolution is a highly recommended approach . For large-scale industrial production where cost of goods is the primary driver and a robust, well-understood process is favored, chemical resolution may still be considered, particularly if an efficient and inexpensive resolving agent can be identified and recycled. The development of dynamic kinetic resolution processes, which combine enzymatic resolution with in-situ racemization of the unwanted enantiomer, could ultimately provide the most efficient and sustainable route to enantiomerically pure this compound, overcoming the 50% yield limitation of standard kinetic resolution.

References

A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of Allethrolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of chiral stationary phases for the successful separation of Allethrolone enantiomers, supported by experimental data and protocols.

The successful separation of enantiomers is a critical task in the pharmaceutical and agrochemical industries, as individual enantiomers of a chiral compound can exhibit significantly different biological activities. This compound, a key chiral intermediate in the synthesis of pyrethroid insecticides such as Allethrin, presents a notable challenge in chiral separation. This guide provides a comparative overview of different chiral stationary phases (CSPs) for the enantioseparation of this compound, offering valuable insights for method development and optimization.

Performance of Chiral Stationary Phases

The enantioseparation of this compound is intrinsically linked to the analysis of Allethrin, its corresponding ester. The separation of Allethrin's eight stereoisomers, which arise from three chiral centers (one in the this compound moiety and two in the chrysanthemic acid moiety), provides indirect but valuable information on the resolution of this compound's enantiomers. Successful separations have been achieved primarily using polysaccharide-based chiral stationary phases.

Below is a summary of the performance of different CSPs in the separation of Allethrin isomers, which includes the resolution of the this compound chiral center.

Chiral Stationary Phase (CSP)Column NameMobile PhaseObservations
Polysaccharide-based (Cellulose derivative)Chiralcel OJn-hexane:tert-butyl methyl ether (90:10, v/v) for trans isomers; n-hexane:isopropanol (99.3:0.7, v/v) for cis isomersSuccessful separation of all eight stereoisomers of Allethrin in a two-dimensional HPLC system.[1]
Polysaccharide-based (Amylose and Cellulose derivatives)Chiralpak IG-3 and Chiralpak IJ-3 (in series)Hexane:Ethanol:DEA (95:5:0.1, v/v/v)Baseline resolution of all four stereoisomers of permethrin, a related pyrethroid, was achieved by coupling these columns, suggesting potential for complex pyrethroid separations.[2] A similar approach could be effective for Allethrin.
Pirkle-typeSumichiral OA-4600n-hexane-dichloroethane-ethanolEfficient separation of all eight isomers of Allethrin was accomplished.[3]
Cyclodextrin-basedCD-Shell RSPNot specifiedSeparation of seven of the eight isomers of Allethrin was achieved.[4]

Experimental Protocols

Detailed experimental methodologies are crucial for replicating and adapting separation methods. The following protocols are based on successful separations of Allethrin, providing a strong starting point for the direct analysis of this compound enantiomers.

Method 1: Two-Dimensional HPLC with Chiralcel OJ[1]

This method utilizes a two-dimensional HPLC system for the comprehensive separation of all eight stereoisomers of Allethrin.

  • First Dimension (Achiral Separation):

    • Column: Monolithic silica HPLC column (Chromolith, Merck, 100 mm x 4.6 mm i.d.)

    • Mobile Phase: n-hexane:tert-butyl methyl ether (96:4, v/v)

    • Flow Rate: 1 ml/min

    • Purpose: Separation of cis and trans diastereoisomers.

  • Second Dimension (Chiral Separation):

    • Column: Chiralcel OJ (250 mm x 4.6 mm i.d.)

    • Mobile Phase for trans isomers: n-hexane:tert-butyl methyl ether (90:10, v/v)

    • Mobile Phase for cis isomers: n-hexane:isopropanol (99.3:0.7, v/v)

    • Detection: UV and Circular Dichroism (CD)

Method 2: Coupled Polysaccharide-Based Columns[2]

This approach uses two different immobilized polysaccharide-based columns in series to achieve high resolution.

  • Columns: Chiralpak IG-3 (150 mm x 4.6 mm i.d., 3 µm) and Chiralpak IJ-3 (150 mm x 4.6 mm i.d., 3 µm) coupled in series.

  • Mobile Phase: Hexane:Ethanol with 0.1% Diethylamine (DEA) as an additive. A gradient or isocratic method with varying ratios (e.g., 90:10 or 95:5 hexane:ethanol) can be optimized.

  • Detection: UV

Method 3: Pirkle-Type CSP[3]

This method employs a Pirkle-type chiral stationary phase for the separation.

  • Column: Sumichiral OA-4600

  • Mobile Phase: n-hexane-dichloroethane-ethanol in various proportions.

  • Detection: UV

Experimental Workflow and Logic

The selection of an appropriate chiral stationary phase and the optimization of chromatographic conditions are paramount for achieving successful enantioseparation. The general workflow for developing a chiral separation method for this compound is depicted below.

G cluster_0 Method Development Strategy cluster_1 Data Analysis A Analyte Characterization (this compound) B Initial CSP Screening (Polysaccharide, Cyclodextrin, Pirkle-type) A->B Select potential CSPs C Mobile Phase Optimization (Normal Phase, Reversed Phase, Polar Organic) B->C Identify promising CSPs D Parameter Fine-Tuning (Flow Rate, Temperature, Additives) C->D Refine separation E Method Validation D->E Finalize method F Calculate k' E->F G Calculate α E->G H Calculate Rs E->H I Compare Performance F->I G->I H->I

Caption: Workflow for Chiral Method Development and Analysis.

Conclusion

The enantioseparation of this compound is a complex but achievable task. While direct separation data for this compound is scarce in publicly available literature, the extensive research on the chiral separation of Allethrin provides a solid foundation for method development. Polysaccharide-based chiral stationary phases, particularly those from the Chiralcel and Chiralpak series, have demonstrated significant success in resolving the stereoisomers of Allethrin, and by extension, the enantiomers of its this compound component. Researchers are encouraged to start with these well-established CSPs and optimize the mobile phase conditions to achieve baseline separation. The use of two-dimensional HPLC or coupled-column chromatography may be necessary for complete resolution of all stereoisomers in complex mixtures.

References

Inter-Laboratory Validation of Allethrolone Analytical Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of analytical protocols for Allethrolone, a key intermediate and impurity in the synthesis of synthetic pyrethroid insecticides like d-allethrin. Ensuring the reliability and reproducibility of analytical methods across different laboratories is paramount for quality control, regulatory compliance, and consistent research outcomes. This document outlines the validation parameters of established methods and presents a hypothetical inter-laboratory comparison to illustrate the expected performance and variability.

Data Presentation: Comparison of Validation Parameters

The following table summarizes key validation parameters for the analysis of this compound, primarily as an impurity in d-allethrin, using Gas Chromatography-Flame Ionization Detection/Mass Spectrometry (GC-FID/MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Data from a reference laboratory (Lab A) is based on published studies, while hypothetical data for receiving laboratories (Lab B and Lab C) are included to demonstrate a typical inter-laboratory comparison.

Validation Parameter Method Lab A (Reference) [1][2]Lab B (Hypothetical) Lab C (Hypothetical) Acceptance Criteria
Specificity GC-FID/MS, HPLC-MSNo interference at the retention time of this compoundNo interference observedNo interference observedNo significant interference at the analyte's retention time
Linearity (r²) GC-FID/MS≥ 0.998≥ 0.997≥ 0.999≥ 0.99
Precision (%CV) - Intra-Assay GC-FID/MS1.8%2.1%1.9%≤ 15% (≤ 20% at LLOQ)
Precision (%CV) - Inter-Assay GC-FID/MS2.5%2.8%2.6%≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) GC-FID/MS-1.2%-1.8%-1.5%Within ±15% (±20% at LLOQ)
Limit of Detection (LOD) GC-FID/MS0.09 ng injected0.11 ng injected0.08 ng injectedSignal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) GC-FID/MS0.28 ng injected0.32 ng injected0.25 ng injectedSignal-to-Noise Ratio ≥ 10:1 with acceptable precision and accuracy
Robustness GC-FID/MSNo significant effect from minor variationsNo significant effect from minor variationsNo significant effect from minor variations%RSD or recovery within criteria when parameters are varied

CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification; r²: Coefficient of Determination; %Bias: Percent Bias from the nominal concentration.

Experimental Protocols

GC-FID/MS Method for Impurity Profiling of d-Allethrin (including this compound)

This method is designed for the identification and quantification of d-allethrin and its major impurities.[1][2]

  • Instrumentation: Gas chromatograph coupled with a flame ionization detector and a mass spectrometer (GC-FID/MS).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: Increase to 180°C at 15°C/min.

    • Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • Detector Temperatures: FID at 300°C, MS transfer line at 280°C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

  • Sample Preparation: Samples of d-allethrin are diluted in a suitable solvent (e.g., acetone) to a final concentration within the calibrated range.

  • Quantification: Based on the peak area of this compound relative to a calibration curve prepared with a certified reference standard.

HPLC-MS Method for Confirmation of Impurities

This method serves to confirm the identity of impurities like this compound, particularly to ensure they are not artifacts of the high-temperature GC analysis.[2]

  • Instrumentation: High-performance liquid chromatograph coupled with a mass spectrometer (HPLC-MS).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution with:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • MS Parameters:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • Polarity: Positive ion mode.

    • Analysis: Full scan and product ion scan modes for identification.

  • Sample Preparation: Similar to the GC method, samples are diluted in a compatible solvent.

Mandatory Visualizations

Logical Workflow for Inter-Laboratory Method Validation

The following diagram illustrates the logical steps involved in an inter-laboratory validation of an analytical method for this compound.

cluster_0 Phase 1: Method Development & Initial Validation (Lab A) cluster_1 Phase 2: Method Transfer cluster_2 Phase 3: Partial Validation at Receiving Labs (B & C) cluster_3 Phase 4: Inter-Laboratory Comparison cluster_4 Phase 5: Final Assessment A1 Develop Analytical Method (e.g., GC-MS) A2 Perform Single-Lab Validation (ICH Q2(R1)) A1->A2 A3 Establish Reference Standard & QC Samples A2->A3 B1 Develop Standard Operating Procedure (SOP) A3->B1 B2 Transfer SOP, Reference Standard & QCs to Labs B & C B1->B2 B3 Training of Personnel at Labs B & C B2->B3 C1 Verify System Suitability B3->C1 C2 Assess Linearity, Precision, Accuracy C1->C2 C3 Determine LOD & LOQ C2->C3 D1 Analysis of Blinded QC Samples by All Labs C3->D1 D2 Statistical Analysis of Results (e.g., ANOVA) D1->D2 D3 Assess Reproducibility & Method Bias D2->D3 E1 Compare Performance Against Acceptance Criteria D3->E1 E2 Final Report on Method's Inter-Laboratory Performance E1->E2

Caption: Workflow for inter-laboratory validation of an analytical method.

Experimental Workflow for this compound Analysis by GC-MS

This diagram outlines the typical experimental workflow for analyzing this compound using Gas Chromatography-Mass Spectrometry.

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification cluster_report Reporting prep1 Weigh Sample/Reference Standard prep2 Dissolve in Appropriate Solvent (e.g., Acetone) prep1->prep2 prep3 Perform Serial Dilutions for Calibration Curve prep2->prep3 prep4 Prepare QC Samples (Low, Mid, High) prep2->prep4 analysis1 Inject Sample into GC prep3->analysis1 prep4->analysis1 analysis2 Separation on Capillary Column analysis1->analysis2 analysis3 Detection by FID & MS analysis2->analysis3 data1 Integrate Peak Area for this compound analysis3->data1 data2 Generate Calibration Curve (Area vs. Concentration) data1->data2 data4 Confirm Identity with Mass Spectrum data1->data4 data3 Quantify this compound in Samples data2->data3 report1 Report Concentration of this compound data3->report1 data4->report1 report2 Assess Against Specifications report1->report2

References

Safety Operating Guide

Proper Disposal of Allethrolone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of allethrolone, a key intermediate in the synthesis of synthetic pyrethroid insecticides. Adherence to these protocols is critical due to the potential hazards associated with this compound.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1] It is also recognized as being very toxic to aquatic life with long-lasting effects.[2][3] Therefore, stringent safety measures must be implemented during handling and disposal to mitigate these risks.

Personal Protective Equipment (PPE):

Before handling this compound, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields.[1]

  • Skin Protection: Chemical-impermeable gloves and fire/flame-resistant and impervious clothing.[1]

  • Respiratory Protection: A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Always work in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of dust or vapors.[1]

Quantitative Data Summary

The following table summarizes the key hazard classifications for this compound:

Hazard StatementGHS ClassificationPrecautionary Statement (Disposal)
H302: Harmful if swallowedAcute toxicity, oral (Warning)P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
H317: May cause an allergic skin reactionSkin sensitization (Warning)P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
H400: Very toxic to aquatic lifeHazardous to the aquatic environment, acute hazardP273: Avoid release to the environment.
H410: Very toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazardP391: Collect spillage.

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Minor Spill Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate personal protective equipment as outlined above.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as sawdust. For solid spills, carefully sweep or scoop the material to avoid dust generation.

  • Collection: Collect the absorbed or spilled material into a designated, labeled, and sealable container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable decontamination solution, and collect the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's environmental health and safety (EHS) office.

Major Spill Protocol:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Activate the nearest fire alarm and notify the institution's EHS and emergency response team.

  • Isolate: If it is safe to do so, close the doors to the laboratory to isolate the spill.

  • Await Response: Do not attempt to clean up a major spill without the assistance of trained emergency responders.

Disposal Procedure for this compound Waste

The primary and mandated method for the disposal of this compound and its containers is through a licensed hazardous waste management company.[1] Do not attempt to dispose of this compound down the drain or in regular solid waste.

Step-by-Step Disposal Workflow:

  • Waste Segregation:

    • Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, gloves), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical properties of this compound, in good condition, and have a secure lid.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).

    • Include the date of waste accumulation.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials.

  • Arrange for Pickup:

    • Contact your institution's EHS office to schedule a pickup of the hazardous waste.

    • Provide them with all necessary information regarding the waste, including its composition and volume.

  • Documentation:

    • Maintain a record of the hazardous waste generated, including the amount and date of disposal.

Logical Workflow for this compound Disposal

Allethrolone_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Collection cluster_storage_disposal Storage & Disposal A Don Appropriate PPE B Handle in Ventilated Area A->B C Segregate this compound Waste B->C D Use Designated, Labeled Container C->D E Store in Secure Satellite Area D->E F Contact EHS for Pickup E->F G Maintain Disposal Records F->G

Caption: Logical workflow for the safe disposal of this compound waste in a laboratory setting.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines for any additional requirements.

References

Essential Safety and Logistical Information for Handling Allethrolone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Allethrolone, a key intermediate in the synthesis of pyrethroid insecticides. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and is very toxic to aquatic life.[1] While specific occupational exposure limits (OELs) for this compound have not been established, a conservative approach to personal protection is essential to minimize health risks. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Skin Protection Respiratory Protection
Preparation and Weighing Tightly fitting safety goggles with side shields.Chemical-resistant gloves (Nitrile or Neoprene recommended), lab coat or chemical-resistant apron.Not generally required if handled in a well-ventilated area or chemical fume hood.
Handling and Transfer Tightly fitting safety goggles with side shields. A face shield may be required for larger quantities or splash-prone procedures.Chemical-resistant gloves (Nitrile or Neoprene recommended), lab coat or chemical-resistant apron.Recommended if there is a risk of aerosol generation and inadequate ventilation.
Spill Cleanup Tightly fitting safety goggles and a face shield.Double-gloving with chemical-resistant gloves, chemical-resistant suit or coveralls, and chemical-resistant boots.A full-face respirator with appropriate cartridges should be used for cleaning up spills, especially in poorly ventilated areas.
Waste Disposal Tightly fitting safety goggles.Chemical-resistant gloves and a lab coat.Not generally required if waste is handled in sealed containers.

Experimental Protocols: Handling, Spill Cleanup, and Disposal

Standard Handling Procedure:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Prepare a dedicated and well-ventilated workspace, preferably within a chemical fume hood.

  • Handling: Avoid direct contact with this compound. Use appropriate tools (e.g., spatulas, forceps) for transfers. Avoid actions that could generate dust or aerosols.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed when not in use.

  • Decontamination: After handling, thoroughly wash hands and any potentially contaminated surfaces with soap and water.

Spill Cleanup Procedure:

  • Evacuation and Notification: In the event of a significant spill, immediately evacuate the area and notify laboratory personnel and safety officers.

  • Ventilation: Ensure the spill area is well-ventilated to disperse any vapors.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[2][3]

  • Absorption: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.

  • Collection: Once the spill is fully absorbed, use non-sparking tools to collect the contaminated material into a designated, labeled waste container.

  • Decontamination: Clean the spill area with a suitable detergent and water, followed by a final rinse. All cleaning materials should be disposed of as hazardous waste.

  • PPE Disposal: All PPE used during the cleanup should be considered contaminated and disposed of as hazardous waste.

Waste Disposal Plan:

  • Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be collected in clearly labeled, sealed, and chemically compatible containers.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Disposal: Dispose of this compound waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not discharge this compound or its waste into drains or the environment due to its high toxicity to aquatic organisms.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal, including emergency procedures for spills.

Allethrolone_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Emergency prep_ppe Don Appropriate PPE prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weighing and Transfer prep_workspace->handle_weigh handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure dispose_collect Collect Contaminated Waste handle_procedure->dispose_collect spill_evacuate Evacuate Area handle_procedure->spill_evacuate Spill Occurs dispose_label Label and Seal Waste Container dispose_collect->dispose_label dispose_final Dispose via Licensed Contractor dispose_label->dispose_final spill_contain Contain Spill spill_evacuate->spill_contain spill_cleanup Clean and Decontaminate spill_contain->spill_cleanup spill_dispose Dispose of Cleanup Waste spill_cleanup->spill_dispose spill_dispose->dispose_final

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.